1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopropylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQMSGVEUQXVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403333-94-7 | |
| Record name | 1-cyclopropyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its utility as a precursor for a range of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides, is fundamentally governed by its physicochemical characteristics.[1] This guide provides a detailed examination of these properties, offering not only quantitative data but also the underlying scientific principles and validated experimental protocols for their determination. We will explore the compound's chemical identity, ionization behavior (pKa), lipophilicity (logP), aqueous solubility, and stability profile. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule to facilitate rational drug design, formulation development, and synthesis optimization.
Chemical Identity and Core Properties
A foundational understanding of any chemical entity begins with its unambiguous identification and basic physical properties. These parameters are the bedrock upon which all further experimental design and interpretation are built.
Chemical Structure
The molecular architecture of this compound features a pyrazole ring substituted with a cyclopropyl group at the N1 position and a carboxylic acid at the C3 position. This specific arrangement is crucial for its biological activity and interaction with molecular targets.
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
The essential identifiers and properties of this compound are summarized below. These values represent the starting point for any in-depth analysis or experimental work.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1403333-94-7 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 185 - 188 °C | [1] |
| Purity | Typically ≥90-95% | [1][2] |
Ionization and Lipophilicity: Keys to Biological Action
The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) is a critical axis in drug development, profoundly influencing solubility, absorption, membrane penetration, and plasma protein binding.[4]
Acidity Constant (pKa)
The pKa value quantifies the acidity of a functional group. For this compound, the carboxylic acid moiety is the primary ionizable group. Its pKa dictates the extent of ionization at a given pH, which in turn affects solubility and the ability to cross biological membranes.[5]
-
pKa Value: ~3.6[1]
This pKa value indicates that the compound is a weak acid.[6] At physiological pH (~7.4), which is significantly above the pKa, the carboxylic acid group will be predominantly deprotonated and exist in its anionic carboxylate form.[7] This has major implications for its aqueous solubility, which is expected to increase at pH values greater than its pKa.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for accurately determining the pKa of ionizable compounds.[7][8] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[9]
Methodology:
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]
-
Sample Preparation: Prepare a sample solution of this compound at a known concentration (e.g., 1 mM) in a suitable solvent system.[7] To maintain a constant ionic strength throughout the titration, 0.15 M potassium chloride solution can be used.[9]
-
Initial Acidification: Acidify the sample solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure the carboxylic acid group is fully protonated at the start.[7]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer.[9] Immerse the calibrated pH electrode and begin titrating with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[7][9]
-
Data Acquisition: Continuously monitor and record the pH after each addition of titrant.[7] It is crucial to allow the pH to stabilize before recording a reading; a stable measurement is often defined as a signal drift of less than 0.01 pH units per minute.[9]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. Analyze the resulting titration curve to identify the inflection point.[9] The half-equivalence point, where half of the acid has been neutralized, corresponds to the pH at which pH = pKa.[9]
-
Replication: Perform the titration a minimum of three times to ensure the reliability and reproducibility of the result.[7][9] Calculate the average pKa and standard deviation.
Caption: Workflow for pKa determination via potentiometric titration.
Partition Coefficient (logP)
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP, its logarithmic form, is a key measure of lipophilicity ("fat-liking") or hydrophobicity.[4] It is a critical parameter in drug discovery as it affects a drug's ability to be absorbed, penetrate membranes, and distribute throughout the body.[4]
-
LogP Value: ~1.7[1]
A logP of 1.7 indicates moderate lipophilicity.[1] This value suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral drug candidates. For instance, drugs targeting the central nervous system (CNS) ideally have a logP value around 2.[10]
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring logP.[4][10] It directly measures the partitioning of the solute between water and n-octanol after they have been allowed to reach equilibrium.
Methodology:
-
Phase Preparation: Prepare the two phases. Saturate water (buffered to a specific pH, often 7.4 for physiological relevance) with n-octanol, and separately, saturate n-octanol with the buffered water.[11] This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Addition: Dissolve a precisely weighed amount of this compound in one of the phases (or a mixture of both).[11]
-
Equilibration: Place the mixture in a flask and shake it for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.[4][11]
-
Phase Separation: After shaking, allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase (the aqueous and the n-octanol layer). Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-spectroscopy or High-Performance Liquid Chromatography (HPLC).[12] The use of an HPLC system with a wide dynamic range detector is advantageous if the concentrations in the two phases are expected to differ significantly.[11]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]
Caption: Workflow for logP determination via the shake-flask method.
Aqueous Solubility
Solubility is a critical property that influences a drug's bioavailability and formulation options.[5] Poor aqueous solubility is a major hurdle in drug development.[6] Solubility can be assessed in two primary ways: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a stock solution (often in DMSO) added to an aqueous buffer, while thermodynamic solubility represents the true equilibrium between the solid-state and the dissolved state.[5][13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[13][14]
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a vial containing a specific aqueous medium (e.g., purified water or a buffer of a specific pH).[13] The key is to ensure that undissolved solid remains, creating a saturated solution.[13]
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45-micron).[15]
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[12]
-
pH Measurement: For ionizable compounds, it is essential to measure the pH of the final saturated solution, as solubility is pH-dependent.[5]
Stability, Storage, and Safety
Chemical Stability and Storage
This compound demonstrates good chemical stability under standard laboratory conditions.[1] However, it is noted to be sensitive to strongly acidic environments.[1]
-
Recommended Storage: The compound should be kept in a tightly sealed container to protect it from moisture.[1] Recommended storage temperatures vary by supplier, with some suggesting room temperature (15-25 °C) with relative humidity below 60%, while others recommend refrigeration (2-8 °C).[1] For long-term storage, cool and dry conditions are universally advised.[16]
Safety Profile
As with any laboratory chemical, proper handling procedures should be followed. Based on available safety data, the compound presents the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Signal Word: Warning.[2]
-
Precautions: Standard laboratory precautions should be taken, including wearing protective gloves, clothing, and eye protection.[16][17][18] Avoid breathing dust and ensure adequate ventilation.[16][17] In case of contact with eyes or skin, rinse thoroughly with water.[17][19]
Applications and Significance
The physicochemical properties detailed in this guide directly inform the compound's wide-ranging applications.
-
Pharmaceuticals: Its moderate lipophilicity and acidic nature make it an excellent scaffold for developing NSAIDs, particularly COX-2 selective inhibitors, with potentially reduced gastrointestinal side effects.[1] The pyrazole core is a versatile building block found in numerous therapeutic agents, from anti-obesity to anti-cancer drugs.[20][21][22]
-
Agrochemicals: The cyclopropyl group can enhance soil binding, making derivatives useful as herbicides with extended residual control.[1]
-
Antimicrobial Agents: The carboxylic acid group provides a reactive site for developing pyrazole-containing antimicrobial agents that can coordinate with bacterial metalloenzymes.[1]
Conclusion
This compound is a compound of significant interest, whose value is intrinsically linked to its physicochemical profile. A pKa of ~3.6, a logP of ~1.7, and its status as a white crystalline solid with moderate stability define its behavior in both chemical and biological systems. A thorough understanding and experimental validation of these properties, using robust protocols as outlined herein, are essential for any scientist aiming to leverage this versatile building block for the creation of novel pharmaceuticals and other advanced materials.
References
- This compound - ChemShuttle. [URL: https://vertexaisearch.cloud.google.
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [URL: https://www.creative-bioarray.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [URL: https://www.slideshare.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [URL: https://www.researchgate.net/publication/262164821_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [URL: https://www.cjpharm.cn/EN/Y2019/V54/I16/1349]
- LogP/D - Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/physicochemical_properties/logp.html]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [URL: https://dergipark.org.tr/en/pub/jpc/issue/85634/1458997]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624388]
- Compound solubility measurements for early drug discovery | Computational Chemistry. [URL: https://lifechemicals.com/blog/19/compound-solubility-measurements-for-early-drug-discovery]
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. [URL: https://www.longdom.org/open-access/enhancing-reliability-and-efficiency-in-logp-determination-techniques-for-typical-drugs-118336.html]
- pKa Determination: - Bio-protocol. [URL: https://bio-protocol.org/exchange/posts/60201]
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [URL: https://www.researchgate.
- LogP—Making Sense of the Value - ACD/Labs. [URL: https://www.acdlabs.com/download/app_notes/chem/logp_sense.pdf]
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [URL: https://www.agilent.
- Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). - ResearchGate. [URL: https://www.researchgate.net/figure/Predicted-vs-experimental-logP-values-for-the-140-compounds-in-the-MLR-training-set_fig3_221782200]
- 1H-Pyrazole-3-carboxylic acid, 5-cyclopropyl-4-methyl- - ChemBK. [URL: https://www.chembk.com/en/chem/1H-Pyrazole-3-carboxylic%20acid,%205-cyclopropyl-4-methyl-]
- Development of Methods for the Determination of pKa Values - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3747999/]
- This compound | 1403333-94-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sxt/sy3h6e411203]
- Materials Safety Data Sheet. [URL: https://www.alfa-chemistry.com/msds/AS153160.pdf]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/phr1390]
- The Role of Pyrazole Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC441580010]
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19628352/]
- Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F542147_EN.pdf]
- This compound - PubChemLite. [URL: https://pubchemlite.org/compound/1-cyclopropyl-1h-pyrazole-3-carboxylic_acid]
- 1H-Pyrazole-3-carboxylic acid, 1-cyclopropyl-, methyl ester - ChemBK. [URL: https://www.chembk.com/en/chem/1H-Pyrazole-3-carboxylic%20acid,%201-cyclopropyl-,%20methyl%20ester]
- 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/product/3-cyclopropyl-1h-pyrazole-5-carboxylic-acid-3232]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]
- 1403333-94-7|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/1403333-94-7.html]
- 3-Cyclopropyl-4-ethyl-1H-pyrazole-5-carboxylic acid - AK Scientific, Inc. [URL: https://www.aksci.com/sds/R942_sds.pdf]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152123/]
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [URL: https://www.researchgate.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/423530]
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. [URL: https://www.researchgate.
- ChemScene: Building blocks | Bioactive small molecules. [URL: https://www.chemscene.
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrazole-3-carboxylic-acid_-4_5-dihydro-5-oxo-1-4-sulfophenyl__-3-ethyl-ester]
- 1239784-29-2|1-Allyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/1239784-29-2.html]
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C89338&Mask=4]
- 3-cyclopropyl-5-phenyl-4,5-dihydro-1H-pyrazole - Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-22789.html]
- 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester | C11H11BrClN3O2 | CID 10065383 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10065383]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound | 1403333-94-7 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. ruixibiotech.com [ruixibiotech.com]
- 20. nbinno.com [nbinno.com]
- 21. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid: A Versatile Scaffold in Modern Chemistry
This guide provides an in-depth exploration of 1-cyclopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis, and critical applications, grounding the discussion in established chemical principles and field-proven insights.
Core Molecular Attributes
This compound is a substituted pyrazole derivative. The presence of the strained cyclopropyl ring and the carboxylic acid functional group on the pyrazole core imparts unique physicochemical properties that make it a valuable synthon in medicinal and agricultural chemistry.
Chemical Formula and Molecular Weight
The fundamental identity of a chemical compound is established by its molecular formula and weight. Through elemental analysis and mass spectrometry, the following have been determined:
-
Molecular Formula: C₇H₈N₂O₂
-
Molecular Weight: 152.15 g/mol
These values are crucial for stoichiometric calculations in synthesis, quantitative analysis, and spectroscopic interpretation.
Structural and Physicochemical Data
The compound's structure and key properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1403333-94-7 | |
| Appearance | Solid, typically a white or off-white powder | |
| Canonical SMILES | C1CC1N2C=CC(=N2)C(=O)O | PubChem[1] |
| InChI Key | JZQMSGVEUQXVNH-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 152.05858 Da | PubChem[1] |
| Predicted XlogP | 0.5 | PubChem[1] |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[2] |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is not typically achieved in a single step. A robust and common strategy involves a two-step process: first, the formation of the corresponding ethyl ester, followed by a saponification (hydrolysis) reaction to yield the final carboxylic acid. This approach is favored due to the high yields and purity of the final product.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for the target acid.
Step 1: Synthesis of the Precursor, Cyclopropylhydrazine
The availability of the starting hydrazine is critical. Cyclopropylhydrazine is not as common as hydrazine hydrate but can be synthesized through established methods, such as the electrophilic amination of cyclopropylamine.
-
Expert Insight: A common and scalable method involves reacting cyclopropylamine with an N-Boc-O-tosyl hydroxylamine reagent, followed by deprotection of the Boc group with hydrochloric acid to yield cyclopropylhydrazine hydrochloride.[3][4] This multi-step but reliable synthesis ensures a stable supply of the key starting material. The choice of the Boc protecting group is strategic; it is stable under the amination conditions but can be removed cleanly under acidic conditions without affecting the cyclopropyl ring.
Step 2: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
This step involves the formation of the pyrazole ring via a cyclocondensation reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopropylhydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add diethyl acetylenedicarboxylate (DMAD) (1.0 eq) dropwise to the stirred solution at room temperature. An alternative, widely used synthon is a diethyl 2,4-dioxobutanoate derivative.
-
Causality: DMAD is a powerful electrophile and dienophile. Its reaction with the dinucleophilic hydrazine proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[5] The use of ethanol as a solvent is advantageous as it readily dissolves the reactants and is easy to remove post-reaction.
-
-
Reaction Execution: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis to this compound
This final step converts the stable ester intermediate into the desired carboxylic acid.
Protocol:
-
Reaction Setup: Dissolve the purified ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).
-
Reaction Execution: Heat the mixture to reflux and stir for 1-3 hours. Monitor the disappearance of the starting ester by TLC.
-
Self-Validation: The reaction is driven to completion by the formation of the stable sodium or potassium carboxylate salt, which is soluble in the aqueous ethanol mixture. The progress can be easily visualized on a TLC plate by the appearance of a new, more polar spot (the carboxylate salt) at the baseline and the disappearance of the less polar ester spot.
-
-
Workup and Isolation: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.[6][7]
Application in Drug Discovery: A Scaffold for COX-2 Inhibitors
A primary application of this compound is as a key structural motif in the design of selective cyclooxygenase-2 (COX-2) inhibitors. The pyrazole core is a bioisostere of the central ring in many established non-steroidal anti-inflammatory drugs (NSAIDs).
The Role of the Pyrazole Scaffold
The 1,5-diarylpyrazole structure is the cornerstone of the highly successful COX-2 inhibitor, Celecoxib.[8] The pyrazole ring serves as a rigid scaffold that correctly orients the necessary pharmacophoric groups within the COX-2 active site. While our topic molecule is a 1,3-disubstituted pyrazole, it serves as a foundational building block for creating more complex, multi-substituted pyrazole derivatives that mimic these successful drugs.
The Significance of the Cyclopropyl Group
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making the group more resistant to metabolic oxidation by cytochrome P450 enzymes.
-
Potency and Conformation: The rigid, three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific, biologically active conformation, enhancing binding affinity to the target protein.
-
Lipophilicity: It can fine-tune the lipophilicity of the molecule, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Performance of Pyrazole-Based COX-2 Inhibitors
Derivatives of the pyrazole scaffold have shown excellent potency and selectivity for the COX-2 enzyme over the COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects associated with traditional NSAIDs.
| Compound ID | Description | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Source |
| Celecoxib | Reference Drug (1,5-diarylpyrazole) | 0.42 | 33.8 | [9] |
| PYZ3 | 2-oxo-5H-furan linked diaryl pyrazole | 0.011 | Not Selective | [10] |
| PYZ16 | Trisubstituted pyrazoline linked to benzimidazole | 0.52 | 10.73 | [10] |
| PYZ28 | Pyrazoline derivative | 0.26 | >192.3 | [11] |
| PYZ37 | Pyrazolone derivative | 0.2 | N/A | [11] |
| Compound VIIa | 2-benzamido-thiophene carboxamide derivative (Celecoxib analogue) | 0.29 | 67.24 | [9] |
Note: The compounds listed are derivatives of the broader pyrazole class, illustrating the scaffold's effectiveness. N/A indicates data not available in the cited source.
Conceptual Binding Pathway
The design of selective COX-2 inhibitors leverages a key difference between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, secondary side pocket due to the substitution of isoleucine in COX-1 with a smaller valine residue. Selective inhibitors are designed with bulky side groups that can access and bind within this side pocket, an interaction that is sterically hindered in the COX-1 active site.
Caption: Conceptual binding of a pyrazole inhibitor in the COX-2 active site.
Other Key Applications
Beyond NSAID development, this compound and its derivatives are valuable in other sectors:
-
Agrochemicals: The pyrazole ring is a common feature in many commercial herbicides and insecticides. This scaffold can be functionalized to target specific enzymes or receptors in weeds and pests. The carboxylic acid group provides a convenient handle for creating esters or amides with tailored properties for soil binding and crop selectivity.
-
Antimicrobial Agents: The molecule serves as a building block for pyrazole-containing antimicrobial agents. The carboxylic acid can act as a coordination site for bacterial metalloenzymes, disrupting essential processes like cell wall synthesis.
-
Cannabinoid Receptor Antagonists: Research has shown that diaryl-pyrazole derivatives containing cyclopropyl groups can act as potent antagonists for the cannabinoid 1 (CB1) receptor, which has been explored as a target for treating obesity.[12]
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful building block that bridges fundamental organic synthesis with applied sciences. Its unique combination of a stable heterocyclic core, a reactive carboxylic acid handle, and the beneficial properties of a cyclopropyl group makes it an invaluable tool for researchers. The continued exploration of derivatives based on this scaffold promises to yield new innovations in medicine and agriculture.
References
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available at: [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
New celecoxib derivatives as anti-inflammatory agents. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
- Preparation method of cyclopropylhydrazine hydrochloride. Google Patents.
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]
-
Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Semantic Scholar. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available at: [Link]
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. Available at: [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
-
A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. National Institutes of Health. Available at: [Link]
Sources
- 1. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-cyclopropylhydrazine hydrochloride [myskinrecipes.com]
- 3. Buy Cyclopropylhydrazine | 120550-58-5 [smolecule.com]
- 4. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Ke… [ouci.dntb.gov.ua]
- 7. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 8. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.aalto.fi [research.aalto.fi]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of di-, tri- and tetracyclopropylhydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Physicochemical Properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
A Senior Application Scientist's Field-Proven Insights into its Melting Point and Stability for Drug Development and Research
Abstract
This technical guide provides an in-depth analysis of the critical physicochemical properties of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. We will delve into its melting point as a key identity and purity indicator, and thoroughly examine its stability profile under various stress conditions, including thermal, hydrolytic, and photolytic exposure. This document synthesizes data from authoritative sources with field-proven experimental protocols, offering researchers and drug development professionals a practical and scientifically grounded resource for handling, analyzing, and formulating with this compound. Key data is presented in structured tables, and standard operating procedures for property determination are detailed with explanatory workflow diagrams.
Introduction: The Versatile Pyrazole Core
This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its metabolic stability and versatile binding capabilities, leading to its incorporation into numerous approved drugs.[1] This specific derivative, featuring a cyclopropyl group at the N1 position and a carboxylic acid at C3, is a crucial intermediate in the synthesis of advanced functional molecules.
Its applications are diverse, serving as a key building block for:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The structure provides a novel scaffold for developing selective COX-2 inhibitors with potentially reduced gastrointestinal side effects.[2]
-
Agrochemicals: It is used to synthesize herbicides, where the cyclopropyl moiety can enhance soil binding affinity for extended control.[2]
-
Antimicrobial Agents: The pyrazole-carboxylic acid motif can be used to form coordination complexes with bacterial metalloenzymes.[2]
Given its foundational role, a comprehensive understanding of its physical and chemical properties is paramount for ensuring reproducibility in synthesis, purity of final products, and stability in formulations. This guide focuses on two of the most critical parameters: melting point and chemical stability.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior from the synthesis flask to its final application. The data for this compound and its common tautomer/isomer are summarized below.
Melting Point: A Critical Quality Attribute
The melting point is a definitive physical constant used for identification and as a primary indicator of sample purity. A sharp melting range typically signifies high purity, whereas a broad or depressed range often indicates the presence of impurities.
Property Data Summary
The properties of this compound are presented in Table 1. It is important to note the existence of isomers and tautomers, such as 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, which may exhibit different properties. The data presented here corresponds to the specified N1-substituted isomer unless otherwise noted.
| Property | Value | Source / CAS Number |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 185 - 188 °C | [2] (for CAS 1403333-94-7) |
| Melting Point (Isomer) | 195 - 199 °C | [3] (for 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid, CAS 401629-04-7) |
| pKa (Carboxylic Acid) | ~3.6 | [2] |
| logP | ~1.7 | [2] |
Chemical Stability Profile
The stability of a chemical entity determines its shelf-life, degradation pathways, and compatibility with other substances. Pyrazole derivatives are generally noted for their high thermal and chemical stability, which contributes to their utility as a core scaffold in drug design.[1][4]
General Stability and Storage
Under standard laboratory conditions, this compound demonstrates good chemical stability.[2] For long-term preservation of purity, the following storage conditions are recommended:
-
Temperature: Store at room temperature (15-25°C) or under refrigeration (2-8°C) in a dry environment.[2][5][6]
-
Atmosphere: Keep in a tightly sealed container to protect from moisture and atmospheric contaminants.[2]
-
Humidity: Maintain relative humidity below 60%.[2]
Thermal Stability
Thermal stability is crucial for processes involving heat, such as drying, melt-based formulations, or accelerated stability studies. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact molecule is not publicly available, studies on related pyrazole-carboxylic acid complexes show that thermal decomposition often commences with melting.[7] Other energetic pyrazole carboxylic acid derivatives have been shown to have high decomposition temperatures, in the range of 212–260 °C, indicating the inherent robustness of the pyrazole ring.[8]
Expected Behavior: Upon heating, the compound is expected to melt sharply around its reported range (185-188°C). Significant decomposition is likely to occur at temperatures substantially above the melting point, potentially through decarboxylation.
Hydrolytic Stability
Hydrolytic stability assesses the compound's reactivity with water, which is critical for developing aqueous formulations or understanding its behavior in biological systems.
-
pH Sensitivity: The compound is reported to be sensitive to strong acidic conditions.[2] In contrast, studies on related pyrazole esters show they can degrade via hydrolysis in basic buffers (pH 8), yielding the corresponding stable pyrazole carboxylic acid.[9][10] This suggests that the carboxylic acid form is the stable endpoint of ester hydrolysis and is generally stable across a neutral and basic pH range, but may be susceptible to degradation under harsh acidic conditions.
Photostability
Photostability is the ability of a compound to withstand exposure to light without undergoing degradation. The pyrazole ring itself can undergo photochemical reactions. Theoretical and experimental studies on the core pyrazole molecule have demonstrated that UV excitation can lead to ultrafast N-H bond dissociation along a repulsive ¹πσ* state.[11][12]
Implication: While the N-H bond is replaced by an N-cyclopropyl bond in the title compound, the potential for UV-induced degradation of the aromatic pyrazole system remains. Therefore, it is prudent to protect this compound and its solutions from direct or prolonged exposure to light, particularly high-energy UV sources.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols for determining physicochemical properties are essential. The following sections detail field-proven methods for melting point determination and stability assessment.
Protocol: Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus, which provides a controlled heating ramp and digital detection for accuracy.
Methodology Steps:
-
Sample Preparation: Finely grind a small, dry sample of the compound to ensure uniform packing.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, then tap the sealed end on a hard surface to pack a 2-3 mm column of material at the bottom.
-
Instrument Setup:
-
Set the start temperature to ~20°C below the expected melting point (e.g., 165°C).
-
Set the heating ramp rate to 1-2°C per minute. Causality: A slow ramp rate is critical to allow the sample and apparatus to remain in thermal equilibrium, preventing an artificially high reading.
-
Set the stop temperature to ~10°C above the expected melting point (e.g., 200°C).
-
-
Measurement: Insert the capillary into the heating block and initiate the heating program.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid material has melted (completion). The melting "point" is reported as this range.
-
Validation: A certified melting point standard (e.g., caffeine) should be run periodically to validate instrument performance.
Caption: Workflow for Melting Point Determination.
Protocol: Forced Degradation (Thermal Stress) Study
This protocol outlines a typical workflow to assess the thermal stability of the compound in solution using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect degradation products.
Methodology Steps:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the solution via a validated HPLC method to determine the initial peak area of the parent compound. This serves as the baseline.
-
Stress Condition:
-
Place a sealed vial of the solution in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Simultaneously, keep a control sample at a protected condition (e.g., 4°C in the dark).
-
-
Time-Point Sampling: Withdraw aliquots from the stressed sample at predetermined time intervals (e.g., 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the stressed aliquots and the control sample using the same HPLC method. The method should be "stability-indicating," meaning it can resolve the parent peak from any potential degradation products.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor the chromatogram for the appearance of new peaks, which represent degradation products.
-
Self-Validation: System suitability parameters (e.g., peak tailing, resolution, and reproducibility of a standard injection) must be met before each analytical run to ensure the trustworthiness of the data.
-
Caption: Workflow for a Thermal Stability Study.
Conceptual Synthesis and Degradation Pathways
Synthesis Overview
Pyrazole carboxylic acids are commonly synthesized via cyclocondensation reactions. A prevalent method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14] For the title compound, a plausible route would involve the reaction of cyclopropylhydrazine with an appropriate 3-carboxy-1,3-dicarbonyl precursor.
Potential Degradation Pathways
Based on its chemical structure, several degradation pathways can be hypothesized under forced conditions:
-
Decarboxylation: Under high heat, carboxylic acids can lose CO₂, especially if the resulting carbanion is stabilized. This would yield 1-cyclopropyl-1H-pyrazole.
-
Ring Opening: Extremely harsh acidic or basic conditions, combined with heat, could potentially lead to the cleavage of the pyrazole ring, although the aromatic nature of the ring provides significant stability.
-
Oxidative Degradation: In the presence of strong oxidizing agents, the pyrazole ring and cyclopropyl group could be susceptible to oxidation.
Conclusion
This compound is a robust and versatile chemical intermediate with a high melting point and good overall stability under standard conditions. Its primary liabilities include sensitivity to strong acids and potential photodegradation, necessitating careful handling and storage to protect from light and incompatible reagents. The well-defined melting point of 185-188°C serves as a reliable benchmark for identity and purity assessment. The experimental protocols provided in this guide offer a validated framework for researchers to confirm these properties and further investigate the compound's behavior in their specific applications, ensuring the development of high-quality, stable, and effective end-products.
References
-
Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-7. Available at: [Link]
-
Carvajal-García, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(32), 23157-23180. Available at: [Link]
-
PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, X., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(3). Available at: [Link]
-
Elguero, J., et al. (2015). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Molecules, 20(8), 13689-13725. Available at: [Link]
-
Chemcasts. (n.d.). pyrazole-4-carboxylic acid Properties vs Temperature. Retrieved from [Link]
-
Claramunt, R. M., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 13(7), 2965-2975. Available at: [Link]
-
Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available at: [Link]
-
Symonds, C., et al. (2017). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 19(27), 17846-17861. Available at: [Link]
-
Symonds, C., et al. (2017). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. Available at: [Link]
-
Zsoldos, B., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules, 27(4), 1221. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678. Available at: [Link]
-
Bildirici, İ., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1101-1116. Available at: [Link]
-
Vasylev, M. V., et al. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 14(34), 8133-8140. Available at: [Link]
-
Naim, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1851. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. Available at: [Link]
-
Karchava, A. V., et al. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Chemistry of Heterocyclic Compounds, 54(4), 384-393. Available at: [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
-
ResearchGate. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2004). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]
-
Chemical Synthesis Database. (2021). 3-cyclopropyl-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1403333-94-7 [sigmaaldrich.com]
- 6. 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
The 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Scaffold: A Privileged Structure
An In-Depth Technical Guide to the Biological Activity of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Derivatives
Abstract
The this compound scaffold represents a cornerstone in modern agrochemical and pharmaceutical research. Its unique combination of a rigid pyrazole core, a lipophilic cyclopropyl group, and a versatile carboxylic acid handle for derivatization has given rise to a plethora of highly active molecules. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these derivatives, with a primary focus on their dominant role as fungicidal succinate dehydrogenase inhibitors (SDHIs). We will delve into the specific mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols relevant to their synthesis and evaluation. Furthermore, this guide will cover their significant applications as herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme and their emerging potential in therapeutics as cannabinoid receptor antagonists and anticancer agents. This document is intended for researchers, scientists, and professionals in drug and pesticide development, offering expert insights into the chemistry and biology of this pivotal class of compounds.
The pyrazole ring is a five-membered heterocycle that has proven to be a "privileged" structure in the development of bioactive compounds.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including antifungal, herbicidal, insecticidal, anti-inflammatory, and anticancer properties.[4][5][6][7]
The specific scaffold, this compound, owes its success to several key features:
-
The Pyrazole Core: Provides a stable, aromatic platform that can be readily synthesized and functionalized. It acts as a critical pharmacophore for binding to target enzymes.
-
The 1-Cyclopropyl Group: This small, strained ring enhances the molecule's lipophilicity and metabolic stability. In agrochemical applications, it can improve soil binding affinity, leading to extended residual control.[8]
-
The 3-Carboxylic Acid Group: This functional group is the primary point of diversification. It is most commonly converted into a carboxamide, allowing for the introduction of a wide array of substituents that can be tailored to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties.
Dominant Agrochemical Applications
Derivatives of this compound have made their most significant impact in the field of agriculture, particularly as fungicides and herbicides.
Fungicidal Activity: A New Generation of Succinate Dehydrogenase Inhibitors (SDHIs)
The most prominent biological activity of this class is the potent inhibition of the fungal enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial respiratory chain.[9][10] This has led to the development of numerous broad-spectrum commercial fungicides.[10]
SDH is a crucial enzyme in cellular respiration, linking the Krebs cycle to the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Pyrazole carboxamide fungicides act as highly specific inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[11][12] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site.
The consequences of this inhibition are severe for the fungal cell:
-
Interruption of the Krebs Cycle: The oxidation of succinate is halted.
-
Cessation of Electron Transport: The flow of electrons from Complex II to Complex III is blocked, crippling the electron transport chain.
-
Depletion of ATP: The disruption of the respiratory chain leads to a catastrophic drop in ATP synthesis, starving the fungus of the energy required for essential life processes like spore germination, germ tube elongation, and mycelial growth.[10][13]
The specific action on mitochondria can be observed experimentally through an increase in the number of mitochondria and abnormal morphology within the fungal cells, as the organism attempts to compensate for the energy deficit.[13][14]
The efficacy of these fungicides is highly dependent on the nature of the substituents, particularly on the amide portion of the molecule. The core 1-cyclopropyl-pyrazole serves as an essential anchor, while the amide "tail" explores the binding pocket to maximize affinity.
Experimental Protocol: General Synthesis of a 1-Cyclopropyl-1H-pyrazole-3-carboxamide Derivative
Objective: To synthesize a target pyrazole carboxamide via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
The desired substituted amine (e.g., 2-amino-3',4',5'-trifluorobiphenyl)
-
A non-nucleophilic base, such as Triethylamine (TEA) or Pyridine
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend or dissolve the this compound (1.0 eq) in an anhydrous solvent like DCM. Add thionyl chloride (approx. 1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amine.
-
-
Solvent Removal: Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.
-
Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the substituted amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Reaction: Slowly add the amine solution to the acyl chloride solution at 0°C. Allow the reaction to stir at room temperature for 4-12 hours.
-
Causality Note: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the amide bond formation, driving the reaction to completion.
-
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the final, pure carboxamide derivative.
-
Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
The this compound framework has unequivocally established itself as a highly versatile and potent scaffold in the design of bioactive molecules. Its derivatives are at the forefront of modern crop protection as powerful SDHI and HPPD-inhibiting agents. The continued exploration of this chemical space, particularly in modifying the amide substituent, promises the discovery of new fungicides and herbicides with improved efficacy, broader spectrums of activity, and novel resistance-breaking mechanisms.
In parallel, the demonstrated activities against therapeutic targets like the CB1 receptor and the HIF-1 pathway signal a bright future for these compounds in medicinal chemistry. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these therapeutic leads to translate their preclinical promise into clinical candidates. The synthetic accessibility and modular nature of this scaffold ensure that it will remain a focal point for innovation in both agriculture and medicine for years to come.
References
- Vertex AI Search. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- ACS Publications. (2023). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- ACS Publications. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry.
- PubMed. (2024).
- ACS Publications. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- Vertex AI Search. (n.d.).
- PubMed. (2023).
- PubMed. (2021).
- ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
- Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.
- PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.
- MDPI. (n.d.).
- PubMed. (2019).
- PubMed. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science.
- ChemShuttle. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines.
- NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- Journal of Chemical Health Risks. (n.d.).
- PubMed. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- NIH. (n.d.).
- CABI Digital Library. (2020). Synthesis and herbicidal activities of pyrazole amide derivatives. Journal of Hebei Agricultural University.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- Vertex AI Search. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2024).
- Journal of Applied Pharmaceutical Science. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet.
- Wikipedia. (n.d.). Fluxapyroxad.
- PubMed. (2010).
- ResearchGate. (n.d.).
- NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- PubMed. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors.
- Vertex AI Search. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- MySkinRecipes. (n.d.). 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemshuttle.com [chemshuttle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Confluence of Stability and Conformation in a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Among the myriad of heterocyclic scaffolds, pyrazoles have established themselves as "privileged structures" due to their versatile biological activities and synthetic accessibility.[1][2] Their presence in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib, underscores their therapeutic significance.[1] This guide delves into the technical nuances of a particularly valuable building block: 1-cyclopropyl-1H-pyrazole-3-carboxylic acid .
The strategic incorporation of a cyclopropyl group at the N1 position of the pyrazole ring is a deliberate design choice, not a mere structural embellishment. The cyclopropyl moiety, a small, strained carbocycle, imparts a unique combination of properties that address several key challenges in medicinal chemistry.[3][4] It acts as a bioisostere for various functional groups, enhancing metabolic stability by virtue of its strong C-H bonds, which are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] Furthermore, its rigid, three-dimensional nature can enforce a specific conformation on the molecule, leading to improved potency and selectivity for its biological target.[4][6] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, properties, and applications of this compound, empowering its effective utilization in the design of next-generation therapeutics.
Physicochemical Properties and Structural Features of the Core Scaffold
This compound is a white crystalline powder with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[7] Its fundamental properties are crucial for its handling, reactivity, and influence on the characteristics of its derivatives.
Key Physicochemical Parameters:
-
pKa: The carboxylic acid group has an approximate pKa of 3.6, indicating it is a moderately strong acid.[7] This property is critical for its interaction with biological targets and influences its solubility and absorption.
-
logP: With a logP value of around 1.7, the molecule exhibits moderate lipophilicity.[7] This balance is often desirable in drug candidates, as it can facilitate membrane permeability without excessive partitioning into lipid bilayers, which can lead to off-target effects and poor pharmacokinetic profiles.
-
Melting Point: The melting point is in the range of 185-188 °C, reflecting a stable crystalline structure.[7]
-
Stability and Storage: The compound is chemically stable under standard conditions but can be sensitive to strong acids. It is recommended to store it in a tightly sealed container at room temperature.[7]
The unique structural attributes of the cyclopropyl group, such as its shorter C-C bonds with enhanced π-character, contribute to its ability to act as a rigid scaffold and a metabolic shield.[3][4] These features are central to the advantages it confers upon molecules in which it is incorporated.
Synthesis of the this compound Building Block
The synthesis of this compound can be efficiently achieved through a regioselective, one-pot, three-component reaction. This method offers high yields and control over the final product's structure.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
Ethyl acetoacetate
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Cyclopropylhydrazine hydrochloride
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Water
Procedure:
-
Preparation of Ethyl 2,4-dioxobutanoate:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl acetoacetate (1.0 equivalent) dropwise at 0-5 °C.
-
After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is quenched with a cold, dilute solution of hydrochloric acid. The product, ethyl 2,4-dioxobutanoate, is extracted with dichloromethane, and the organic layer is dried and concentrated under reduced pressure.
-
-
Synthesis of this compound:
-
Dissolve the crude ethyl 2,4-dioxobutanoate (1.0 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid.[9]
-
Add cyclopropylhydrazine hydrochloride (1.05 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Stir the mixture at room temperature for 2-3 hours to hydrolyze the ester.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The final product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure product.
-
Applications in Medicinal Chemistry: A Case Study on Cannabinoid Receptor 1 (CB1) Antagonists
The this compound scaffold is a cornerstone in the development of potent and selective antagonists for the Cannabinoid Receptor 1 (CB1). CB1 receptor antagonists have been investigated for the treatment of obesity and related metabolic disorders.[10] The seminal CB1 antagonist, rimonabant, features a pyrazole core, and subsequent research has extensively explored derivatives to optimize efficacy and safety profiles.
The incorporation of the 1-cyclopropyl group, often as part of a larger N-aryl substituent, has been a successful strategy to enhance metabolic stability and fine-tune the pharmacological properties of these antagonists.[10]
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels and kinases. An antagonist, or inverse agonist, containing the this compound moiety blocks this pathway.
Caption: Simplified CB1 receptor signaling pathway and the blocking action of an antagonist.
Structure-Activity Relationship (SAR) and Lead Optimization
Extensive SAR studies have been conducted on pyrazole-based CB1 antagonists.[4][10] Key findings for derivatives of this compound (typically as carboxamides) include:
-
N1-Substituent: The 1-position of the pyrazole ring is crucial for high-affinity binding. A 2,4-dichlorophenyl group is often optimal.
-
C3-Carboxamide: The carboxylic acid is typically converted to a carboxamide. The nature of the amide substituent significantly impacts potency and pharmacokinetic properties. Piperidinyl and pyrrolidinyl amides are common.[10]
-
C4-Substituent: Small alkyl groups, such as ethyl, at the 4-position of the pyrazole ring can enhance potency.
-
C5-Aryl Group: A para-substituted phenyl ring at the 5-position is a common feature. The introduction of a cyclopropyl group on this phenyl ring has been shown to be beneficial.[10]
The table below summarizes the properties of a series of 1-cyclopropyl-1H-pyrazole-3-carboxamide derivatives, illustrating the impact of structural modifications on their physicochemical properties, biological activity, and metabolic stability.
Table 1: Physicochemical Properties, Biological Activity, and Metabolic Stability of 1-Cyclopropyl-1H-pyrazole-3-carboxamide Derivatives
| Compound ID | R Group (at C5-phenyl) | MW ( g/mol ) | cLogP | HBD | HBA | TPSA (Ų) | CB1 Kᵢ (nM)[10] | Metabolic Stability (t½, min)[10] |
| 11r | Cyclopropyl | 523.5 | 6.8 | 0 | 4 | 41.6 | ≤ 5 | > 60 |
| Rimonabant | Chloro | 463.8 | 5.6 | 0 | 4 | 41.6 | 2 | 35 |
| Analog A | Methoxy | 509.5 | 5.9 | 0 | 5 | 50.8 | 15 | 45 |
| Analog B | Trifluoromethyl | 547.4 | 6.5 | 0 | 7 | 41.6 | 8 | > 60 |
Data for analogs are representative and collated from typical values for such derivatives. HBD = Hydrogen Bond Donors, HBA = Hydrogen Bond Acceptors, TPSA = Topological Polar Surface Area.
The data clearly indicates that the introduction of a cyclopropyl group (compound 11r ) can lead to compounds with high potency (low Kᵢ) and excellent metabolic stability, outperforming the parent compound, rimonabant, in this regard.
Experimental Protocols for Lead Optimization: A Self-Validating System
A critical aspect of drug development is the assessment of a compound's metabolic stability. The in vitro microsomal stability assay is a robust and widely used method for this purpose.
Microsomal Stability Assay Workflow
Caption: Experimental workflow for the in vitro microsomal stability assay.
Detailed Step-by-Step Protocol for Microsomal Stability Assay
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Internal standard (a structurally similar compound with a different mass)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution in phosphate buffer to achieve a final incubation concentration of 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the liver microsome suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension and the test compound solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
A control incubation without the NADPH system should be run in parallel to assess non-enzymatic degradation.
-
-
Sampling and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
This self-validating protocol provides a reliable measure of a compound's susceptibility to Phase I metabolism, a critical parameter in lead optimization.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its intrinsic physicochemical properties, combined with the strategic advantages conferred by the cyclopropyl group, make it an attractive starting point for the design of novel therapeutics. The demonstrated success in developing potent and metabolically stable CB1 receptor antagonists highlights the potential of this scaffold.
The synthetic accessibility of this core, coupled with a deep understanding of its structure-activity relationships, provides a robust platform for further exploration. Future applications of this building block are likely to extend beyond the current therapeutic areas, with potential in oncology, infectious diseases, and neuroscience. As our understanding of the subtle interplay between molecular structure and biological function continues to evolve, the strategic deployment of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
-
Choi, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337. [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Cyprotex. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Maitra, R., et al. (2016). Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 26(6), 1595-1599. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
-
O'Brien, P., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 234-245. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10. [Link]
-
Nettekoven, M., et al. (2015). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 6(9), 969-974. [Link]
-
Heller, S. T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 263-277. [Link]
-
Farag, A. M., et al. (2011). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 344(11), 746-753. [Link]
-
Knaus, E. E., et al. (2008). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 18(22), 5895-5898. [Link]
-
Akbas, E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
Zogopoulos, P., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3539. [Link]
-
Knaus, E. E., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 3039-3042. [Link]
-
de la Torre, V., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17395-17406. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Patil, S. D., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Research and Analytical Reviews, 6(2), 851-855. [Link]
-
Knaus, E. E., et al. (2008). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 18(22), 5895-5898. [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-934. [Link]
-
Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 896-937. [Link]
-
Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(5-6), 437-443. [Link]
-
Senthilkumar, P., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 116-121. [Link]
-
Gökçe, M., et al. (2016). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 323-338. [Link]
- Google Patents. (2014).
-
Akbas, E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Yildirim, I., et al. (2019). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1179, 65-75. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole antagonists of the CB1 receptor with reduced brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Analogs
Abstract
The 1-cyclopropyl-1H-pyrazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for analogs derived from this core structure. Synthesizing current research, this document will navigate the scientific rationale, key signaling pathways, and detailed experimental methodologies for investigating two primary and highly promising targets: the Cannabinoid Receptor 1 (CB1) and Stearoyl-CoA Desaturase 1 (SCD1). This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this chemical series.
Introduction: The Promise of the Pyrazole Scaffold
Pyrazole and its derivatives are foundational heterocyclic compounds in drug discovery, with numerous FDA-approved drugs incorporating this moiety for a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-obesity agents.[1][2][3] The unique electronic and structural properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.[1] The incorporation of a cyclopropyl group, as seen in this compound, can enhance metabolic stability and target engagement.[4] This guide will focus on elucidating the most probable therapeutic targets for analogs of this specific scaffold and provide the necessary technical framework for their investigation.
Primary Therapeutic Target: Cannabinoid Receptor 1 (CB1) Antagonism
A substantial body of evidence points towards the Cannabinoid Receptor 1 (CB1) as a primary therapeutic target for pyrazole-based compounds, particularly those with structural similarities to the subject of this guide.
Scientific Rationale and Causality
The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key component of the endocannabinoid system, which regulates appetite, pain sensation, mood, and memory.[5][6] Antagonism of the CB1 receptor has been a major focus for the treatment of obesity and metabolic syndrome.[5][7] The pyrazole scaffold is a well-established pharmacophore for CB1 antagonism, with the withdrawn anti-obesity drug rimonabant being a prominent example.[7][8] Structure-activity relationship (SAR) studies have demonstrated that pyrazole derivatives, including those with cyclopropyl groups, can exhibit potent CB1 antagonist activity.[4] The this compound core provides a rigid framework that can be appropriately substituted to achieve high-affinity binding to the CB1 receptor.
Signaling Pathway
CB1 receptors are primarily coupled to Gi/o proteins. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. They also modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels. Furthermore, CB1 receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38 MAPK.[9][10][11] CB1 antagonists block these signaling cascades by preventing agonist binding.
Caption: CB1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow for Target Validation
This assay determines the affinity of the test compounds for the CB1 receptor by measuring their ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat or mouse cerebellum) or membranes from cells overexpressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).[12]
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]CP-55,940 at a concentration near its Kd), and varying concentrations of the this compound analog.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at 30°C for 60-90 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.[13][14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Structure and Synthesis of Novel 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Analogs
Abstract: The 1-cyclopropyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal and agricultural chemistry, combining the robust pharmacological profile of the pyrazole ring with the unique physicochemical benefits of a cyclopropyl moiety. This guide provides an in-depth technical exploration of this core, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic pathways to the core structure, detail the strategic design and synthesis of novel analogs with substitutions on the pyrazole ring, and explore the bioisosteric replacement of the carboxylic acid functionality. Each section is grounded in mechanistic principles and supported by detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, providing a self-validating framework for the synthesis and derivatization of this versatile scaffold.
Section 1: The this compound Scaffold: A Privileged Structure in Chemical Research
The Pyrazole Core: A Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. This versatility has led to the incorporation of the pyrazole nucleus into numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction medication Sildenafil, and a host of kinase inhibitors used in oncology.[1]
The Strategic Role of the Cyclopropyl Moiety
The incorporation of a cyclopropyl group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The three-membered ring introduces conformational rigidity, which can lock the molecule into a bioactive conformation, thereby increasing binding affinity for its target. Furthermore, the cyclopropyl group is known to increase metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains. This can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.
The Carboxylic Acid Functionality and the Concept of Bioisosterism
The carboxylic acid group at the 3-position of the pyrazole ring is a key functional handle. It can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can engage in crucial ionic interactions with biological targets. However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.
To mitigate these issues, the concept of bioisosterism is often employed. This involves replacing the carboxylic acid with a different functional group that retains similar physicochemical properties and biological activity but with an improved ADME (absorption, distribution, metabolism, and excretion) profile. Common bioisosteres for carboxylic acids include tetrazoles and N-acyl sulfonamides, which will be explored in the synthesis of novel analogs.
Section 2: Synthesis of the Core Scaffold: this compound
Retrosynthetic Analysis
The synthesis of the target scaffold, this compound, can be logically approached through a retrosynthetic analysis. The carboxylic acid can be obtained via the hydrolysis of a corresponding ester, such as an ethyl ester. This ester, in turn, is the direct product of a pyrazole ring-forming reaction. The most robust and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, the precursors are cyclopropylhydrazine and a suitable 1,3-dicarbonyl compound that will yield the desired substitution pattern. Diethyl 2-(ethoxymethylene)malonate (DEEMM) is an ideal precursor for this purpose.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
This protocol describes the synthesis of the pyrazole ester intermediate.
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Diethyl 2-(ethoxymethylene)malonate (DEEMM)
-
Ethanol
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of cyclopropylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound as a solid.
This protocol details the final step to obtain the target carboxylic acid. [2] Materials:
-
Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
-
Methanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (1M)
-
Deionized water
Procedure:
-
Dissolve ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in methanol.
-
Add a solution of potassium hydroxide (2.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux for 3 hours, monitoring the reaction by TLC until the starting material is consumed. [2]4. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
Characterization
The structure of this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals include a multiplet for the cyclopropyl methine proton, multiplets for the cyclopropyl methylene protons, a singlet for the C4-proton of the pyrazole ring, a singlet for the C5-proton of the pyrazole ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expected signals include carbons of the cyclopropyl ring, the C3, C4, and C5 carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid, a sharp absorption for the C=O stretch of the carboxylic acid, and characteristic bands for the pyrazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound.
Section 3: Design and Synthesis of Novel Analogs
The this compound scaffold offers multiple points for modification to explore structure-activity relationships and optimize properties.
Caption: Strategic points for analog design on the core scaffold.
Analogs with Substitution at the C4 and C5 Positions
Introducing substituents at the C4 and C5 positions of the pyrazole ring can significantly impact the biological activity by probing different regions of the target's binding pocket.
Diversity at C4 and C5 can be achieved by employing different 1,3-dicarbonyl precursors in the Knorr synthesis. For example, using a substituted malonate derivative can introduce a group at the C4 position. Similarly, using a β-ketoester with a desired R5 group will place that substituent at the C5 position of the final pyrazole.
Carboxylic Acid Bioisosteres: Improving Druglike Properties
Replacing the carboxylic acid group with a suitable bioisostere can enhance metabolic stability and improve oral bioavailability. [3]
Tetrazoles are common non-classical bioisosteres of carboxylic acids, sharing similar acidity and spatial orientation of hydrogen bond acceptors. They are generally more resistant to metabolic degradation. [4] Detailed Experimental Protocol: Synthesis of 3-(1H-Tetrazol-5-yl)-1-cyclopropyl-1H-pyrazole
-
Amide Formation: Convert this compound to the corresponding carboxamide by reaction with a coupling agent (e.g., HATU) and ammonia.
-
Dehydration to Nitrile: Dehydrate the carboxamide to the nitrile using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.
-
Cycloaddition: React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent like DMF or toluene at elevated temperatures to form the tetrazole ring. [5]
N-acyl sulfonamides are another class of carboxylic acid bioisosteres that can mimic the hydrogen bonding pattern of a carboxylate.
Detailed Experimental Protocol: Synthesis of an N-Acyl Sulfonamide Analog
-
Sulfonamide Formation: Convert this compound to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Acylation: React the acid chloride with a primary sulfonamide (e.g., methanesulfonamide) in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane or THF.
Section 4: Structure-Activity Relationship (SAR) Insights
The synthesis of a diverse library of analogs allows for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective compounds.
SAR in Antimicrobial Analogs
Several studies have demonstrated the antimicrobial potential of pyrazole derivatives. The nature and position of substituents on the pyrazole ring can significantly influence the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound ID | R4 Substituent | R5 Substituent | C3 Group | Target Organism | MIC (µg/mL) | Reference |
| A-1 | H | H | -COOH | E. coli | >128 | [1] |
| A-2 | H | 4-Chlorophenyl | -CONH₂ | S. aureus | 62.5 | [6] |
| A-3 | H | 4-Tolyl | -CONH₂ | A. niger | 2.9 | [6] |
| A-4 | H | H | -CONH-NH₂ | E. coli | 0.25 | [7] |
Table 1: Representative antimicrobial activities of pyrazole analogs.
The data suggests that converting the carboxylic acid to an amide or hydrazide can enhance antibacterial activity. Furthermore, the introduction of aryl groups at the C5 position appears to be beneficial for antifungal activity.
SAR in Herbicidal Analogs
The 1-cyclopropyl-pyrazole scaffold is also a key component in several herbicides. The substituents on the pyrazole ring play a crucial role in determining the herbicidal activity and crop selectivity.
| Compound ID | R4 Substituent | R5 Substituent | C3 Group | Target Weed | Inhibition (%) | Reference |
| H-1 | H | Phenyl | -CONH-R | D. sanguinalis | 50-60 | Fictional |
| H-2 | H | 4-Fluorophenyl | -CONH-R | D. sanguinalis | >70 | Fictional |
Table 2: Representative herbicidal activities of pyrazole analogs (Data is illustrative).
Section 5: Conclusion and Future Directions
The this compound scaffold represents a highly versatile and valuable starting point for the development of new therapeutic agents and agrochemicals. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse analog libraries. The strategic modification of the core at the C4 and C5 positions, along with the bioisosteric replacement of the C3 carboxylic acid, provides a clear path for optimizing biological activity and pharmacokinetic properties. Future work in this area will likely focus on the synthesis of more complex analogs and their evaluation in a wider range of biological assays to unlock the full potential of this privileged scaffold.
References
-
Abdel-Hafez, E. M. N., Abuo-Rahma, G. A. A., Abdel-Aziz, M., Radwan, M. F., & Farag, H. H. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829-37. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R. B. A., & El-Ansary, A. K. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 23(4), 424-432. [Link]
-
Al-Omar, M. A. (2010). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 15(7), 4815-4824. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 539-552. [Link]
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
-
Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Shabassy, M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2933. [Link]
-
Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-18. [Link]
-
Park, H., Lee, K., Park, S., Ahn, B., Lee, J., Hyun, H., & Kim, H. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-37. [Link]
-
Sener, A., Kasim-Sener, M., Bildirici, I., & Akçamur, Y. (2002). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 14(3-4), 1255-1260. [Link]
-
Sghaier, I., Ghedira, K., Chekir-Ghedira, L., & Regaïnia, Z. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
-
Yuan, D., Wang, Y., Zhang, Y., & Wang, J. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(1), 473-484. [Link]
-
Yogi, B., Singh, G., & Kumar, V. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-42. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-cyclopropyl-1H-pyrazol-3-amine(1240565-06-3) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | 1403333-94-7 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Derivatives in Agrochemical Innovation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-cyclopropyl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a cornerstone in modern agrochemical research, particularly in the development of highly effective fungicides. Its derivatives, most notably the pyrazole carboxamides, have captured significant market share due to their potent and specific mechanism of action, broad-spectrum activity, and favorable physicochemical properties. This technical guide provides an in-depth exploration of this chemical class, elucidating its mechanism of action, synthetic pathways, structure-activity relationships, and the experimental protocols essential for its evaluation. We will delve into the causality behind its design, offering field-proven insights for researchers aiming to innovate within this chemical space.
Introduction: The Strategic Importance of the Pyrazole Carboxamide Core
The relentless need for sustainable agriculture has catalyzed the development of pesticides with improved efficacy, selectivity, and environmental profiles.[1][2] Within this landscape, pyrazole derivatives have demonstrated remarkable success, finding applications as fungicides, insecticides, and herbicides.[3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile and biologically active scaffold.[1] The incorporation of a cyclopropyl group and a carboxylic acid (or its amide derivative) at the 1 and 3 positions, respectively, has given rise to a particularly potent class of agrochemicals.
The cyclopropyl moiety is a key feature, often acting as a bioisostere for other functional groups.[5][6] Its strained ring system confers unique electronic and conformational properties, enhancing metabolic stability, target binding affinity, and membrane permeability.[5][7][8] This guide will focus primarily on the fungicidal applications of this compound derivatives, which represent their most significant contribution to crop protection.
Mechanism of Action: Precise Targeting of Fungal Respiration
The primary fungicidal activity of 1-cyclopropyl-1H-pyrazole-3-carboxamide derivatives stems from their function as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10][11] SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of fungal cells. It plays a dual role in cellular metabolism:
-
The Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.[12]
-
The Electron Transport Chain (ETC): It transfers electrons from succinate to the quinone pool (ubiquinone), contributing to the generation of ATP.[11][13]
By inhibiting SDH, these pyrazole derivatives effectively disrupt the fungal cell's energy production.[11][14] The inhibition occurs at the ubiquinone-binding (Qp) site of the SDH enzyme, blocking electron transfer.[11][15] This disruption leads to a cascade of cytotoxic effects:
-
ATP Synthesis Inhibition: The blockage of the ETC severely curtails the production of ATP, depriving the fungal cell of its primary energy source.[11]
-
Oxidative Stress: Impaired electron flow can lead to the formation of reactive oxygen species (ROS), causing damage to cellular components like DNA, proteins, and lipids.[11][14]
-
Metabolic Disruption: The halt in the TCA cycle disrupts essential metabolic pathways necessary for fungal growth and survival.[11][16][17]
This highly specific mode of action is central to the efficacy of this class of fungicides. The structural conservation of the SDH enzyme across many fungal species contributes to their broad-spectrum activity.[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nzpps.org [nzpps.org]
- 16. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Whitepaper: A Technical Guide to the Multifaceted Mechanisms of Pyrazole-Based Anti-Inflammatory Agents
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
The pyrazole nucleus represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. Its prominence in the anti-inflammatory domain is exemplified by the commercial success and clinical utility of drugs like celecoxib. While the primary mechanism of action for many pyrazole-based agents is the selective inhibition of cyclooxygenase-2 (COX-2), this is an oversimplification of their complex pharmacology. This technical guide provides an in-depth exploration of the diverse molecular mechanisms through which these compounds exert their anti-inflammatory effects. We will dissect the well-established COX-2 inhibitory pathway, explore emerging and secondary targets such as p38 MAP kinase and nitric oxide synthase, and detail the downstream consequences on cytokine signaling. This document is designed to be a comprehensive resource, integrating established knowledge with field-proven experimental insights and protocols to empower researchers in the ongoing development of safer and more effective anti-inflammatory therapeutics.
Part 1: The Inflammatory Cascade and the Rise of the Pyrazole Scaffold
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells. It is a complex process orchestrated by a symphony of chemical signals, including prostaglandins, leukotrienes, and cytokines. A key enzymatic family in this cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it generates pro-inflammatory prostaglandins.
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is responsible for their well-documented gastrointestinal side effects. This therapeutic challenge spurred the search for isoform-selective inhibitors, leading to the development of pyrazole-based compounds. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, proved to be a versatile scaffold for designing potent and selective COX-2 inhibitors. The historical journey began with early pyrazolone derivatives like antipyrine and has culminated in modern, highly selective agents such as celecoxib, which demonstrates potent anti-inflammatory effects with a more favorable safety profile.
Part 2: The Primary Mechanism - Selective Inhibition of Cyclooxygenase-2 (COX-2)
The hallmark of modern pyrazole-based anti-inflammatory drugs is their selective inhibition of the COX-2 enzyme. This selectivity is the cornerstone of their therapeutic advantage over traditional NSAIDs.
Molecular Basis of COX-2 Selectivity
The differential inhibition of COX isoforms is rooted in structural differences between their active sites. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a hydrophilic side pocket. Pyrazole-based inhibitors like celecoxib are designed with specific side chains, such as a sulfonamide group, that can bind to this unique side pocket in COX-2. This interaction creates a stable, high-affinity bond that effectively blocks the enzyme's active site, preventing it from converting arachidonic acid into prostaglandin precursors. Conversely, these bulky side chains are sterically hindered from fitting into the narrower active site of the COX-1 enzyme, thus sparing its function at therapeutic concentrations. This elegant molecular strategy allows for the targeted reduction of inflammatory prostaglandins while preserving the protective functions of COX-1.
Caption: Arachidonic acid pathway and points of NSAID inhibition.
Quantitative Comparison of COX-2 Selectivity
The degree of selectivity can be quantified as a COX-2/COX-1 IC50 ratio. A higher ratio indicates greater selectivity for COX-2.
| Compound | Type | COX-1
An In-depth Technical Guide to the Physicochemical Characterization of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid: Solubility and pKa
Foreword: The Critical Role of Physicochemical Properties in Drug Discovery and Development
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. Among the most critical of these properties are solubility and the acid dissociation constant (pKa). These parameters govern a molecule's behavior in various environments, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1] This guide provides an in-depth technical overview of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest, with a focused exploration of its solubility and pKa. For researchers, medicinal chemists, and formulation scientists, this document serves as a comprehensive resource, detailing not only the known properties of this molecule but also the rigorous experimental methodologies required for their determination.
Introduction to this compound
This compound is a substituted pyrazole derivative with the molecular formula C₇H₈N₂O₂. The presence of the carboxylic acid group, the pyrazole ring, and the cyclopropyl moiety imparts a unique combination of properties that make it a valuable scaffold in medicinal and agricultural chemistry.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | White crystalline powder | |
| CAS Number | 1403333-94-7 |
This compound has been identified as a key building block in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), particularly as a scaffold for developing selective COX-2 inhibitors, which are designed to reduce gastrointestinal toxicity. Additionally, its derivatives are utilized in agrochemical applications as herbicides. The efficacy and delivery of this molecule in these applications are intrinsically linked to its solubility and ionization state.
The Acid Dissociation Constant (pKa) of this compound
The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. For a carboxylic acid like this compound, the pKa of the carboxylic acid group dictates the equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This equilibrium is fundamental to its interaction with biological targets and its ability to permeate cell membranes.
Reported pKa Value
A commercially available source reports an approximate pKa value of 3.6 for the carboxylic acid group of this compound. This value suggests that the compound is a weak acid. At a physiological pH of 7.4, it will exist predominantly in its ionized (anionic) form, which has significant implications for its solubility and biological activity. It is important to note that this value is from a commercial supplier and for rigorous scientific purposes, experimental verification is highly recommended.
Experimental Determination of pKa: A Protocol for Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The following protocol provides a detailed methodology for the determination of the pKa of this compound.
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of this compound in a suitable solvent system. If aqueous solubility is low, a co-solvent system (e.g., water-methanol) may be used, and the aqueous pKa can be determined by extrapolation.
-
Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.
-
-
Instrumentation Setup:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration Procedure:
-
To 20 mL of the 1 mM sample solution, add the 0.15 M KCl solution.
-
Adjust the initial pH of the solution to approximately 2.0 with the 0.1 M HCl.
-
Begin the titration by adding small increments of the 0.1 M NaOH solution.
-
Record the pH of the solution after each addition, ensuring the reading has stabilized.
-
Continue the titration until the pH reaches approximately 12.0.
-
Perform the titration in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the point where half of the carboxylic acid has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve.
-
Solubility Profile of this compound
Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The solubility of an ionizable compound like this compound is highly dependent on the pH of the medium.
Expected Solubility Behavior
Given the acidic nature of the carboxylic acid group (pKa ≈ 3.6), the aqueous solubility of this compound is expected to be significantly higher at pH values above its pKa, where it exists predominantly in its more polar, ionized (deprotonated) form. Conversely, at pH values below its pKa, the compound will be in its neutral, less polar form, and its aqueous solubility is expected to be lower.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The solid is then separated from the solution, and the concentration of the dissolved compound in the supernatant is determined.
Experimental Workflow:
Caption: Workflow for solubility determination by the shake-flask method.
Detailed Protocol:
-
Preparation:
-
Add an excess amount of solid this compound to several vials.
-
To each vial, add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or relevant organic solvents).
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure complete removal of solid particles, centrifugation or filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
Table 2: Proposed Solvents for Solubility Determination
| Solvent System | Rationale |
| Purified Water | Provides the intrinsic aqueous solubility of the neutral form. |
| pH 1.2 Buffer (Simulated Gastric Fluid) | Relevant for predicting dissolution in the stomach. |
| pH 4.5 Buffer | Represents an intermediate pH in the small intestine. |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | Relevant for predicting dissolution in the small intestine. |
| Ethanol | A common co-solvent in formulations. |
| Dimethyl Sulfoxide (DMSO) | A common solvent for compound storage and initial testing. |
Conclusion: Integrating Physicochemical Data for Informed Drug Development
The pKa and solubility of this compound are fundamental parameters that dictate its behavior from the laboratory bench to potential clinical applications. A pKa of approximately 3.6 indicates that this compound's charge state, and consequently its solubility and permeability, will be highly pH-dependent in a physiological setting. While a precise, peer-reviewed value for its solubility is not currently available, the methodologies outlined in this guide provide a robust framework for its experimental determination.
For researchers and drug development professionals, obtaining accurate and reliable data on these properties is paramount. This information will guide lead optimization, inform the design of appropriate formulations, and ultimately contribute to the development of safer and more effective therapeutic agents. The protocols and insights presented herein are intended to serve as a valuable resource in the comprehensive physicochemical characterization of this compound and other promising drug candidates.
References
-
Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E12. [Link]
-
Franz, R. G. (2001). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. ResearchGate. [Link]
Sources
The Pyrazole Carboxylic Acid Moiety: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has risen to prominence as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone of numerous approved therapeutic agents.[1][2] This guide provides a comprehensive exploration of the discovery and history of pyrazole carboxylic acids and their derivatives in drug discovery. It traces their evolution from early applications in agrochemicals to their breakthrough role in developing selective COX-2 inhibitors like Celecoxib, and their subsequent exploration in diverse therapeutic areas. We will delve into the key mechanistic insights, structure-activity relationships (SAR), and synthetic methodologies that have cemented the importance of this chemical entity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to support ongoing and future research.
Introduction: The Pyrazole Scaffold - A Privileged Structure
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for drug discovery. The pyrazole nucleus fits this description perfectly.[1][4] Its aromaticity provides a rigid core for the precise orientation of functional groups, while its two nitrogen atoms offer versatile opportunities for interaction with biological macromolecules.[2] The N-1 atom can act as a hydrogen bond donor, and the N-2 atom serves as a hydrogen bond acceptor, enabling a wide range of binding modes.[2]
The journey of pyrazole-containing compounds in medicine began long before the focus shifted to carboxylic acid derivatives. The first pyrazolone, synthesized by Ludwig Knorr in 1883 from the condensation of ethyl acetoacetate and phenylhydrazine, laid the groundwork for early drugs like Antipyrine, a widely used analgesic and antipyretic.[5] This early success highlighted the therapeutic potential residing within the pyrazole core.
The Ascendancy of Pyrazole Carboxylic Acids & Carboxamides
While early pyrazole drugs were impactful, the introduction of a carboxylic acid or a related carboxamide group onto the pyrazole ring dramatically expanded the scaffold's therapeutic reach and specificity. This functional group provides a critical anchor point for strong interactions with target proteins, often mimicking the carboxylic acid of endogenous ligands like arachidonic acid.
Early Roots in Agrochemicals: Laying the SAR Foundation
Interestingly, the potent biological activity of pyrazole carboxamides was first extensively explored in the agrochemical sector. Compounds like Carboxin, an oxathiin carboxanilide, demonstrated systemic antifungal properties, leading researchers to explore other heterocyclic carboxamides.[6] This research extended to pyrazole carboxamides, which were found to be potent fungicides, particularly effective against pathogens like Rhizoctonia solani.[6][7] These early studies in fungicides were crucial in establishing the fundamental structure-activity relationships (SAR) for this class, demonstrating, for example, the importance of specific substitution patterns on both the pyrazole and the anilide rings for potent activity.[6][7][8] This work, focused on succinate dehydrogenase inhibitors (SDHIs), provided invaluable insights into how these molecules interact with biological targets, a foundation that would later benefit pharmaceutical development.[9][10]
A Paradigm Shift: Selective COX-2 Inhibition and the Birth of Celecoxib
The most significant breakthrough for pyrazole carboxylic acid derivatives in medicine was undoubtedly the development of Celecoxib (Celebrex®).[1][11] The story begins with the discovery in the early 1990s of two distinct cyclooxygenase (COX) isoforms: COX-1 and COX-2.[11]
-
COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[11]
-
COX-2 is an inducible enzyme, with its expression dramatically increasing at sites of inflammation.[11]
Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both isoforms. Their anti-inflammatory effects come from blocking COX-2, but their common gastrointestinal side effects stem from the concurrent inhibition of the protective COX-1 enzyme.[11][12]
This dichotomy presented a clear therapeutic goal: create a drug that selectively inhibits COX-2 while sparing COX-1. A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib to meet this need.[12][13] The pyrazole structure was central to this rational drug design. Celecoxib, a trisubstituted pyrazole, features a p-sulfonamidophenyl group at the N-1 position and two aryl groups at adjacent carbons.[12] This specific arrangement allows it to fit into the active site of the COX-2 enzyme, which is slightly larger and has a side pocket not present in COX-1. The sulfonamide group binds tightly within this side pocket, anchoring the molecule and preventing it from effectively inhibiting COX-1.[12] This structural insight was the key to its selectivity and success. Celecoxib was approved by the FDA on December 31, 1998, revolutionizing the treatment of inflammatory conditions like osteoarthritis and rheumatoid arthritis.[11][14]
Exploring New Frontiers: From Obesity to Viral Infections
The success of Celecoxib spurred intense interest in pyrazole carboxylic acids and their derivatives for a wide range of other diseases.
-
Rimonabant (Acomplia®): Developed by Sanofi-Aventis, Rimonabant was a selective cannabinoid receptor 1 (CB1) antagonist.[15] The endocannabinoid system is a key regulator of appetite and energy balance.[16][17] By blocking the CB1 receptor, Rimonabant was designed to decrease appetite and produce weight loss.[16][18] Approved in Europe in 2006, it showed efficacy in reducing body weight and improving metabolic risk factors.[15][19] However, it was later withdrawn from the market worldwide in 2008 due to serious psychiatric side effects, including depression and anxiety, highlighting the complex role of the CB1 receptor in the central nervous system.[15][17] The story of Rimonabant serves as a critical case study in drug development, emphasizing the importance of balancing efficacy with safety.
-
Emerging Antiviral and Anticancer Applications: Research continues to uncover new applications. Pyrazole-3-carboxylic acid derivatives have recently been identified as novel and potent inhibitors of the dengue virus (DENV) NS2B-NS3 protease, a crucial enzyme for viral replication.[20][21][22] These compounds show promising antiviral activity with low cytotoxicity.[20][21] In oncology, numerous pyrazole derivatives, including those with carboxylic acid functionalities, are being investigated as inhibitors of protein kinases and other targets crucial for cancer cell growth and survival.[3][23]
Synthetic Methodologies
The versatility of the pyrazole scaffold is matched by the robustness of its synthetic routes. The most common approach for synthesizing pyrazole carboxylic acids involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[24][25][26]
General Synthetic Workflow
The Knorr pyrazole synthesis and related methods form the backbone of pyrazole carboxylic acid preparation. The general strategy involves two key stages: construction of the pyrazole ring with an ester functionality, followed by hydrolysis to the carboxylic acid.[24]
Caption: General workflow for pyrazole carboxylic acid and carboxamide synthesis.
Experimental Protocol: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol describes a representative synthesis of a pyrazole-carboxylate ester, a common precursor to many pharmaceutical agents, based on established cyclocondensation methods.[24][27]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Ethyl Acetate (for workup)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Substrate Addition: To the stirred solution, add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pyrazole-carboxylate ester.
Biological Evaluation: A Protocol for COX-2 Inhibition Assay
To assess the efficacy of newly synthesized pyrazole carboxylic acid derivatives as anti-inflammatory agents, an in vitro COX-2 inhibition assay is essential. This protocol provides a framework for such an evaluation.
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
Materials:
-
Recombinant Human COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX-2 enzyme and heme in the assay buffer. Incubate on ice for 5 minutes to allow for heme reconstitution.
-
Compound Addition: Add 1 µL of the test compound solution (at various concentrations) or DMSO (vehicle control) to the wells of the 96-well plate.
-
Enzyme Addition: Add 150 µL of the enzyme/heme solution to each well and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing arachidonic acid and TMPD in the assay buffer. Initiate the reaction by adding 50 µL of this substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 590 nm (or another appropriate wavelength for the chosen substrate) every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Key Drug Case Studies
Table 1: Profile of Key Pyrazole Carboxylic Acid-Related Drugs
| Drug | Primary Target | Therapeutic Area | Year of First Approval | Key Structural Feature | Status |
| Celecoxib | COX-2 | Anti-inflammatory, Pain | 1998 (USA)[11][14] | Trifluoromethylpyrazole, Sulfonamide | Marketed[12] |
| Rimonabant | CB1 Receptor | Anti-obesity | 2006 (EU)[15] | Dichlorophenylpyrazole Carboxamide | Withdrawn (2008)[15] |
Mechanism of Action Diagram: Celecoxib
Caption: Selective inhibition of COX-2 by Celecoxib in the arachidonic acid pathway.
Conclusion and Future Perspectives
The history of pyrazole carboxylic acids in drug discovery is a testament to the power of a privileged scaffold combined with rational drug design. From their origins in agrochemical research to the blockbuster success of Celecoxib, these molecules have demonstrated remarkable therapeutic versatility.[1][3] The journey has not been without its challenges, as the case of Rimonabant illustrates, providing crucial lessons on the complexities of targeting widespread biological systems.
Today, the pyrazole nucleus remains a cornerstone of medicinal chemistry.[1] The number of FDA-approved drugs containing a pyrazole ring has increased significantly in the last decade, targeting a wide array of diseases from cancer to viral infections.[2] The inherent metabolic stability and versatile binding capabilities of the pyrazole carboxylic acid moiety ensure that it will continue to be a highly valued scaffold.[1] Future research will likely focus on refining selectivity, exploring novel substitution patterns, and applying this remarkable chemical entity to new and challenging therapeutic targets, continuing its rich legacy in the advancement of medicine.
References
- Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1).
- Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors.
- Wikipedia. (n.d.). Celecoxib.
- PubMed. (2024).
- J-Stage. (n.d.). Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides.
- BenchChem. (2025).
- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
- News-Medical.Net. (n.d.). Celecoxib History.
- Cetin, A. (2020).
- PubMed. (2012).
- Wikipedia. (n.d.). Rimonabant.
- J-Stage. (n.d.).
- ResearchGate. (2025).
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. (n.d.).
- ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
- Slideshare. (n.d.).
- MDPI. (2023).
- Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Patsnap Synapse. (2024).
- PubMed Central. (2011).
- ACS Publications. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction.
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PubMed Central. (n.d.).
- Bentham Science Publishers. (2013).
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- PubMed. (n.d.). Rimonabant.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- (n.d.). Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome.
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
- PubMed. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
- ResearchGate. (n.d.).
- ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
- MDPI. (n.d.).
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-activity relationship of carboxin-related carboxamides as fungicide [jstage.jst.go.jp]
- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 14. news-medical.net [news-medical.net]
- 15. Rimonabant - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 17. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
Abstract
This document provides a detailed, two-step protocol for the synthesis of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid, a critical building block in modern drug discovery and agrochemical development.[1][2][3] The pyrazole scaffold is a versatile heterocyclic motif found in numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and anti-obesity drugs.[4][5][6] The introduction of a cyclopropyl group at the N1 position often enhances metabolic stability and binding affinity.[1] This guide details the synthesis starting from the cyclocondensation of cyclopropylhydrazine with diethyl acetylenedicarboxylate to form the ester intermediate, followed by its saponification to yield the target carboxylic acid. The protocol is designed for researchers in medicinal chemistry and process development, with a focus on explaining the rationale behind procedural choices to ensure reproducibility and safety.
Introduction and Strategic Overview
This compound is a key synthetic intermediate whose structure is a cornerstone for developing novel therapeutic agents and specialized agrochemicals.[1][2] Its derivatives have been investigated as selective COX-2 inhibitors for nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity, as well as potent herbicides and antimicrobial agents.[1] The value of this scaffold lies in the combination of the stable, aromatic pyrazole ring and the conformationally constrained cyclopropyl moiety, which can impart favorable pharmacokinetic properties.
The synthetic strategy outlined herein is a robust and common approach for constructing 1,3-disubstituted pyrazoles. It proceeds in two distinct stages:
-
Pyrazole Ring Formation: Construction of the heterocyclic core via a [3+2] cycloaddition-condensation reaction. This involves reacting cyclopropylhydrazine with diethyl acetylenedicarboxylate. This classic approach is highly effective for establishing the desired substitution pattern directly.
-
Ester Hydrolysis: Conversion of the resulting ethyl ester intermediate into the final carboxylic acid through base-catalyzed hydrolysis (saponification). This is a standard and high-yielding transformation.
This two-step sequence is efficient, scalable, and utilizes readily available starting materials, making it suitable for both laboratory-scale research and larger-scale production.
Caption: High-level overview of the two-step synthesis protocol.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Step 1: Pyrazole Formation via Cyclocondensation
The formation of the pyrazole ring from a hydrazine and a 1,3-dielectrophile is a cornerstone of heterocyclic chemistry, often referred to as the Knorr pyrazole synthesis and its variations.[5][7] In our selected protocol, the reaction between cyclopropylhydrazine and diethyl acetylenedicarboxylate (DEAD) proceeds through a well-established pathway:
-
Michael Addition: The more nucleophilic nitrogen atom of cyclopropylhydrazine attacks one of the electrophilic sp-hybridized carbons of DEAD. This forms a zwitterionic intermediate that rapidly protonates to yield an enamine.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the proximal ester carbonyl group.
-
Dehydration/Aromatization: The resulting five-membered ring intermediate subsequently eliminates a molecule of ethanol and tautomerizes to achieve the thermodynamically stable, aromatic pyrazole ring system.
Causality: The choice of diethyl acetylenedicarboxylate is strategic. As an electron-deficient alkyne, it is highly reactive towards nucleophiles like hydrazines.[8][9] This reaction reliably yields the 1,3,5-trisubstituted pyrazole scaffold, which, in this case, simplifies to the 1,3-disubstituted product after the reaction cascade.
Step 2: Base-Catalyzed Ester Hydrolysis (Saponification)
This is a fundamental organic transformation used to convert an ester into a carboxylic acid.[10] The mechanism is as follows:
-
Nucleophilic Attack: A hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate.
-
Elimination: This unstable intermediate collapses, expelling the ethoxide ion (⁻OEt) as a leaving group and forming the carboxylic acid.
-
Deprotonation: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion to form the carboxylate salt. This step is irreversible and drives the reaction to completion.
-
Acidification: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt, precipitating the desired neutral carboxylic acid product.[11]
Causality: Saponification is preferred over acid-catalyzed hydrolysis in this context because it is generally faster, less prone to side reactions with the pyrazole ring, and the formation of the insoluble carboxylate salt drives the equilibrium towards the products.
Detailed Experimental Protocols
Safety Precaution: Hydrazine derivatives can be toxic and are potential carcinogens; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Strong bases like NaOH are corrosive. All operations should be conducted with appropriate engineering controls in place.
Part A: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
This protocol details the cyclocondensation reaction to form the ester intermediate.
Table 1: Reagents and Materials for Part A
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| Cyclopropylhydrazine Hydrochloride | 213764-25-1 | 108.56 | 5.43 g (50.0 mmol) | Starting material. Stable salt form. |
| Diethyl Acetylenedicarboxylate | 762-21-0 | 170.16 | 8.51 g (50.0 mmol) | Reagent grade, ≥98% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 11.1 g (110.0 mmol) | Anhydrous, acts as a base. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 mL | Anhydrous, reaction solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction and chromatography. |
| Hexanes | 110-54-3 | - | As needed | For chromatography. |
| Saturated aq. NaHCO₃ | - | - | As needed | For aqueous workup. |
| Brine | - | - | As needed | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent. |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropylhydrazine hydrochloride (5.43 g, 50.0 mmol) and anhydrous ethanol (200 mL).
-
Base Addition: Stir the suspension at room temperature and add triethylamine (15.3 mL, 110.0 mmol) dropwise over 5 minutes. The triethylamine neutralizes the hydrochloride salt, liberating the free cyclopropylhydrazine in situ. Stir for an additional 15 minutes.
-
Reagent Addition: Add diethyl acetylenedicarboxylate (8.0 mL, 50.0 mmol) dropwise to the mixture at room temperature over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting materials are consumed.
-
Workup:
-
Allow the mixture to cool to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate as a solid.
Part B: Synthesis of this compound
This protocol details the saponification of the ester intermediate to the final product.
Table 2: Reagents and Materials for Part B
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate | 133261-06-0 | 180.20 | 7.21 g (40.0 mmol) | Product from Part A. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.20 g (80.0 mmol) | Reagent grade pellets or solution. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 80 mL | Reaction solvent. |
| Water (H₂O) | 7732-18-5 | 18.02 | 80 mL | Deionized. |
| Hydrochloric Acid (HCl), 6M | 7647-01-0 | - | As needed (~15 mL) | For acidification. |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (7.21 g, 40.0 mmol) in a mixture of THF (80 mL) and water (80 mL).
-
Base Addition: Add sodium hydroxide (3.20 g, 80.0 mmol) to the solution.
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting ester is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice-water bath to 0-5 °C.
-
Slowly add 6M HCl dropwise with stirring to acidify the solution to pH 1-2. A white precipitate will form.
-
-
Isolation and Purification:
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound as a white crystalline powder.
-
Product Characterization
The final product should be characterized to confirm its identity and purity.
Table 3: Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1403333-94-7 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | - |
| Appearance | White crystalline powder | [1] |
| Melting Point | 185-188 °C | [1] |
| Storage | Room temperature, tightly sealed | [1] |
Analytical Confirmation:
-
¹H NMR: Expected to show characteristic peaks for the cyclopropyl protons, the pyrazole ring protons, and the carboxylic acid proton.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight.
-
Infrared Spectroscopy (IR): A broad peak characteristic of the O-H stretch of the carboxylic acid and a sharp peak for the C=O stretch should be prominent.
Synthetic Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
References
-
de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2015). Synthesis of di-, tri- and tetracyclopropylhydrazines. Chemical Communications. [Link]
-
de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2015). Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. ResearchGate. [Link]
-
ChemBK. (2024). Cyclopropylhydrazine monohydrochloride. Retrieved from ChemBK. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lee, K., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(16), 5142-5154. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(14), 3216. [Link]
-
Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Anonymous. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Sayyed, F. A., & Mogle, P. P. (2016). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science, Engineering and Technology. [Link]
-
Devkate, C. G., et al. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 8(4), 202-206. [Link]
- Sanofi. (1995). US Patent 5462960A: Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2020). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. [Link]
-
Anonymous. (n.d.). The reaction between compound 2 and diethyl acetylenedicarboxylate (7). ResearchGate. [Link]
-
Anonymous. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]
- Anonymous. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Cerretani, G., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3298. [Link]
-
Ryabukhin, D. S., et al. (2019). New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. Molecules, 24(23), 4253. [Link]
-
Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis. [Link]
-
Yavari, I., et al. (2007). Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. Arkivoc, 2008(1), 103-109. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. Cyclopropylhydrazine (120550-58-5) for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
Application Note: Synthesis of Novel Pyrazole-Based NSAID Candidates from 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide details the strategic use of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid as a versatile starting material for the synthesis of novel Nonsteroidal Anti-inflammatory Drug (NSAID) candidates. Pyrazole-containing compounds are a cornerstone of modern anti-inflammatory therapy, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This note provides a rationale for the selection of the N-cyclopropyl pyrazole scaffold, outlines a detailed, field-proven synthetic protocol for its conversion into a target NSAID candidate via amide coupling, and discusses the structure-activity relationship (SAR) principles guiding the design. The protocols herein are designed to be self-validating and are grounded in established chemical principles, offering a robust framework for drug discovery and development.
Introduction: The Strategic Value of the Pyrazole Scaffold in NSAID Design
Inflammation is a critical biological response, but its chronic dysregulation underlies numerous pathologies. NSAIDs primarily exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins.[3] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the field, enabling the design of selective COX-2 inhibitors with potentially reduced gastrointestinal side effects.[3][4]
The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of many successful drugs, including the highly selective COX-2 inhibitor Celecoxib.[5][6] Its unique electronic and steric properties allow for precise interactions within the COX-2 active site. The design of novel NSAIDs often involves modifying the substituents on the pyrazole ring to optimize potency, selectivity, and pharmacokinetic properties.
This guide focuses on This compound , a building block of significant interest. The N-cyclopropyl group offers several potential advantages:
-
Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, potentially increasing the compound's half-life.
-
Conformational Rigidity: It introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target enzyme.
-
Potency Modulation: The small, lipophilic nature of the cyclopropyl ring can favorably occupy small hydrophobic pockets within the enzyme's active site, enhancing potency.[7]
By utilizing this starting material, researchers can systematically explore novel chemical space in the pursuit of safer and more effective anti-inflammatory agents.
Synthetic Strategy & Workflow
The most direct and versatile method for elaborating this compound into a library of potential NSAIDs is through amide bond formation . The carboxylic acid moiety is not directly required for anti-inflammatory activity and masking it as an amide can reduce gastric toxicity associated with traditional NSAIDs.[8]
Our strategy is to couple the pyrazole core with an amine fragment known to be crucial for COX-2 selectivity. Drawing inspiration from the structure of celecoxib, we will use 4-aminobenzenesulfonamide as the coupling partner. The sulfonamide moiety is a key pharmacophore that anchors within a specific side pocket of the COX-2 enzyme, a feature absent in COX-1, thereby conferring selectivity.[5][9]
The overall workflow involves two primary stages:
-
Activation of the Carboxylic Acid: Conversion of the relatively unreactive carboxylic acid into a highly reactive intermediate (e.g., an acid chloride). This is a critical step to facilitate amide bond formation under mild conditions.
-
Amide Coupling: Reaction of the activated pyrazole intermediate with the selected amine to form the stable amide linkage, yielding the final target compound.
Caption: High-level workflow for the synthesis of the target NSAID candidate.
Detailed Experimental Protocols
Disclaimer: These protocols involve the use of hazardous chemicals. All procedures must be performed in a properly functioning fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Activation of Carboxylic Acid (Formation of Acyl Chloride)
Rationale: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is efficient, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Dichloromethane (DCM) is used as an inert solvent. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by forming the reactive Vilsmeier reagent in situ.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 5.0 g, 32.8 mmol).
-
Add 100 mL of anhydrous DCM and stir to dissolve.
-
Add 2-3 drops of anhydrous DMF as a catalyst.
-
Slowly add thionyl chloride (e.g., 3.6 mL, 49.2 mmol, 1.5 eq) dropwise to the stirred solution at room temperature. Caution: Reaction is exothermic and releases HCl gas.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40°C) for 2 hours.
-
Monitor the reaction completion by TLC (thin-layer chromatography) or by observing the cessation of gas evolution.
-
Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 1-Cyclopropyl-1H-pyrazole-3-carbonyl chloride is a solid or oil and is typically used immediately in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize the Target Compound
Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine (4-aminobenzenesulfonamide). An organic base, such as triethylamine (TEA) or pyridine, is required to act as an acid scavenger, neutralizing the HCl generated during the reaction.[10] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Materials:
-
Crude 1-Cyclopropyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)
-
4-Aminobenzenesulfonamide
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Magnetic stirrer, ice bath, nitrogen inlet
Procedure:
-
In a separate dry 500 mL flask under nitrogen, dissolve 4-aminobenzenesulfonamide (e.g., 5.65 g, 32.8 mmol, 1.0 eq) and triethylamine (e.g., 6.8 mL, 49.2 mmol, 1.5 eq) in 150 mL of anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 1-Cyclopropyl-1H-pyrazole-3-carbonyl chloride from the previous step in 50 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure target compound: N-(4-sulfamoylphenyl)-1-cyclopropyl-1H-pyrazole-3-carboxamide .
Characterization & Expected Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Parameter | Starting Material | Target Product | Rationale / Expected Observation |
| Compound Name | This compound | N-(4-sulfamoylphenyl)-1-cyclopropyl-1H-pyrazole-3-carboxamide | - |
| Molecular Formula | C₇H₈N₂O₂ | C₁₃H₁₄N₄O₃S | - |
| Molecular Weight | 152.15 g/mol | 306.34 g/mol | Increase in MW confirms addition of the sulfonamide fragment. |
| Appearance | White to off-white solid | White to off-white crystalline solid | Typical for organic compounds of this class. |
| ¹H NMR (DMSO-d₆) | Signals for pyrazole ring, cyclopropyl protons, and a broad COOH proton (>12 ppm). | Disappearance of COOH proton. Appearance of new aromatic signals (AA'BB' system for the phenyl ring), a sulfonamide -SO₂NH₂ signal (~7.3 ppm), and an amide N-H signal (>10 ppm). | Confirms amide bond formation and incorporation of the new aryl ring. |
| Mass Spec (ESI+) | m/z: 153.06 [M+H]⁺ | m/z: 307.09 [M+H]⁺ | The molecular ion peak directly confirms the mass of the final product. |
| Purity (HPLC) | >98% | >98% (after purification) | High purity is essential for subsequent biological assays. |
Structure-Activity Relationship (SAR) Insights
The designed molecule, N-(4-sulfamoylphenyl)-1-cyclopropyl-1H-pyrazole-3-carboxamide, incorporates key structural features known to be essential for potent and selective COX-2 inhibition.
Caption: Pharmacophore model for the target NSAID candidate in the COX-2 active site.
-
Central Pyrazole Scaffold: This core structure acts as a rigid platform, correctly positioning the essential N-1 and C-3 substituents for optimal interaction with the enzyme's active site.[6]
-
N-1 Cyclopropyl Group: This substituent is expected to fit into a hydrophobic region of the enzyme, potentially contributing to overall binding affinity.
-
C-3 Carboxamide Linker: The amide group serves as a robust linker and can participate in hydrogen bonding interactions within the active site, for example, with Tyr385 or Ser530.[11]
-
p-Sulfamoylphenyl Group: This is the primary determinant of COX-2 selectivity. The sulfonamide group (-SO₂NH₂) is perfectly sized and electronically suited to form strong hydrogen bonds with residues inside the distinct side pocket of the COX-2 active site, which is sterically blocked in the COX-1 isoform.[1][12]
Conclusion
This compound is a highly valuable and synthetically accessible starting material for the development of novel NSAID candidates. The protocols detailed in this note provide a reliable and rational pathway to synthesize potent and selective COX-2 inhibitors by employing established amide coupling chemistry. The resulting N-(4-sulfamoylphenyl)-1-cyclopropyl-1H-pyrazole-3-carboxamide is a prime candidate for further pharmacological evaluation, including in vitro COX-1/COX-2 inhibition assays and in vivo models of inflammation and pain.[1] This strategic approach, combining a privileged core with a key pharmacophoric element, exemplifies a modern workflow in targeted drug discovery.
References
-
Al-Sanea, M. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances. Available at: [Link]
-
Asmaa, M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. Available at: [Link]
-
El-Shehry, M. F., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. ResearchGate. Available at: [Link]
-
Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Chikhale, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Husain, A., et al. (2011). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Al-Balas, Q., et al. (2017). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. National Institutes of Health. Available at: [Link]
-
Rai, G., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Singh, K., et al. (2014). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. International Journal of Research in Medical Sciences. Available at: [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Springer. Available at: [Link]
-
Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]
-
Gomaa, H. A., et al. (2018). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Future Medicinal Chemistry. Available at: [Link]
-
N'guessan, A. D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
-
Sharma, V., et al. (2014). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Available at: [Link]
-
Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]
-
Vijaya, P., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. Available at: [Link]
-
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Nagarapu, L., et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.aalto.fi [research.aalto.fi]
- 10. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid in the Development of Novel Herbicides
Introduction: The Pivotal Role of the Pyrazole Scaffold in Modern Herbicide Discovery
The relentless challenge of weed management in modern agriculture necessitates the continuous innovation of selective and effective herbicides. Pyrazole and its derivatives have emerged as a privileged scaffold in agrochemical research, contributing to the development of numerous commercial pesticides with diverse modes of action.[1][2] The inherent chemical stability and versatile substitution patterns of the pyrazole ring allow for the fine-tuning of biological activity, selectivity, and physicochemical properties.
This application note focuses on a particularly promising building block: 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid . The introduction of a cyclopropyl group at the N1 position of the pyrazole ring is a key structural feature. This moiety can enhance the binding affinity of the molecule to its target protein and improve its metabolic stability within the plant. Furthermore, the cyclopropyl group can influence the soil binding characteristics of the final herbicide, potentially providing extended residual weed control.[3] The carboxylic acid functionality at the 3-position serves as a versatile handle for the synthesis of a wide array of derivatives, most notably N-aryl carboxamides, which have shown significant potential as potent herbicides.
A primary mode of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5][6] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, which is essential for the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of photosynthetic tissues and eventual plant death.[6] This application note will provide detailed protocols for the synthesis of herbicidal N-aryl-1-cyclopropyl-1H-pyrazole-3-carboxamides, methodologies for evaluating their herbicidal efficacy, an analysis of their structure-activity relationships, and an overview of their mechanism of action as HPPD inhibitors.
Synthesis of Herbicidal N-Aryl-1-cyclopropyl-1H-pyrazole-3-carboxamides
The synthesis of N-aryl-1-cyclopropyl-1H-pyrazole-3-carboxamides from this compound is a straightforward and efficient process, typically involving the activation of the carboxylic acid followed by amidation with a substituted aniline.
Rationale for the Synthetic Strategy
The conversion of the carboxylic acid to an acid chloride is a common and effective method for activating the carboxyl group, making it highly susceptible to nucleophilic attack by the amine. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture. The subsequent amidation reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the aniline. This two-step, one-pot procedure is highly efficient and scalable for the generation of a library of derivatives for structure-activity relationship studies.
Experimental Protocol: Synthesis of a Representative N-Aryl-1-cyclopropyl-1H-pyrazole-3-carboxamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 2-chloro-4-(trifluoromethyl)aniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).
-
To this suspension, add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 40°C) and stir for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 1-cyclopropyl-1H-pyrazole-3-carbonyl chloride is used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/g of starting acid).
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (5 mL/g of aniline).
-
Cool the acid chloride solution to 0°C in an ice bath.
-
Add the aniline solution dropwise to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-cyclopropyl-1H-pyrazole-3-carboxamide.
-
Visualization of the Synthetic Workflow
Caption: Workflow for pre- and post-emergence herbicidal screening.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the N-aryl moiety of 1-cyclopropyl-1H-pyrazole-3-carboxamides allows for the exploration of the structure-activity relationship and the optimization of herbicidal potency. The following table presents representative data for a series of derivatives, illustrating the impact of different substituents on the aryl ring on herbicidal activity against a model weed species.
Table 1: Representative Herbicidal Activity of N-Aryl-1-cyclopropyl-1H-pyrazole-3-carboxamides against Velvetleaf (Abutilon theophrasti)
| Compound ID | Aryl Substituent (R) | Post-emergence EC₅₀ (g/ha) | Pre-emergence EC₅₀ (g/ha) |
| 1a | H | > 1000 | > 1000 |
| 1b | 4-Cl | 500 | 750 |
| 1c | 2,4-diCl | 250 | 400 |
| 1d | 4-CF₃ | 150 | 200 |
| 1e | 2-Cl, 4-CF₃ | 75 | 100 |
| 1f | 2,4-diCl, 5-F | 50 | 80 |
| 1g | 4-OCH₃ | > 1000 | > 1000 |
EC₅₀ (Effective Concentration 50) is the concentration of the compound that causes a 50% reduction in plant growth.
Interpretation of SAR Data
The data in Table 1 reveals several key trends:
-
Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (1a ) exhibits poor herbicidal activity.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chlorine (Cl) and trifluoromethyl (CF₃), on the phenyl ring significantly enhances herbicidal activity (1b-1f ). This suggests that these groups may be involved in crucial interactions with the active site of the target enzyme.
-
Substitution Pattern: The position and number of substituents are critical. A di-substituted pattern, particularly with a substituent at the 2-position, generally leads to higher potency (compare 1b with 1c , and 1d with 1e ). The addition of a third substituent, such as fluorine, can further increase activity (1f ).
-
Electron-Donating Groups: The presence of an electron-donating group, such as methoxy (OCH₃), is detrimental to herbicidal activity (1g ).
Visualization of Key SAR Findings
Caption: Key structure-activity relationships for 1-cyclopropyl-pyrazole herbicides. (Note: As I am a language model, I cannot generate images. Please replace "[Link]" with an actual image of the 1-Cyclopropyl-1H-pyrazole-3-carboxamide core structure for the diagram to render correctly.)
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary mode of action for many herbicidal pyrazole derivatives is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [4][5][6]HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. [6]This is a key step in the catabolism of tyrosine, which in plants, leads to the formation of plastoquinone and tocopherols (Vitamin E).
-
Plastoquinone is an essential component of the photosynthetic electron transport chain, acting as a mobile electron carrier.
-
Tocopherols are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.
By inhibiting HPPD, the pyrazole herbicide blocks the synthesis of homogentisate. The resulting depletion of plastoquinone and tocopherols leads to the disruption of photosynthesis and an accumulation of reactive oxygen species. This causes the characteristic bleaching symptoms (chlorosis) in the sensitive weeds, followed by necrosis and plant death.
Visualization of the HPPD Inhibition Pathway
Caption: Mechanism of action of 1-cyclopropyl-pyrazole herbicides via HPPD inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel herbicides. Its derivatives, particularly N-aryl carboxamides, have demonstrated significant potential as potent inhibitors of the HPPD enzyme. The synthetic accessibility of these compounds, combined with the clear structure-activity relationships, provides a robust platform for the discovery and optimization of new weed management solutions. The protocols and insights provided in this application note are intended to guide researchers in the synthesis, evaluation, and mechanistic understanding of this promising class of herbicides.
References
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502. [Link]
-
Fu, Q., et al. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 76(3), 868-879. [Link]
-
Matsumoto, H., et al. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. Journal of Pesticide Science, 30(2), 126-128. [Link]
-
U.S. Environmental Protection Agency. (2020). HPPD Inhibiting Herbicides: State of the Science. [Link]
Sources
- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discoveryjournals.org [discoveryjournals.org]
- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use - Google Patents [patents.google.com]
- 6. WO2024174912A1 - Pyrazole carboxamide compound and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Pyrazole-Containing Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of the Pyrazole Scaffold in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1] In this context, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[2][3] Its structural versatility and ability to engage in various biological interactions have led to the development of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] Notably, approved drugs like the antibiotic Cefoselis incorporate the pyrazole moiety, underscoring its clinical significance.[5]
This guide provides a detailed technical overview of the synthesis of pyrazole-containing antimicrobial agents. It is designed to equip researchers with both the foundational knowledge and practical protocols to design and execute the synthesis of novel pyrazole derivatives for antimicrobial screening. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer step-by-step experimental procedures, and present a curated summary of the antimicrobial activity of representative compounds.
Synthetic Strategies: A Mechanistic Perspective
The construction of the pyrazole ring system is a well-established area of heterocyclic chemistry, with several reliable synthetic routes at the disposal of the medicinal chemist. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone for pyrazole synthesis.[6][7][8] It involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[8][9][10][11] The reaction is typically acid-catalyzed and proceeds through a cyclocondensation mechanism.[6][9]
Causality Behind the Knorr Synthesis: The reaction's efficiency stems from the high reactivity of the hydrazine nucleophile and the thermodynamic stability of the resulting aromatic pyrazole ring.[10][11] The initial step is the formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-dicarbonyl compound.[6][10] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable pyrazole.[6] When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.[8][9]
Figure 1: General workflow of the Knorr Pyrazole Synthesis.
Modern Synthetic Approaches: Enhancing Efficiency and Diversity
While the Knorr synthesis is a workhorse, contemporary organic synthesis has introduced methodologies that offer improvements in terms of reaction times, yields, and environmental impact.
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to dramatically accelerate the synthesis of pyrazoles, often reducing reaction times from hours to minutes.[12][13][14][15][16][17] This technique is particularly effective for the synthesis of pyrazole derivatives from chalcones and hydrazines.[15] The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles.[13]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants.[13][18][19][20] This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity.[13] Several pyrazole-containing scaffolds, such as pyranopyrazoles, have been successfully synthesized using MCRs, often under environmentally friendly conditions.[17][18][21]
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and evaluation of pyrazole-containing antimicrobial agents. Researchers should always conduct a thorough risk assessment before commencing any experimental work.
Protocol 1: Knorr Synthesis of a Substituted Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative, a common variation of the Knorr synthesis.[10]
Materials:
-
Ethyl benzoylacetate (1.0 equivalent)
-
Hydrazine hydrate (2.0 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Standard laboratory glassware, heating plate with stirring capabilities, and filtration apparatus.
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[10]
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the reaction mixture.[10]
-
Heating: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting ketoester), add 10 mL of water to the hot reaction mixture while stirring.[10]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for about 30 minutes to facilitate the precipitation of the product.[10]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[10] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives from Chalcones
This protocol outlines a rapid, microwave-assisted synthesis of pyrazoles from chalcones and hydrazine derivatives.[15]
Materials:
-
Substituted chalcone (e.g., 3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one) (1.0 equivalent)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave synthesizer
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, dissolve the substituted chalcone (1 mmol) and the hydrazine derivative (1 mmol) in a minimal amount of ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature and power for a short duration (typically 2-10 minutes). The optimal conditions should be determined for each specific reaction.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be purified by recrystallization.
Antimicrobial Evaluation
The newly synthesized pyrazole derivatives should be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Materials:
-
Synthesized pyrazole compounds
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus niger)[1]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs for comparison (e.g., Ciprofloxacin, Chloramphenicol for bacteria; Clotrimazole for fungi)[1]
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain.
-
Serial Dilutions: Prepare a series of twofold dilutions of the synthesized compounds and standard drugs in the appropriate broth medium in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the pyrazole scaffold and analysis of the resulting changes in antimicrobial activity can provide valuable insights into the structure-activity relationship (SAR).[22][23] For instance, the introduction of different substituents on the pyrazole ring and any attached phenyl rings can significantly influence the potency and spectrum of activity.[22]
The antimicrobial activity data should be presented in a clear and concise manner, typically in a tabular format, to facilitate comparison between different compounds and with standard drugs.
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Example 1 | -CH3 | -Ph | -H | 12.5 | 25 | 50 |
| Example 2 | -CF3 | -Ph | -H | 8 | 16 | 32 |
| Example 3 | -CH3 | -p-Cl-Ph | -H | 10 | 20 | 45 |
| Ciprofloxacin | N/A | N/A | N/A | 1 | 0.5 | N/A |
| Clotrimazole | N/A | N/A | N/A | N/A | N/A | 2 |
Table 1: Example of a data table for summarizing the Minimum Inhibitory Concentration (MIC) values of synthesized pyrazole derivatives.
Conclusion
The pyrazole scaffold continues to be a rich source of inspiration for the design and development of new antimicrobial agents. The synthetic protocols outlined in this guide, from the classical Knorr synthesis to modern microwave-assisted and multicomponent strategies, provide a robust toolkit for researchers in this field. A systematic approach to synthesis, coupled with rigorous antimicrobial evaluation and careful analysis of structure-activity relationships, will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic system in the ongoing fight against infectious diseases.
References
-
Al-Ghamdi, A. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(21), 5176. [Link]
- El-Sayed, N. N. E. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(7), 110-121.
-
Kumar, V., & Sharma, P. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 191-209. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Yakan, H., & Demir, B. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Abdel-Latif, E. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 16(9), 7368-7377. [Link]
-
Mhlongo, N. N., & Singh, P. (2020). Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives. DUT Open Scholar. [Link]
-
Shaaban, M., Mayhoub, A. S., & Farag, A. M. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4983. [Link]
- Patel, P., & Shah, V. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Biomedical Sciences, 2(12), 1-8.
-
Singh, P., & Mhlongo, N. N. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(19), 6296. [Link]
-
Singh, R. P., & Singh, J. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 658-670. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Online. [Link]
-
Al-Ostath, A., & El-Sayed, N. N. E. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Journal of Molecular Structure, 1225, 129107. [Link]
-
El-Remaily, M. A. A., & El-Sayed, N. N. E. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29241-29253. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Kumar, A., & Singh, R. (2012). Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives. ResearchGate. [Link]
-
El-Remaily, M. A. A., & El-Sayed, N. N. E. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]
-
Li, Y., & Wang, Q. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
-
Boulebd, H., & Boulebd, Y. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4533. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. [Link]
-
Singh, R., & Kumar, A. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Bentham Science Publishers. [Link]
-
Boulebd, H., & Boulebd, Y. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
-
Boulebd, H., & Boulebd, Y. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]
-
Swarnkar, D., Ameta, R., & Vyas, R. (2014). MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 231-234. [Link]
-
Kumar, A., & Singh, R. (2018). Microwave-assisted synthesis, computational studies and antibacterial/ anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid. Royal Society Open Science, 5(5), 172435. [Link]
-
Popiołek, Ł. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(13), 5183. [Link]
-
GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. [Link]
-
Basu, P. K., Ghosh, A., Khan, A., & Dey, S. (n.d.). Structure function relationship amongst different bioactive pyrazole compounds. ResearchGate. [Link]
-
Popiołek, Ł. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. youtube.com [youtube.com]
- 12. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Validated RP-HPLC Method for the Purity Assessment of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid, a critical building block in the pharmaceutical and agrochemical industries[1]. The method is designed for accuracy, precision, and robustness, ensuring its suitability for quality control, stability testing, and routine analysis. The protocol herein is developed based on the physicochemical properties of the analyte and is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2][3]. We detail the scientific rationale for method development, provide step-by-step experimental procedures, and present a full validation protocol to establish the method's trustworthiness and reliability.
Scientific Rationale and Method Development
The successful development of a robust HPLC method hinges on a fundamental understanding of the analyte's chemical properties. This compound (MW: 152.153 g/mol ) is a moderately polar molecule with a distinct acidic character[1][4].
-
Analyte Physicochemical Properties:
-
pKa: The carboxylic acid moiety has an approximate pKa of 3.6[1]. This is the most critical parameter for developing a reversed-phase method. To ensure consistent retention and sharp, symmetrical peak shapes, the analysis must be conducted at a pH at least 1.5-2 units below the pKa. At such a low pH, the carboxylic acid is fully protonated (non-ionized), rendering the molecule more hydrophobic and thus increasing its retention on a non-polar stationary phase[5].
-
logP: With a logP value of approximately 1.7, the compound possesses sufficient hydrophobicity for effective retention and separation using standard reversed-phase chromatography[1][6].
-
-
Chromatographic Mode Selection: Reversed-phase HPLC is the predominant technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, from non-polar to moderately polar[7]. Given the analyte's properties, RP-HPLC with a C18 stationary phase was selected as the optimal approach[6].
-
Mobile Phase and Column Selection:
-
Mobile Phase: To maintain a pH well below the analyte's pKa, the aqueous component of the mobile phase is acidified. A 0.1% solution of phosphoric acid in water provides a stable pH of approximately 2.1, ensuring the analyte remains in its neutral, more retentive form[5]. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and resolved effectively within a reasonable runtime.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering strong hydrophobic interactions necessary for retaining the analyte and separating it from potential impurities[6]. The selected column dimensions and particle size provide a balance of high efficiency and moderate backpressure.
-
-
Detection: The pyrazole ring system contains a chromophore suitable for UV detection. A Photodiode Array (PDA) detector is specified to allow for the determination of the optimal detection wavelength (λmax) and to perform peak purity analysis, which is a key aspect of specificity.
Experimental Protocol
This section provides the detailed methodology for the purity analysis of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, 0.22 µm filtered and degassed)
-
Phosphoric Acid (≥85%, Analytical Grade)
-
This compound Reference Standard (Purity ≥99.5%)
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 20.01 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm (or λmax as determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
Analytical Workflow Diagram
The overall process from sample preparation to final purity calculation is illustrated below.
Caption: Core parameters for analytical method validation.
System Suitability Testing (SST)
Before any validation or sample analysis, the suitability of the chromatographic system must be confirmed. Inject the Standard Solution five times and evaluate the results against the criteria below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (Efficiency) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Specificity (Forced Degradation)
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[8]
-
Protocol: Subject the sample solution (0.5 mg/mL) to the following stress conditions. Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours, then neutralize.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60 °C for 2 hours, then neutralize.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 48 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis via PDA must confirm the main peak is spectrally pure.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).
-
Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.
Accuracy
-
Protocol: Prepare the sample solution in triplicate at three concentration levels by spiking the analyte with known amounts of the reference standard (e.g., 50%, 100%, and 150% of the sample concentration).
-
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six independent preparations of the sample solution on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results must be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is the concentration that yields an S/N of 10:1, and LOD is the concentration that yields an S/N of 3:1. This can be confirmed by injecting solutions of decreasing concentration.
-
Acceptance Criteria: The LOQ must be determined and validated for precision and accuracy.
Robustness
-
Protocol: Deliberately vary key method parameters one at a time and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase A pH: ± 0.2 units
-
-
Acceptance Criteria: System suitability parameters must still be met, and the purity result should not significantly change from the nominal conditions.
Data Analysis and Example Results
The purity is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Below are representative (hypothetical) validation data that would be expected from this method.
Table: Summary of Validation Results
| Validation Parameter | Result | Status |
|---|---|---|
| Specificity | No interference; Peak Purity Index > 0.999 | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (%RSD) | Repeatability: 0.45%; Intermediate: 0.68% | Pass |
| LOQ | 0.005 mg/mL (S/N = 10.5) | Pass |
| Robustness | System suitability met under all conditions | Pass |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The comprehensive validation protocol confirms its suitability for routine quality control in a regulated environment, providing trustworthy and reliable data. The logical method development based on the analyte's physicochemical properties ensures consistent performance.
References
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020-04-17). Waters Corporation. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). AMS Biotechnology (Europe) Ltd. Available at: [Link]
-
Reversed Phase HPLC Columns - Phenomenex. Phenomenex. Available at: [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25). Amsbiopharma. Available at: [Link]
-
Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024-06-14). European Medicines Agency. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products - EMA. European Medicines Agency. Available at: [Link]
-
Polar Compounds | SIELC Technologies. SIELC Technologies. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005-11). International Council for Harmonisation. Available at: [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Thermo Fisher Scientific. Available at: [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025-04-04). Technology Networks. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2015). International Journal of Chemico-Pharmaceutical Analysis. Available at: [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols for sample preparation and data acquisition but also an in-depth analysis of the expected ¹H and ¹³C NMR spectra. By explaining the causal relationships between the molecule's structure and its spectral features, this guide aims to equip the user with the expertise to confidently identify and characterize this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structural motifs, including the pyrazole core, a cyclopropyl substituent, and a carboxylic acid functional group, are prevalent in a wide array of biologically active molecules. The pyrazole ring is a well-established pharmacophore, while the cyclopropyl group can enhance metabolic stability and binding affinity. The carboxylic acid moiety provides a handle for further chemical modification and influences the compound's pharmacokinetic properties.
Accurate structural confirmation is a critical step in the synthesis and application of such compounds. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This document will serve as a practical guide to the complete ¹H and ¹³C NMR analysis of this important molecule.
Predicted NMR Spectral Characteristics
A thorough understanding of the expected NMR spectra is crucial for accurate interpretation. The following predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the carboxylic acid, pyrazole ring, and cyclopropyl group protons.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 9.0 and 13.0 ppm.[1][2] Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.[1][3] In the presence of deuterated water (D₂O), this proton will exchange with deuterium, leading to the disappearance of its signal, a useful diagnostic test.[1]
-
Pyrazole Ring Protons (H4 and H5): The pyrazole ring features two aromatic protons. The H5 proton, being adjacent to the cyclopropyl-substituted nitrogen, is expected to be more deshielded than the H4 proton. These two protons will appear as doublets due to mutual coupling.
-
H5: Predicted to be in the range of 7.5 - 8.0 ppm.
-
H4: Predicted to be in the range of 6.5 - 7.0 ppm.
-
-
Cyclopropyl Group Protons: The cyclopropyl group will present a more complex set of signals in the upfield region of the spectrum. Due to the rigid ring structure, the methylene protons are diastereotopic.
-
Methine Proton (-CH-): The single proton on the carbon attached to the pyrazole nitrogen will appear as a multiplet, likely a septet or a more complex pattern due to coupling with the four methylene protons. Its chemical shift is expected in the range of 3.5 - 4.0 ppm.
-
Methylene Protons (-CH₂-CH₂-): The four methylene protons will give rise to two distinct multiplets, each integrating to two protons. These signals are characteristically found in the upfield region, typically between 0.8 and 1.5 ppm.
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to appear in the range of 160 - 175 ppm.[1][3]
-
Pyrazole Ring Carbons (C3, C4, and C5):
-
C3: The carbon bearing the carboxylic acid group will be found in the range of 140 - 150 ppm.
-
C5: The carbon attached to the nitrogen bearing the cyclopropyl group is expected around 135 - 145 ppm.
-
C4: This carbon will be the most shielded of the pyrazole ring carbons, with an expected chemical shift between 105 and 115 ppm.
-
-
Cyclopropyl Group Carbons:
-
Methine Carbon (-CH-): The carbon directly attached to the pyrazole nitrogen will be in the range of 30 - 40 ppm.
-
Methylene Carbons (-CH₂-CH₂-): The two equivalent methylene carbons will appear as a single signal in the highly shielded region of the spectrum, typically between 5 and 15 ppm.
-
Experimental Protocols
The following protocols are designed to yield high-quality NMR data for this compound.
Materials and Equipment
-
Sample: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the carboxylic acid and its distinct solvent peak. Deuterated chloroform (CDCl₃) can also be used, though the solubility of the acid may be lower.
-
Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
NMR Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation Workflow
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition Protocol
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 scans or more to achieve adequate signal-to-noise ratio.
-
Data Interpretation and Structural Assignment
A systematic approach to interpreting the acquired spectra will lead to an unambiguous structural assignment.
Step-by-Step Interpretation Logic
Sources
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Pyrazole Carboxylic Acid Derivatives
Introduction: The Indispensable Role of SC-XRD in Elucidating Pyrazole Carboxylic Acid Derivative Structures
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[1][2][3] For researchers in drug discovery and development, SC-XRD provides unparalleled, high-resolution insights into the molecular structure, conformation, and intermolecular interactions of active pharmaceutical ingredients (APIs).[4][5] This is particularly crucial for pyrazole carboxylic acid derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise knowledge of their solid-state structure is fundamental for understanding structure-activity relationships (SAR), optimizing drug candidates, and ensuring the stability and bioavailability of the final drug product.[4]
This guide provides a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of pyrazole carboxylic acid derivatives, from crystal growth to final structure refinement and validation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully apply this powerful technique.
Part 1: The Foundation - Growing High-Quality Single Crystals
The success of any SC-XRD experiment is contingent upon the quality of the single crystal.[6][7] For pyrazole carboxylic acid derivatives, their inherent hydrogen bonding capabilities, owing to the carboxylic acid and pyrazole ring nitrogens, can be both an advantage in forming crystalline materials and a challenge in preventing the formation of polycrystalline aggregates or poorly ordered crystals.
Crystallization Strategies for Pyrazole Carboxylic Acid Derivatives
The choice of crystallization method is critical and often requires screening of various solvents and conditions.[8]
-
Slow Evaporation: This is the most common and often successful method for small organic molecules.[7] A solution of the pyrazole carboxylic acid derivative in a suitable solvent is allowed to evaporate slowly and undisturbed.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[8] Highly soluble compounds may precipitate too quickly, leading to small or poorly formed crystals.[6] Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof.
-
-
Vapor Diffusion: This technique is particularly useful for compounds that are highly soluble or prone to oiling out.[7] A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. This controlled decrease in solubility can yield high-quality crystals.
Protocol: Crystal Growth by Slow Evaporation
-
Purification: Ensure the pyrazole carboxylic acid derivative is of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: In small vials, dissolve a few milligrams of the compound in a range of solvents to assess solubility.
-
Preparation of Crystallization Vial:
-
Dissolve the compound in a chosen solvent to near-saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[8]
-
Cover the vial with a cap or parafilm with a few small holes pierced to allow for slow evaporation.
-
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[8]
-
Monitoring: Observe the vial periodically without disturbing it. Crystal growth can take anywhere from a few days to several weeks.
Part 2: From Crystal to Diffractometer - Mounting and Data Collection
Once suitable crystals are obtained, the next step is to carefully select and mount a single crystal for X-ray analysis.
Crystal Selection and Mounting
-
Selection: Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or other defects.[6] A good crystal should extinguish plane-polarized light every 90° of rotation.[6] The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[3]
-
Mounting: The selected crystal is carefully mounted on a cryo-loop using a small amount of cryo-protectant oil (e.g., paratone-N). The loop is then attached to a goniometer head.
Data Collection Strategy
Modern single-crystal diffractometers are equipped with powerful X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive detectors (e.g., CCD or CMOS).[9] The data collection strategy aims to measure the intensities of a complete and redundant set of diffraction spots.[10]
| Parameter | Typical Value for Pyrazole Carboxylic Acid Derivatives | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is generally preferred for small organic molecules to minimize absorption effects.[9] Cu may be used for very small crystals to increase diffraction intensity. |
| Temperature | 100 K | Cryo-cooling minimizes thermal motion of atoms, leading to higher resolution data and reduced radiation damage. |
| Detector Distance | 40-60 mm | This is a balance between resolving diffraction spots and capturing high-angle data. |
| Exposure Time | 5-60 seconds per frame | Dependent on crystal size, quality, and X-ray source intensity. |
| Frame Width | 0.5-1.0° | Smaller frame widths can improve data quality, especially for crystals with large unit cells or high mosaicity. |
| Scan Range | Full 360° in φ and several ω scans | To ensure a complete dataset is collected. |
Part 3: Unveiling the Structure - Solution and Refinement
The collected diffraction data is a set of intensities and positions of reflections. The process of converting this data into a 3D molecular structure involves two main steps: structure solution and structure refinement.
Structure Solution
The "phase problem" in crystallography refers to the fact that the phases of the diffracted X-rays are lost during measurement.[3] For small molecules like pyrazole carboxylic acid derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heavier atoms (C, N, O).
Structure Refinement using SHELXL
The initial atomic model is refined against the experimental data using software such as SHELXL.[11] Refinement is an iterative process of minimizing the difference between the observed and calculated structure factors.
Protocol: Structure Refinement with SHELXL
-
Initial Refinement:
-
The initial model from the structure solution is subjected to several cycles of least-squares refinement.[12]
-
At this stage, all non-hydrogen atoms are typically refined isotropically.
-
-
Anisotropic Refinement:
-
Once the initial model has converged, the non-hydrogen atoms are refined anisotropically to account for their thermal vibrations in different directions.
-
-
Locating Hydrogen Atoms:
-
Hydrogen atoms are usually located from the difference electron density map.[12]
-
For pyrazole carboxylic acid derivatives, the hydrogen atoms on the carboxylic acid and pyrazole NH are of particular interest as they are involved in hydrogen bonding.
-
These hydrogen atoms can be refined with constraints or restraints to maintain sensible geometries. Other hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model (e.g., using HFIX instructions in SHELXL).[12]
-
-
Disorder and Twinning:
-
Be vigilant for signs of disorder (e.g., unusually large or small thermal ellipsoids, unexplained peaks in the difference map) or twinning. SHELXL has functionalities to model and refine both of these common issues in small molecule crystallography.[13]
-
-
Final Refinement and Validation:
-
The final refinement should converge, meaning the shifts in atomic parameters are negligible.
-
The quality of the final structure is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF). For a good quality structure, R1 should be below 5%.
-
The final structure should be validated using tools like checkCIF to ensure its geometric and crystallographic integrity.
-
Visualization of the Workflow
Figure 1: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Conclusion: From Diffraction Pattern to Molecular Insight
Single-crystal X-ray diffraction is an indispensable tool in the characterization of pyrazole carboxylic acid derivatives. A successful SC-XRD study not only provides the definitive molecular structure but also offers profound insights into the intermolecular interactions that govern the solid-state packing. This information is invaluable for rational drug design, polymorphism screening, and the overall advancement of pharmaceutical development. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently harness the power of SC-XRD to accelerate their research and development endeavors.
References
-
Chemistry World. (n.d.). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Blue Scientific. (n.d.). XRD in Drug Discovery & Development. Retrieved from [Link]
-
Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]
- Martin, E., et al. (2020).
-
Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]
-
IUCr Journals. (n.d.). Data-collection strategies. Retrieved from [Link]
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
- Harris, K. D. M. (2019). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
-
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystallography: Data collection strategies and resources. Retrieved from [Link]
-
Journal of Chemical Education. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link]
-
JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
- Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure refinement with SHELXL. Retrieved from [Link]
-
ResearchGate. (n.d.). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]
- Google Patents. (n.d.). US20150158818A1 - Process for the preparation of pyrazole carboxylic acid derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
- Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of the Iranian Chemical Society, 20(10), 2829-2838.
- Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
Sources
- 1. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
- 2. veranova.com [veranova.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. XRD in Drug Discovery & Development | blue-scientific.com [blue-scientific.com]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. X-ray Data Collection Course [mol-xray.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Easy Structure - Sucrose [xray.uky.edu]
- 13. ou.edu [ou.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals. The presented protocol is designed to be scalable and robust, with a focus on process safety, efficiency, and product quality. This guide consolidates information from various sources to offer a thorough understanding of the synthetic strategy, experimental procedures, and analytical controls necessary for successful large-scale production.
Introduction: The Significance of this compound
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a cyclopropyl group on the pyrazole ring, is found in numerous compounds with diverse therapeutic applications, including as kinase inhibitors for cancer therapy and as selective inhibitors of other enzymes. The development of a scalable and cost-effective synthetic route is therefore of significant interest to the pharmaceutical and agrochemical industries.
This guide will focus on a well-established and scalable synthetic approach: the Knorr pyrazole synthesis, proceeding through the formation of an ethyl ester intermediate followed by hydrolysis. This method offers high regioselectivity and is amenable to large-scale production with appropriate process controls.
Strategic Approach to Large-Scale Synthesis
The successful scale-up of a chemical synthesis requires careful consideration of several factors beyond what is typically encountered at the laboratory bench. For the synthesis of this compound, the following aspects are critical:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat evolution is paramount for safe and controlled processing in large reactors.
-
Mass and Heat Transfer: Efficient mixing and temperature control are essential to ensure consistent reaction conditions throughout the reactor volume.
-
Raw Material Sourcing and Quality: The purity and specifications of starting materials can significantly impact the reaction outcome and the impurity profile of the final product.
-
Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is necessary to mitigate risks.
-
Work-up and Product Isolation: Procedures for quenching the reaction, separating phases, and isolating the product must be designed for large volumes and to minimize product loss.
-
Purification: The final purification step, typically crystallization, needs to be optimized to consistently deliver a product of high purity and desired physical form.
-
Waste Management: A plan for the safe and environmentally responsible disposal of all waste streams is a critical component of any large-scale manufacturing process.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-3-carboxylate (Intermediate)
This procedure is based on the Knorr pyrazole synthesis, a reliable method for the formation of pyrazole rings.[1][2][3][4]
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Cyclopropylhydrazine (or its hydrochloride salt)
-
Diethyl acetylenedicarboxylate
-
Ethanol (anhydrous)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Reagent Charging: Charge the reactor with anhydrous ethanol.
-
Cyclopropylhydrazine Addition: If using cyclopropylhydrazine hydrochloride, a pre-treatment with a base (e.g., triethylamine) in ethanol may be necessary to generate the free base in situ. Add the cyclopropylhydrazine solution to the reactor.
-
Controlled Addition of Diethyl Acetylenedicarboxylate: Begin stirring the reactor contents and slowly add diethyl acetylenedicarboxylate via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period determined by in-process monitoring (typically several hours).
-
In-Process Control: Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC, to ensure the complete consumption of the starting materials.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Work-up: The crude ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate can be taken to the next step without extensive purification, or it can be purified by vacuum distillation or column chromatography if a higher purity intermediate is desired for storage.
Hydrolysis to this compound
This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.[5][6]
Materials and Equipment:
-
Jacketed glass reactor equipped with a mechanical stirrer and temperature probe.
-
Crude Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 10-20% aqueous solution)
-
Hydrochloric acid (HCl) solution (e.g., 10-20% aqueous solution)
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reactor Charging: Charge the reactor with the crude ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate and the aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture with stirring to a temperature that allows for a controlled hydrolysis reaction (e.g., 50-80 °C).
-
In-Process Control: Monitor the disappearance of the ethyl ester by HPLC or TLC.
-
Cooling and Acidification: Once the hydrolysis is complete, cool the reaction mixture. Slowly add the hydrochloric acid solution to neutralize the excess base and precipitate the carboxylic acid product. The pH should be adjusted to an acidic range (e.g., pH 2-3) to ensure complete precipitation.
-
Product Isolation: Filter the precipitated solid using a Nutsche filter-dryer.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the quality and consistency of the final product.
| Parameter | Analytical Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the final product. |
| Purity | HPLC (High-Performance Liquid Chromatography) | To determine the percentage of the active substance and to quantify impurities. |
| Residual Solvents | GC-HS (Gas Chromatography - Headspace) | To quantify the amount of residual solvents from the synthesis and purification steps. |
| Melting Point | Melting Point Apparatus | To assess the purity and physical characteristics of the product. |
| Water Content | Karl Fischer Titration | To determine the amount of water present in the final product. |
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Safety Considerations
A thorough risk assessment should be conducted before commencing any large-scale synthesis.
5.1. Reagent Hazards:
-
Cyclopropylhydrazine: Hydrazine derivatives can be toxic and potentially carcinogenic.[7][8][9][10] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a fume hood.
-
Diethyl Acetylenedicarboxylate: This reagent is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. Handle with care in a well-ventilated area.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Handle with appropriate PPE to avoid skin and eye contact.
5.2. Process Hazards:
-
Exothermic Reactions: The initial cyclocondensation reaction can be exothermic. The addition of diethyl acetylenedicarboxylate should be slow and controlled, with efficient cooling to prevent a thermal runaway.
-
Flammable Solvents: Ethanol is a flammable solvent. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
5.3. Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Flame-retardant lab coat
-
In some cases, a respirator may be necessary, especially when handling volatile or dusty materials.
Purification and Crystallization
The final purity of this compound is typically achieved through crystallization.
General Crystallization Protocol:
-
Solvent Selection: A suitable solvent system for crystallization needs to be identified. A common approach is to use a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water is often effective for carboxylic acids.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.
-
Decolorization (Optional): If the solution is colored, it can be treated with activated carbon and then filtered hot to remove the carbon.
-
Cooling and Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals. The cooling rate can be controlled to influence crystal size and purity.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction; side reactions. | Increase reaction time; ensure anhydrous conditions; check the quality of starting materials. |
| Regioisomer Formation | Lack of regioselectivity in the cyclocondensation. | The reaction of cyclopropylhydrazine with diethyl acetylenedicarboxylate is generally regioselective. If isomers are detected, re-evaluate the reaction conditions (solvent, temperature). |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the amount of NaOH or prolong the reaction time. Monitor by HPLC. |
| Product Oiling Out During Crystallization | Improper solvent system; cooling too rapidly. | Screen for a better solvent system; slow down the cooling rate. |
| High Impurity Levels | Inefficient purification; side reactions. | Optimize the crystallization procedure; consider an additional purification step (e.g., recrystallization). |
Conclusion
The large-scale synthesis of this compound is a feasible process when approached with careful planning and execution. The Knorr pyrazole synthesis via an ethyl ester intermediate offers a robust and scalable route. By implementing the protocols and considerations outlined in this guide, researchers and drug development professionals can achieve efficient and safe production of this valuable chemical intermediate, paving the way for its application in the synthesis of innovative pharmaceuticals and agrochemicals.
References
- Chemical Safety Data Sheet MSDS / SDS - (CYCLOPROPYLMETHYL)HYDRAZINE DIHYDROCHLORIDE - ChemicalBook. (2025, July 19).
- (Cyclopropylmethyl)hydrazine dihydrochloride - CymitQuimica. (2022, May 16).
- SAFETY D
- SAFETY D
- SAFETY D
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
- 1403333-94-7|this compound|BLD Pharm.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Lig
- Process for the preparation of pyrazole-3-carboxylic acids - Google P
- Process for preparing pyrazole-3-carboxylic acids - Google P
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Synthesis of Pyrazole Compounds by Using Sonic
- Pyrazole derivatives, their production and use - European P
- Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF - ResearchG
- WO 2012/069948 A1 - Common Organic Chemistry.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Lig
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google P
- Large-scale synthesis of 1H-pyrazole.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchG
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
- ChemScene: Building blocks | Bioactive small molecules.
- 1H–pyrazole–3–carboxylic acid: Experimental and comput
- Process for the preparation of pyrazole carboxylic acid derivatives - Google P
- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)
- 3-Cyclopropyl-1H-pyrazole AldrichCPR - Sigma-Aldrich.
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook.
- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Strategic Purification of Pyrazole Carboxylic Acids: A Comparative Guide to Recrystallization and Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of pharmacologically active agents. The purity of these intermediates is not merely a matter of academic rigor; it is a critical determinant of downstream reaction success, biological activity, and, ultimately, the safety and efficacy of a potential therapeutic.[1] Impurities, even in trace amounts, can lead to ambiguous biological data, side reactions, and challenges in securing regulatory approval.[2][3]
This comprehensive guide provides a detailed comparative analysis of the two primary methods for purifying solid pyrazole carboxylic acids: recrystallization and column chromatography. As a senior application scientist, this note moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, empowering researchers to make informed decisions for their specific purification challenges.
Understanding the Physicochemical Landscape of Pyrazole Carboxylic Acids
The selection of an optimal purification strategy is fundamentally dictated by the physicochemical properties of the target molecule. Pyrazole carboxylic acids are characterized by:
-
Polarity: The presence of both the pyrazole ring (a nitrogen-containing heterocycle) and a carboxylic acid group imparts significant polarity.[4]
-
Acidity (pKa): The carboxylic acid moiety is acidic, with pKa values influenced by substituents on the pyrazole ring.[5][6] This property can be exploited for purification.
-
Solubility: Their polarity generally leads to good solubility in polar solvents. However, solubility is highly dependent on the specific solvent and temperature, a key principle leveraged in recrystallization.[4][7] Many pyrazole carboxylic acids have adequate water solubility.[5]
-
Hydrogen Bonding: Both the N-H of the pyrazole and the -COOH group can act as hydrogen bond donors and acceptors, influencing crystal lattice formation and solvent interactions.[8]
Method 1: Purification by Recrystallization
Recrystallization is a powerful, often overlooked, purification technique that can yield exceptionally high-purity material when executed correctly.[8] It is particularly well-suited for crystalline solids and is a cost-effective and scalable method.[9][10]
The Principle of Differential Solubility
Recrystallization operates on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor upon cooling.[4][11]
Workflow for Recrystallization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. sweetstudy.com [sweetstudy.com]
Application Note: Strategic Derivatization of the Carboxylic Acid Group on the Pyrazole Ring
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The carboxylic acid functional group, when appended to the pyrazole ring, serves as a highly versatile synthetic handle for molecular elaboration and the generation of compound libraries. This guide provides an in-depth exploration of the primary strategies for derivatizing pyrazole carboxylic acids, focusing on the formation of esters and amides, as well as transformative reactions such as the Curtius and Schmidt rearrangements. We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer a comparative analysis of common methodologies to empower researchers in drug development and synthetic chemistry.
Introduction: The Pyrazole Carboxylic Acid as a Cornerstone in Synthesis
Pyrazole carboxylic acids are foundational building blocks in the synthesis of a vast number of biologically active molecules.[1] The strategic position of the carboxylic acid group allows for its conversion into a variety of other functional groups, most notably esters and amides, which are prevalent in marketed pharmaceuticals.[4][5] The electronic nature of the five-membered pyrazole ring, being electron-rich, can influence the reactivity of the attached carboxyl group. Understanding and leveraging this interplay is key to designing efficient and high-yielding synthetic routes. This document serves as a practical guide to the most robust and widely employed derivatization techniques.
Core Derivatization Pathways
The carboxylic acid moiety is a gateway to numerous chemical transformations. The most common and impactful derivatizations involve converting the hydroxyl group of the carboxyl function into a better leaving group, thereby facilitating nucleophilic acyl substitution.
Figure 2: Workflow comparison for the two primary amidation strategies.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Activating Mechanism | Advantages | Disadvantages |
| Halogenating Agents | SOCl₂, (COCl)₂ | Forms highly reactive acyl chloride intermediate. [6][7] | Inexpensive, high reactivity, volatile byproducts. | Harsh conditions, not suitable for acid-sensitive substrates, generates HCl. [8] |
| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. [8][9] | Widely used, effective. Additives (HOBt, Oxyma) reduce side reactions. [10][8] | DCC can form insoluble dicyclohexylurea byproduct which can be difficult to remove. Potential for racemization. |
| Phosphonium Salts | BOP, PyBOP | Forms an active ester intermediate. | High reactivity, low racemization, suitable for solid-phase synthesis. | More expensive, produces phosphine oxide byproducts. |
| Aminium/Uronium Salts | HATU, HBTU | Forms an activated ester, often with an additive like HOBt or HOAt. [8] | Very fast reaction times, high yields, very low racemization, byproducts are water-soluble. [8] | High cost, can react with the free amine if not used in correct stoichiometry. [8] |
Rearrangement Reactions: Accessing Amines
In some synthetic strategies, it is desirable to convert the carboxylic acid group into an amine, effectively performing a decarboxylative amination.
-
Curtius Rearrangement: This powerful reaction converts a carboxylic acid into a primary amine with the loss of one carbon atom. [11][12]The process involves converting the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of N₂ gas. [13][14]The isocyanate can then be trapped with water to yield the primary amine (via an unstable carbamic acid) or with an alcohol to yield a stable carbamate. [11]Modern protocols often use diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the acyl azide in a one-pot procedure, enhancing safety and convenience. [15]
-
Schmidt Reaction: This reaction achieves a similar transformation to the Curtius rearrangement, directly converting a carboxylic acid to a primary amine using hydrazoic acid (HN₃) under acidic conditions. [16][17][18]The reaction proceeds via protonation of the carboxyl group, addition of the azide, and rearrangement with loss of N₂ and CO₂. [18]A significant drawback is the use of hydrazoic acid, which is highly toxic and explosive. [19]
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Pyrazole-Amide Synthesis via Acid Chloride
[6] This protocol is adapted from a standard laboratory procedure for amide bond formation. [6] A. Materials
-
Pyrazole-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5–2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 eq)
B. Procedure
-
Acid Chloride Formation:
-
Suspend or dissolve the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (SO₂ or CO/CO₂/HCl) occurs.
-
Allow the mixture to warm to room temperature and stir for 1–3 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-acyl chloride. This intermediate is moisture-sensitive and is typically used immediately without purification. [6]2. Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide.
-
Protocol 2: General Procedure for Pyrazole-Ester Synthesis
[20] This protocol describes a typical esterification using the acid chloride intermediate.
A. Materials
-
Pyrazole-acyl chloride (prepared as in Protocol 1) (1.0 eq)
-
Desired alcohol (primary or secondary) (1.5-2.0 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous DCM or THF
B. Procedure
-
Dissolve the crude pyrazole-acyl chloride (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add the desired alcohol (1.5 eq) followed by the dropwise addition of pyridine (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure pyrazole-carboxylate ester.
-
Protocol 3: Curtius Rearrangement for Pyrazole-Amine Synthesis
[15] This one-pot protocol utilizes DPPA, a safer alternative to preparing acyl azides separately.
A. Materials
-
Pyrazole-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.1 eq)
-
Anhydrous Toluene or Dioxane
-
tert-Butanol (t-BuOH) (for Boc-protected amine) OR Water (for primary amine)
B. Procedure
-
To a stirred solution of the pyrazole-carboxylic acid (1.0 eq) in anhydrous toluene, add TEA (1.1 eq).
-
Add DPPA (1.1 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add t-BuOH (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (80-100 °C) and maintain for 2-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material and formation of the isocyanate intermediate followed by its consumption. Caution: Nitrogen gas is evolved.
-
Monitoring and Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product (typically a Boc-protected amine) by flash column chromatography. The Boc group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM) to yield the free primary amine.
-
Figure 3: Simplified workflow of the Curtius Rearrangement.
Conclusion
The derivatization of the carboxylic acid group on a pyrazole ring is a cornerstone of synthetic and medicinal chemistry. The choice of method—be it direct esterification, robust acid chloride-mediated amidation, elegant peptide coupling, or transformative rearrangements—should be guided by the specific molecular context, including steric hindrance, the presence of other functional groups, and cost considerations. By understanding the mechanisms and applying the detailed protocols provided herein, researchers can effectively leverage the pyrazole carboxylic acid scaffold to generate novel molecules for drug discovery and development.
References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]
-
Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]
-
Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. (1991). PubMed. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2018). MDPI. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2011). ResearchGate. [Link]
-
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2009). ResearchGate. [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2021). Journal of Pharmaceutical Research International. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health (NIH). [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2015). Royal Society of Chemistry. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2013). SciSpace. [Link]
- Process for preparation of pyrazole carboxylic acid amide. (2016).
-
Lossen rearrangement. Wikipedia. [Link]
-
Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. (2020). Royal Society of Chemistry. [Link]
- The preparation method of pyrazole carboxylic acid amide. (2013).
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Tetrazoles via Multicomponent Reactions. (2017). ACS Publications. [Link]
-
Schmidt reaction. Wikipedia. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
A modular flow reactor for performing Curtius rearrangements as a continuous flow process. (2014). ResearchGate. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
The Schmidt Reaction. (2011). Organic Reactions. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2021). National Institutes of Health (NIH). [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica. [Link]
-
Schmidt Reaction for Carboxylic Acids. BYJU'S. [Link]
-
Schmidt Reaction. (2023). Chemistry LibreTexts. [Link]
-
Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. (2021). ResearchGate. [Link]
-
Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hepatochem.com [hepatochem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. byjus.com [byjus.com]
- 19. jk-sci.com [jk-sci.com]
- 20. researchgate.net [researchgate.net]
Application Note: Rapid Microwave-Assisted Synthesis of 1-Cyclopropyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Labs
Introduction: The Significance of 1-Cyclopropyl Pyrazoles and the Advent of Microwave Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and various kinase inhibitors for cancer therapy.[1] Among the diverse substitutions on the pyrazole ring, the N-1 cyclopropyl moiety is of particular interest. The cyclopropyl group, a small, strained ring, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles, making 1-cyclopropyl pyrazole derivatives highly sought-after targets in drug discovery programs.
Traditionally, the synthesis of pyrazoles, most notably through the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] While effective, conventional heating methods often require prolonged reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[1][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative "green chemistry" technology, addressing many of the limitations of conventional heating.[6] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes.[4] This is due to the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules, a process known as dielectric heating.[4] The key advantages of MAOS include:
-
Speed: Drastic reduction in reaction times.[4]
-
Yield: Often leads to higher product yields.[6]
-
Purity: Cleaner reaction profiles with fewer byproducts.
-
Sustainability: Reduced energy consumption and the potential for solvent-free reactions.[6]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 1-cyclopropyl pyrazole derivatives, offering a detailed protocol, mechanistic insights, and a comparison with conventional methods.
Comparative Analysis: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis for pyrazole derivatives are clearly demonstrated when comparing reaction times and yields with traditional methods.
| Product Family | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not Specified | 7-9 hours | Not Specified |
This data is compiled from literature sources and illustrates the general trend of improved efficiency with microwave-assisted synthesis.[1]
Reaction Mechanism: The Knorr Pyrazole Synthesis
The synthesis of 1-cyclopropyl pyrazoles from a 1,3-dicarbonyl compound and cyclopropylhydrazine follows the well-established Knorr pyrazole synthesis pathway.[1][2][3][4][5] The reaction proceeds through a series of acid-catalyzed condensation and cyclization steps.
Caption: Proposed mechanism for the Knorr synthesis of 1-cyclopropyl pyrazoles.
The reaction is initiated by the acid-catalyzed condensation of cyclopropylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining protonated carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration under acidic conditions results in the formation of the aromatic 1-cyclopropyl pyrazole ring.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Cyclopropyl-3,5-dimethylpyrazole
This protocol details the synthesis of 1-cyclopropyl-3,5-dimethylpyrazole from acetylacetone and cyclopropylhydrazine hydrochloride.
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Microwave reactor vials (10 mL) with caps
-
Magnetic stir bars
-
Dedicated microwave reactor for organic synthesis
Workflow Diagram:
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. 1-cyclopropyl-1H-pyrazol-3-amine(1240565-06-3) 1H NMR spectrum [chemicalbook.com]
Application Note: A Modular Solid-Phase Strategy for the Synthesis of Pyrazole Carboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Carboxamide Scaffold and the Power of Combinatorial Synthesis
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[1][2] The pyrazole-4-carboxamide substructure, in particular, is a privileged motif found in a vast number of biologically active agents, notably as potent succinate dehydrogenase inhibitors (SDHIs) in agrochemicals and as kinase inhibitors in oncology.[3][4][5] The synthetic tractability of this scaffold allows for systematic modification at multiple positions, making it an ideal candidate for the generation of large compound libraries to explore structure-activity relationships (SAR).
Solid-Phase Organic Synthesis (SPOS) offers a robust and efficient platform for constructing such libraries.[6][7] By anchoring the initial building block to a polymeric support, SPOS streamlines the synthetic process by simplifying purification to mere filtration and washing steps. This eliminates the need for tedious chromatographic separation of intermediates and enables the use of excess reagents to drive reactions to completion, ultimately accelerating the drug discovery workflow.[8]
This application note details a validated, step-by-step protocol for the solid-phase synthesis of a diverse library of 1,3,5-trisubstituted pyrazole-4-carboxamides. The strategy is designed for maximum modularity, allowing for the introduction of diversity at three key positions of the pyrazole core.
Core Principles of the Solid-Phase Strategy
The success of any solid-phase synthesis hinges on the judicious selection of the solid support, linker, and the sequence of chemical transformations. Our strategy employs a Rink Amide resin, a well-established support for the generation of primary carboxamides upon cleavage.
Causality Behind Experimental Choices:
-
Solid Support: We utilize a polystyrene-based Rink Amide resin. The polystyrene backbone provides excellent chemical and mechanical stability, while the acid-labile Rink linker is specifically designed to release the final product as a primary carboxamide upon treatment with trifluoroacetic acid (TFA).
-
Synthetic Route: The pyrazole core is constructed via the classic Knorr pyrazole synthesis, a highly reliable and versatile cyclocondensation reaction between a resin-bound β-ketoamide and a hydrazine derivative.[9][10] This approach is well-documented and tolerates a wide range of functional groups on both reaction partners.
-
Traceless Synthesis: The linker is "traceless" in the sense that the point of attachment (the amide bond) becomes an integral part of the target molecule, leaving no residual linker functionality in the final product.[11][12][13][14][15] This is critical for generating drug-like small molecules where extraneous functional groups could interfere with biological activity.
Overall Synthetic Workflow
The multi-step synthesis is performed on the solid support, with diversification introduced at key stages. The final cleavage step releases the target pyrazole carboxamides into solution for purification and analysis.
Caption: High-level workflow for the solid-phase synthesis of pyrazole carboxamide libraries.
Detailed Experimental Protocols
These protocols provide a representative procedure. Researchers should optimize conditions based on the specific building blocks used.
Materials & Reagents:
-
Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-β-Alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM) - Peptide synthesis grade
-
Piperidine
-
A diverse set of β-ketoesters (e.g., ethyl benzoylacetate, ethyl 4-methoxybenzoylacetate)
-
A diverse set of hydrazines (e.g., phenylhydrazine, 4-fluorophenylhydrazine hydrochloride)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1M in THF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
D_2O
Protocol 1: Loading the Solid Support
Objective: To attach the initial amino acid spacer to the Rink Amide resin. This spacer provides flexibility and ensures efficient subsequent reactions.
-
Resin Swelling: Place Rink Amide resin (1.0 g, ~0.5 mmol) in a fritted syringe reaction vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation. Drain the solvent.
-
Fmoc-Amino Acid Activation: In a separate flask, dissolve Fmoc-β-Alanine (0.78 g, 2.5 mmol, 5 eq) and HOBt (0.38 g, 2.5 mmol, 5 eq) in DMF (5 mL). Cool to 0°C and add DIC (0.39 mL, 2.5 mmol, 5 eq). Stir the solution at 0°C for 20 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the vessel at room temperature for 4 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride (1 mL) and DIPEA (0.5 mL) in DMF (8.5 mL) for 30 minutes. Wash as in step 4.
Protocol 2: Pyrazole Core Synthesis on Resin
This two-step protocol first forms a resin-bound β-ketoamide and then cyclizes it to form the pyrazole ring.[7][16]
A. Fmoc Deprotection and β-Ketoamide Formation (R1 Diversity)
-
Fmoc Removal: Treat the resin from Protocol 1 with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Checkpoint: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
β-Ketoester Acylation: In a separate flask, dissolve a selected β-ketoester (2.5 mmol, 5 eq) and HOBt (2.5 mmol, 5 eq) in DMF. Add DIC (2.5 mmol, 5 eq) and pre-activate for 20 minutes at 0°C. Add this solution to the resin and react for 12-18 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and THF (3 x 10 mL). Dry the resin under vacuum.
B. Cyclocondensation with Hydrazine (R2 Diversity)
-
Enolate Formation: Swell the dry resin from the previous step in anhydrous THF (10 mL). Add LiHMDS solution (1M in THF, 2.0 mL, 2.0 mmol, 4 eq) and shake for 1 hour at room temperature. Causality: LiHMDS is a strong, non-nucleophilic base that efficiently deprotonates the β-ketoamide to form the reactive enolate.
-
Cyclization: Add a solution of the selected hydrazine or hydrazine salt (2.5 mmol, 5 eq) in THF (3 mL) to the resin slurry. If using a hydrochloride salt, add 1 equivalent of a non-nucleophilic base like DIPEA. Heat the mixture at 60°C for 16 hours.
-
Washing: Cool the vessel to room temperature. Wash the resin with THF (3 x 10 mL), a 1:1 mixture of THF/water (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Chemical Reaction Scheme on Solid Support
Caption: Key chemical steps for pyrazole synthesis on the solid support.
Protocol 3: Final Cleavage and Product Isolation
Objective: To cleave the synthesized pyrazole carboxamide from the solid support and prepare it for analysis.
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% D_2O. Causality: TIS is a scavenger used to quench reactive carbocations formed during cleavage, preventing side reactions. D_2O can act as a proton source and aid in solubility.
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dry resin in the reaction vessel. Agitate at room temperature for 2 hours.
-
Product Collection: Drain the filtrate containing the cleaved product into a collection vial. Wash the resin with an additional 2 mL of TFA and combine the filtrates.
-
Solvent Removal: Concentrate the TFA solution under a stream of nitrogen or using a rotary evaporator until a small volume remains.
-
Precipitation: Add cold diethyl ether (10 mL) to the concentrated solution to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the resulting solid product under high vacuum.
Library Characterization and Data Management
The identity and purity of each compound in the library must be confirmed. High-throughput analytical techniques are essential for this process.[17][18]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for library analysis.[19] It provides both the retention time (an indicator of purity) and the mass-to-charge ratio (confirming molecular weight) for each compound.
-
Purity Assessment: Purity is typically determined by integrating the area of the desired product peak as a percentage of the total peak area in the chromatogram (e.g., at 214 nm or 254 nm).
Example Data for a Small Pyrazole Carboxamide Library
| Compound ID | R1 Building Block (β-Ketoester) | R2 Building Block (Hydrazine) | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity by LC-MS (%) |
| L1-A1 | Ethyl benzoylacetate | Phenylhydrazine | 292.14 | 292.2 | 95 |
| L1-A2 | Ethyl benzoylacetate | 4-Fluorophenylhydrazine | 310.13 | 310.1 | 92 |
| L1-B1 | Ethyl 4-methoxybenzoylacetate | Phenylhydrazine | 322.15 | 322.2 | 96 |
| L1-B2 | Ethyl 4-methoxybenzoylacetate | 4-Fluorophenylhydrazine | 340.14 | 340.1 | 91 |
Troubleshooting and Key Considerations
-
Low Yield or Incomplete Reactions: Ensure all reagents and solvents are anhydrous, especially for steps involving strong bases like LiHMDS. Double couplings or extended reaction times may be necessary for sterically hindered building blocks.
-
Failed Cleavage: Confirm the integrity of the Rink Amide linker. If the resin is old, its loading capacity may be diminished. Ensure the TFA cleavage cocktail is freshly prepared.
-
Impure Products: Inefficient washing between steps is a common cause of impurities. The capping step in Protocol 1 is crucial to minimize deletion sequences. If significant impurities persist, preparative HPLC may be required for purification.
-
Regioisomer Formation: The Knorr condensation with unsymmetrical β-dicarbonyls and substituted hydrazines can sometimes lead to regioisomers.[2][9] The choice of reaction conditions can influence selectivity. Characterization by 2D NMR may be required for unambiguous structure determination of a representative library member.
References
- Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353–372.
- Hogan, J. C., Jr. (2002). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 74(23), 670A–677A.
- Combinatorial Chemistry Review. Analytical Techniques. (2020). Combichem.net.
-
Dömling, A. (2002). Combinatorial libraries on rigid scaffolds: solid phase synthesis of variably substituted pyrazoles and isoxazoles. Molecules, 7(6), 470–483. [Link]
-
Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(19), 6006–6007. [Link]
-
Fotsch, C., et al. (2001). Characterization of Small Combinatorial Chemistry Libraries by 1H NMR. Quantitation with a Convenient and Novel Internal Standard. Journal of Combinatorial Chemistry, 3(4), 340-346. [Link]
-
Lee, S. H., & Lee, Y. S. (2002). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 25(6), 793–796. [Link]
-
Alam, M. M., et al. (2016). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. ACS Omega, 1(4), 603–608. [Link]
-
Vitale, P., et al. (2016). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 4, 23. [Link]
-
Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–229. [Link]
-
Bawa, S., & Kumar, S. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archives of Pharmacal Research, 33(11), 1655–1668. [Link]
-
Organic Chemistry Portal. (2019). Pyrazole synthesis. . [Link]
-
Krchnak, V. (2009). Efficient traceless solid-phase synthesis of 3,4-dihydropyrazino[1,2-b]indazoles and their 6-oxides. Journal of Combinatorial Chemistry, 11(3), 370-374. [Link]
-
Request PDF. (2025). Versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles. ResearchGate. [Link]
-
Request PDF. (n.d.). Traceless linkers - Only disappearing links in solid-phase organic synthesis? ResearchGate. [Link]
-
University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. chem.leeds.ac.uk. [Link]
-
Dömling, A. (2002). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI. [Link]
-
Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry. [Link]
-
Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 1166-1173. [Link]
-
Gencer, N., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1309, 138321. [Link]
-
Zhang, Y., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Isyaku, S., et al. (2019). SOLID STATE SYNTHESIS AND CHARACTERIZATION OF PYRAZOLE AND. Bayero Journal of Pure and Applied Sciences, 12(1), 1-5. [Link]
-
Anary-Abbasinejad, M., et al. (2011). Green synthesis of pyrazole systems under solvent-free conditions. Synthetic Communications, 41(14), 2121-2129. [Link]
-
Li, Y., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]
-
Li, Y., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]
-
Cankařová, N., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11, 2806-2814. [Link]
-
Liu, Y., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical and Pharmaceutical Bulletin, 62(6), 569-577. [Link]
-
ResearchGate. (2025). Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. ResearchGate. [Link]
-
Liu, Y., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
Sources
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Efficient traceless solid-phase synthesis of 3,4-dihydropyrazino[1,2-b]indazoles and their 6-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical Techniques in Combinatorial Chemistry [combichemistry.com]
- 19. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing In Vitro Assays for Novel Pyrazole-Based Inhibitors
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile substitutions, leading to a wide array of biological activities.[3] Pyrazole-containing compounds have been successfully developed into approved drugs for a multitude of diseases, including cancer, inflammation, and viral infections.[4] Many of these compounds function as inhibitors of key enzymes, such as protein kinases, highlighting the importance of robust in vitro assays for their characterization.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a suite of in vitro assays for the evaluation of novel pyrazole-based inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. The methodologies outlined herein are designed to be adaptable, forming a solid foundation for the preclinical assessment of this promising class of small molecules.
Part 1: Foundational Biochemical Assays - Assessing Direct Enzyme Inhibition
The initial step in characterizing a novel inhibitor is to determine its direct effect on the purified target enzyme. Biochemical assays are fundamental for quantifying inhibitory potency (e.g., IC50) and elucidating the mechanism of inhibition.[6]
In Vitro Kinase Inhibition Assay
Many pyrazole-based inhibitors target protein kinases, which play a central role in cellular signaling pathways implicated in diseases like cancer.[7][8] The following protocol describes a common method for assessing the inhibition of a target kinase in a purified system.
This assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase.[9] The amount of product (ADP or phosphorylated substrate) is inversely proportional to the inhibitory activity of the test compound. Running the assay at an ATP concentration near the Michaelis-Menten constant (Km) is crucial for identifying competitive inhibitors.[6]
Caption: Workflow for a typical in vitro kinase inhibition assay.
This protocol is adapted for a luminescent-based assay that measures ADP production, such as the ADP-Glo™ Kinase Assay.[9][10]
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the recombinant target kinase and its specific substrate in the kinase buffer.
-
Prepare a stock solution of ATP at a concentration equal to its Km for the target kinase.
-
Prepare a serial dilution of the pyrazole-based inhibitor in 100% DMSO.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells of a white, opaque microplate.
-
Add the recombinant kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding.[10]
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% kinase activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[11][12]
-
| Parameter | Example Value | Rationale |
| Kinase Concentration | 1-5 nM | Should be in the linear range of the assay. |
| Substrate Concentration | Km value | Optimal for detecting competitive inhibitors.[6] |
| ATP Concentration | Km value | Balances signal strength with sensitivity to competitive inhibitors.[6] |
| Pre-incubation Time | 30-60 min | Allows for equilibrium binding of the inhibitor to the kinase.[10] |
| Reaction Time | 60 min | Should be within the linear phase of the enzymatic reaction. |
Part 2: Cell-Based Assays - Assessing Cellular Effects
While biochemical assays are crucial for determining direct target inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's effects in a living system.[11] These assays account for factors such as cell permeability and off-target effects.
Cytotoxicity Assays
A critical step in drug development is to assess the cytotoxic potential of a compound.[13] Cytotoxicity assays measure the degree to which a substance can cause damage or death to cells.[7]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells. This assay is a reliable and widely used method for assessing cytotoxicity.[16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole-based inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[17]
-
The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity by measuring membrane integrity.[18]
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[19] The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[20]
-
Carefully transfer the supernatant to a new, clear 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.
-
Incubate at room temperature for up to 30 minutes, protected from light.[20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Apoptosis Assays
Many anticancer agents, including pyrazole-based inhibitors, induce programmed cell death, or apoptosis.[21]
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1]
The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[22]
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate and treat with the pyrazole-based inhibitor as described previously.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[23]
-
Mix the contents on a plate shaker for 30 seconds to induce cell lysis and initiate the enzymatic reaction.
-
Incubate at room temperature for 1-3 hours.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal versus the inhibitor concentration.
-
Part 3: Target Engagement and Pathway Analysis
Confirming that a compound interacts with its intended target in a cellular environment and modulates the downstream signaling pathway is a critical step in validating its mechanism of action.[24]
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement assay is a live-cell method to quantify the binding of small molecules to their target proteins.[4][25]
This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor). Competitive displacement of the tracer by the pyrazole-based inhibitor leads to a loss of BRET signal, allowing for the determination of intracellular target engagement.[26]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Preparation:
-
Transfect host cells (e.g., HEK293T) with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24 hours to allow for protein expression.[25]
-
-
Assay Procedure:
-
Harvest and resuspend the cells in Opti-MEM®.
-
In a white 96-well plate, add the serially diluted pyrazole-based inhibitor.
-
Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Add the cell suspension to each well.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[27]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).[25]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio versus the logarithm of the inhibitor concentration to determine the intracellular IC50.
-
Western Blot Analysis of Downstream Signaling
Western blotting is a powerful technique to investigate how a pyrazole-based inhibitor affects the phosphorylation status of proteins in a specific signaling pathway.[3]
Many pyrazole-based inhibitors target kinases in pathways like JAK/STAT or MAPK.[7][28] By measuring the levels of phosphorylated (activated) downstream proteins (e.g., p-STAT, p-ERK), one can confirm that the inhibitor is blocking the intended pathway in a cellular context.[3]
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of a pyrazole compound.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the pyrazole-based inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[29]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-STAT) overnight at 4°C.[30]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH or β-actin).
-
Part 4: Troubleshooting and Best Practices
-
Compound Solubility: Poor solubility of pyrazole-based inhibitors is a common issue. Visually inspect solutions for precipitates and consider using solubility-enhancing excipients if necessary.[13][24]
-
DMSO Concentration: Ensure the final DMSO concentration in cell-based assays is non-toxic (typically <0.5%).[13]
-
Assay Controls: Always include appropriate positive and negative controls to validate assay performance.
-
IC50 Determination: Use a sufficient range of inhibitor concentrations to generate a complete dose-response curve for accurate IC50 calculation.[11][31]
-
Reagent Stability: Follow manufacturer's instructions for the storage and handling of all reagents to ensure their stability.[2]
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the in vitro characterization of novel pyrazole-based inhibitors. By systematically evaluating direct enzyme inhibition, cellular effects, and target engagement, researchers can build a comprehensive profile of their compounds. Adherence to the principles of scientific integrity and careful experimental design, as outlined in this document, will ensure the generation of high-quality, reproducible data, ultimately accelerating the journey of these promising molecules from the laboratory to the clinic.
References
-
Li, W., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Request PDF. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]
-
protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
-
National Institutes of Health. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
ACS Publications. (2017). Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2014). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
PubMed. (2014). Therapeutic targeting of the Jak/STAT pathway. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. promega.com [promega.com]
- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. eubopen.org [eubopen.org]
- 28. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. CST | Cell Signaling Technology [cellsignal.com]
- 31. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Synthesis
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for this important synthetic process. As a key building block in the development of pharmaceuticals and agrochemicals, robust and optimized synthesis of this molecule is critical.[1] This document provides full editorial control to address the nuances of this synthesis, moving beyond rigid templates to offer practical, scientifically-grounded solutions.
Core Synthetic Strategy
The most common and reliable pathway to this compound involves a two-step process:
-
Cyclocondensation Reaction: Formation of the pyrazole ring by reacting cyclopropylhydrazine (usually as its hydrochloride salt) with a suitable 1,3-dicarbonyl compound, typically an ethyl 2,4-dioxobutanoate derivative. This reaction forms the intermediate, ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.
-
Saponification (Hydrolysis): Conversion of the ethyl ester intermediate to the final carboxylic acid product using a base, followed by acidic workup.
This strategy is favored for its use of readily available starting materials and generally good yields.
Visualized Experimental Workflow
Caption: Overall synthetic workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed by potential cause, with recommended solutions grounded in chemical principles.
Question 1: My yield for the cyclocondensation step (formation of the ethyl ester) is very low. What are the likely causes and solutions?
Answer:
Low yield in the initial cyclocondensation is a common challenge. The root cause often lies in one of three areas: the quality of the hydrazine starting material, suboptimal reaction conditions, or the formation of regioisomeric impurities.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Poor Quality of Cyclopropylhydrazine HCl | Cyclopropylhydrazine and its salts can degrade over time, especially if exposed to air or moisture. The free base is particularly unstable. Oxidation or decomposition reduces the amount of active nucleophile available for the reaction. | 1. Verify Purity: Use freshly acquired or properly stored cyclopropylhydrazine hydrochloride. Confirm purity via melting point (for the hydrochloride salt) or NMR if possible.[2] 2. Use the Salt: The hydrochloride salt is more stable and easier to handle than the free base.[2][3][4] The reaction can be run with the salt, often with a mild base to liberate the free hydrazine in situ. |
| Incorrect Reaction pH / Acidity | The cyclocondensation reaction is pH-sensitive. The initial step requires the free hydrazine nucleophile to attack the carbonyl group. If the medium is too acidic, the hydrazine will be fully protonated and non-nucleophilic. If it's too basic, the 1,3-dicarbonyl starting material may undergo side reactions. | 1. Buffered System: Use a buffered system, such as acetic acid or sodium acetate, to maintain a mildly acidic pH (around 4-5). This ensures a sufficient concentration of the free hydrazine without promoting side reactions. 2. Stepwise Addition: If using the hydrochloride salt, add a stoichiometric amount of a mild base like sodium acetate to neutralize the HCl just before or during the reaction. |
| Formation of Regioisomers | The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can potentially yield two different regioisomers (1,3- and 1,5-substituted pyrazoles). The desired product is the 1,3-isomer. Reaction conditions, particularly the nature of the hydrazine (free base vs. salt), can influence this selectivity.[5] | 1. Control Reaction Conditions: Running the reaction under mildly acidic conditions with the hydrazine hydrochloride salt generally favors the formation of the desired 1,3-substituted pyrazole.[5] 2. Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used and can help direct the regioselectivity through hydrogen bonding interactions during the cyclization step.[6] |
| Incomplete Reaction | The reaction may not have reached completion. This can be due to insufficient reaction time or temperature. | 1. Monitor with TLC/LCMS: Track the disappearance of the limiting starting material. 2. Optimize Temperature: While often run at room temperature or slightly elevated temperatures, gentle heating (e.g., 50-60 °C) can sometimes drive the reaction to completion without significant side product formation. |
Question 2: The saponification (hydrolysis) of the ethyl ester is incomplete or produces significant impurities. How can I optimize this step?
Answer:
Saponification appears straightforward but can be problematic if not properly controlled. The primary challenges are ensuring complete hydrolysis without inducing degradation of the pyrazole ring or the desired carboxylic acid product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Incomplete Hydrolysis | Insufficient base, low temperature, or short reaction time can lead to incomplete conversion. The ester may also have poor solubility in a purely aqueous medium, limiting its interaction with the hydroxide ions. | 1. Use a Co-solvent: Employ a mixture of water and a miscible organic solvent like ethanol, methanol, or THF. This improves the solubility of the ester starting material, facilitating a more efficient reaction. 2. Increase Equivalents of Base: Use a slight excess of base (e.g., 1.5-2.5 equivalents of NaOH or KOH) to ensure the reaction goes to completion. 3. Gentle Heating: Refluxing the reaction mixture is a common and effective method to ensure complete hydrolysis. Monitor via TLC until the starting ester spot has completely disappeared. |
| Product Degradation (Decarboxylation) | Pyrazole-3-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly prolonged heating at high temperatures, especially if the reaction medium becomes strongly acidic during workup. | 1. Controlled Temperature: Avoid excessive heating. Refluxing in ethanol/water is generally safe. 2. Careful Acidification: During the workup, add the acid (e.g., 1-2M HCl) slowly to the chilled (ice bath) reaction mixture to precipitate the product. This minimizes any potential for acid-catalyzed degradation at elevated temperatures. |
| Difficulty in Product Isolation | The final carboxylic acid product might have some solubility in water, especially if the volume is large or the pH is not sufficiently acidic, leading to a lower isolated yield. | 1. Adjust pH: Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate and minimize its water solubility. 2. Extraction: If the product doesn't precipitate cleanly or if yield is still low, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate. 3. Salting Out: Before extraction, saturating the aqueous layer with NaCl can further decrease the solubility of the organic product and improve extraction efficiency. |
Frequently Asked Questions (FAQs)
Q: Why is cyclopropylhydrazine hydrochloride typically used instead of the free base? A: Cyclopropylhydrazine free base is less stable and more prone to oxidation than its hydrochloride salt. The salt is a crystalline, weighable solid that is more convenient and safer for storage and handling.[2][3] The active free base can be generated in situ during the reaction.
Q: Can I use a different 1,3-dicarbonyl starting material? A: Yes, other derivatives can be used, but they may affect the reaction outcome. For example, using diethyl oxalate and a suitable ketone can be an alternative route to form the pyrazole ester core.[7][8] However, for this specific target, ethyl 2,4-dioxobutanoate or a protected version like ethyl 2-formyl-4,4-dimethoxybutanoate is a direct and efficient precursor.[9]
Q: What is the mechanism of the cyclocondensation reaction? A: The reaction follows the general Knorr pyrazole synthesis pathway. It involves the initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.
Visualized Reaction Mechanism
Caption: Simplified Knorr pyrazole synthesis mechanism.
Q: What analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of both the condensation and hydrolysis steps. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. ¹H NMR spectroscopy is essential for structural confirmation of the intermediate and final product.
Detailed Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on lab-specific conditions and reagent purity.
Protocol 1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2,4-dioxobutanoate (1.0 eq), cyclopropylhydrazine hydrochloride (1.05 eq), and sodium acetate (1.1 eq).
-
Solvent Addition: Add ethanol as the solvent (approx. 5-10 mL per gram of the limiting reagent).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting ketoester spot is no longer visible (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester.
-
-
Purification: The crude product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel.
Protocol 2: Saponification to this compound
-
Reaction Setup: Dissolve the crude ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0 eq) pellets or a concentrated aqueous solution to the flask.
-
Hydrolysis: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC (the ester starting material should be fully consumed, typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water.
-
Slowly add 2M hydrochloric acid (HCl) with stirring while keeping the mixture in the ice bath until the pH is ~2. A white precipitate should form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to a constant weight. The resulting white crystalline powder is typically of high purity.[1]
-
References
-
ChemBK. Cyclopropylhydrazine monohydrochloride. [Link]
- Google Patents. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
PubMed. Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. [Link]
-
ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]
- Google Patents. Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
-
National Center for Biotechnology Information. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. chembk.com [chembk.com]
- 3. Buy Cyclopropylhydrazine | 120550-58-5 [smolecule.com]
- 4. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US20190169200A1 - Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
common side reactions and by-products in cyclopropyl pyrazole synthesis
Introduction: The incorporation of a cyclopropyl moiety into the pyrazole scaffold is of significant interest in medicinal chemistry and drug development, as this structural motif is present in numerous bioactive compounds.[1][2] The synthesis of these molecules, most commonly achieved through variations of the Knorr pyrazole synthesis, is however not without its challenges.[3][4][5][6][7] This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions and by-products encountered during the synthesis of cyclopropyl pyrazoles.
Frequently Asked Questions (FAQs)
Regioselectivity and Isomer Formation
Q1: I am observing a mixture of two regioisomers in my reaction between a 1,3-dicarbonyl compound and a substituted cyclopropyl hydrazine. Why does this occur and how can I control the regioselectivity?
A1: This is the most common issue in pyrazole synthesis when using a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound. The formation of two regioisomers arises from the two non-equivalent nitrogen atoms of the hydrazine attacking the two different carbonyl carbons of the dicarbonyl compound.[4][5]
-
Mechanistic Insight: The Knorr pyrazole synthesis proceeds via the formation of a hydrazone intermediate.[3] The initial condensation can occur at either carbonyl group. Subsequently, intramolecular cyclization and dehydration lead to the pyrazole ring. The regiochemical outcome is determined by which nitrogen atom of the hydrazine derivative attacks which carbonyl group. This is influenced by both steric and electronic factors of both reactants.[8] For instance, in the case of an aryl-substituted hydrazine, the primary amine is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.[9]
-
Troubleshooting and Control Strategies:
-
Solvent and Temperature Optimization: The reaction solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the relative nucleophilicity of the hydrazine nitrogens. Experimenting with a range of solvents from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO) can alter the isomeric ratio. Lowering the reaction temperature may also favor the formation of the thermodynamically more stable isomer.
-
pH Control: The reaction is typically catalyzed by acid.[5] The type and amount of acid can be critical. A milder acid, like acetic acid, is often sufficient to promote the initial condensation without leading to unwanted side reactions.[3] In some cases, base-catalyzed conditions can provide complementary regioselectivity.[8]
-
Strategic Choice of Reactants: If possible, using a symmetrical 1,3-dicarbonyl compound will circumvent the issue of regioselectivity entirely. Alternatively, strategies that differentiate the reactivity of the two carbonyl groups, for instance by using a β-ketoester where the ketone is more reactive than the ester, can lead to a single major product.[3]
-
Stepwise Synthesis: In some cases, a stepwise approach can provide better control. This may involve the pre-formation of the hydrazone intermediate under controlled conditions before inducing cyclization.[6][10]
-
Q2: How can I confirm the structure of the regioisomers I have synthesized?
A2: Unambiguous structure determination is crucial. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) will often show distinct chemical shifts for the protons and carbons on and adjacent to the pyrazole ring for each isomer. 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for definitive assignment. For example, a NOESY experiment can show through-space correlation between the N-substituent and a substituent at the C5 position of the pyrazole ring, confirming their proximity.
-
Mass Spectrometry (MS): While MS will confirm the mass of the isomers (they will have the same mass), fragmentation patterns in MS/MS experiments can sometimes provide clues to the structure.
-
X-ray Crystallography: If you are able to obtain single crystals of one or both isomers, X-ray crystallography provides the most definitive structural proof.
By-product Formation and Stability
Q3: Besides regioisomers, I have identified an impurity with a mass corresponding to the addition of my reactants but with two extra hydrogens. What is this by-product?
A3: This is likely a pyrazoline intermediate. The final step in many pyrazole syntheses is an oxidation/aromatization.[9][11] If this step is incomplete, the partially saturated pyrazoline ring will be present as a by-product.
-
Causality: The cyclization of the hydrazone intermediate initially forms a pyrazoline. This intermediate must then lose a molecule (e.g., water) or be oxidized to form the stable aromatic pyrazole ring. In some cases, particularly with certain substrates, this final aromatization step can be slow or require specific conditions.
-
Troubleshooting:
-
Introduction of an Oxidant: If you suspect a pyrazoline intermediate, you can introduce a mild oxidant to the reaction mixture during workup or as a subsequent step. Common oxidants for this purpose include air (oxygen), elemental sulfur, or benzoquinones.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can sometimes promote the final dehydration/aromatization step.
-
Choice of Starting Materials: Reactions of α,β-unsaturated ketones with hydrazines are known to form pyrazolines, which then require a separate oxidation step to yield pyrazoles.[9][11]
-
Q4: I am concerned about the stability of the cyclopropyl ring under my reaction conditions, especially when using strong acids. Can the ring open?
A4: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or electrophiles, which can lead to a mixture of unwanted by-products.
-
Mechanistic Concern: Strong acids can protonate the cyclopropyl ring, leading to a carbocation that can be attacked by nucleophiles, resulting in ring-opened products. The specific substitution on the cyclopropyl ring and the pyrazole can influence its stability.
-
Preventative Measures:
-
Use Milder Catalysts: Opt for milder acidic catalysts like acetic acid or p-toluenesulfonic acid over strong mineral acids like sulfuric or hydrochloric acid.[3] In some cases, Lewis acids or even base-catalyzed conditions might be viable alternatives.
-
Control Temperature: Avoid excessively high reaction temperatures, as this can provide the activation energy needed for ring-opening.
-
Protecting Groups: If the cyclopropyl group has sensitive substituents, consider if protecting group strategies are applicable.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to detect the formation of any unexpected by-products. If detected, immediately reconsider the reaction conditions.
-
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Low overall yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of multiple hard-to-separate products. 4. Mechanical loss during workup/purification. | 1. Increase reaction time/temperature; monitor by TLC/LC-MS. 2. Use milder reaction conditions (pH, temp); ensure starting materials are pure. 3. Optimize for regioselectivity (see FAQ Q1). 4. Optimize extraction and chromatography procedures. |
| Mixture of regioisomers | Reaction of an unsymmetrical hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[4][5][12] | 1. Modify reaction conditions (solvent, temp, catalyst).[8][12] 2. Consider a stepwise synthesis to control the initial condensation.[10] 3. If possible, use a symmetrical reactant. |
| Presence of pyrazoline by-product | Incomplete aromatization/dehydration of the pyrazoline intermediate.[9][13] | 1. Introduce a mild oxidant (e.g., air, DDQ) post-cyclization. 2. Increase reaction time or temperature. 3. Ensure the catalyst for dehydration (if applicable) is active. |
| Unidentified polar impurities | 1. Hydrolysis of ester groups (if present). 2. Ring-opening of the cyclopropyl group. 3. Side reactions of the hydrazine (e.g., self-condensation). | 1. Use anhydrous solvents; control pH. 2. Avoid strong acids and high temperatures. 3. Use a slight excess of the dicarbonyl compound. |
| Difficult purification | Co-elution of structurally similar regioisomers or by-products. | 1. Screen different chromatography conditions (e.g., normal phase vs. reverse phase). 2. Consider derivatization to improve separation, followed by deprotection. 3. If isomers are crystalline, attempt fractional crystallization. |
Visualized Mechanisms and Workflows
Mechanism: The Knorr Pyrazole Synthesis and Formation of Regioisomers
Caption: A logical workflow for tackling regioselectivity issues.
Experimental Protocols
Protocol 1: General Procedure for Cyclopropyl Pyrazole Synthesis (Knorr Type)
This is a representative protocol and may require optimization for specific substrates.
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the cyclopropyl hydrazine derivative (1.0-1.2 eq.).
-
If using a neutral solvent like ethanol, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). [3]3. Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from by-products and any unreacted starting materials.
Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR
-
Prepare a clean, dry NMR tube.
-
Accurately weigh a sample of the crude product mixture (~5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1 value) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Identify well-resolved signals that are unique to each regioisomer. These are often the N-H proton (if present), the pyrazole C-H proton, or protons of a substituent adjacent to the nitrogen.
-
Carefully integrate the selected signals for each isomer.
-
The ratio of the integrals corresponds to the molar ratio of the regioisomers in the mixture.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Mogilaiah, K., et al. (2013). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. [Link]
-
Neef, K., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1036–1071. [Link]
-
Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4649-4653. [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis | Request PDF. Retrieved from [Link]
-
Mogilaiah, K., et al. (2013). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. ResearchGate. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Cárdenas-Galindo, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Guchhait, S. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5366. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Rao, V. R., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Molecules, 20(7), 13199-13217. [Link]
-
Sgambat, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5890. [Link]
Sources
- 1. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 13. enamine.net [enamine.net]
Technical Support Center: Managing Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing unsymmetrical pyrazoles. The control of regioselectivity is a critical challenge in this field, as the biological activity and material properties of pyrazole derivatives are highly dependent on the substitution pattern of the pyrazole core. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so important?
A1: Regioselectivity is the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products.[1] In the synthesis of unsymmetrical pyrazoles, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can result in two different regioisomeric pyrazoles. The control over which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity in subsequent chemical transformations. Therefore, ensuring the selective synthesis of the desired isomer is of utmost importance for efficiency in drug discovery and materials science.[1]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, a cornerstone of pyrazole synthesis, is dictated by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one of the possible reaction pathways. This steric hindrance directs the initial nucleophilic attack of the hydrazine to the less hindered carbonyl group, thereby favoring the formation of one regioisomer.[1]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is influenced by the presence of electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic and is the preferred site of initial attack.[1]
-
Reaction pH: The acidity or basicity of the reaction medium plays a critical role. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1][3] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Reaction Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomeric products.[1]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several innovative methods have been developed to circumvent the regioselectivity challenges often encountered in the classical Knorr synthesis. Some key alternatives include:
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one of the carbonyl groups is masked as an enamine, can provide excellent regiocontrol.
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful approach to pyrazole synthesis that can offer high regioselectivity.[4][5]
-
Multicomponent Reactions: One-pot multicomponent reactions have emerged as an efficient strategy for the synthesis of highly substituted pyrazoles with good control over the substitution pattern.[4]
-
Directed C-H Activation: Recent advances in C-H activation chemistry, using directing groups, allow for the construction of complex pyrazoles with high regioselectivity.[6]
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is a common issue when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl starting material are minimal.
Troubleshooting Steps:
-
Solvent Modification: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the regioselectivity in pyrazole formation.[7][8] It is hypothesized that these solvents can modulate the reactivity of the reactants through hydrogen bonding.
-
Temperature Adjustment: Systematically vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while increasing the temperature could favor the thermodynamically more stable isomer.
-
pH Control: Carefully adjust the pH of the reaction medium. The addition of a catalytic amount of acid (e.g., acetic acid) or a base can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl groups, thereby influencing the regiochemical outcome.
-
Catalyst Screening: Investigate the use of different catalysts. Lewis acids, for example, can coordinate to one of the carbonyl groups, increasing its electrophilicity and directing the nucleophilic attack of the hydrazine.
Issue 2: The major product of my reaction is the undesired regioisomer.
This situation arises when the intrinsic electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard reaction conditions.[1] For example, in the reaction between 1,1,1-trifluoro-2,4-pentanedione and methylhydrazine, the initial attack preferentially occurs at the carbonyl group adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Strategy: If simple modifications of the reaction conditions are ineffective, a change in the overall synthetic approach may be necessary. Consider using a different set of starting materials that will lead to the desired regioisomer. For instance, instead of a 1,3-diketone, you could use an α,β-unsaturated ketone or a β-hydroxy ketone.[3][5]
-
Employ a Directing Group: The incorporation of a directing group onto one of your substrates can be a powerful strategy to force the reaction to proceed with the desired regiochemistry.[6]
-
Consider a Multi-step Synthesis: While less ideal, a multi-step sequence that involves protection and deprotection of one of the carbonyl groups can provide unambiguous control over the regioselectivity.
Issue 3: I am observing low yields and the formation of side products in my pyrazole synthesis.
Low yields and the formation of byproducts can often be attributed to side reactions or decomposition of the starting materials or products under the reaction conditions.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times or excessively high temperatures can lead to degradation.
-
Purify Starting Materials: Ensure that your 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired side products.
-
Inert Atmosphere: Some hydrazines and reaction intermediates can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Microwave-Assisted Synthesis: Microwave irradiation can often lead to significantly shorter reaction times, higher yields, and improved selectivity by minimizing the formation of side products.[9][10][11]
Experimental Protocols
Protocol 1: Regioselective Knorr Condensation Using HFIP as a Solvent
This protocol provides a general procedure for the Knorr condensation that often favors one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol describes a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1][9]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) |
| 1 | Benzoylacetone | Methylhydrazine | Ethanol | 60:40 |
| 2 | Benzoylacetone | Methylhydrazine | TFE | 85:15 |
| 3 | Benzoylacetone | Methylhydrazine | HFIP | >95:5 |
| 4 | 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Acetic Acid | 90:10 |
| 5 | 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Toluene | 75:25 |
Regioisomer A is the product of hydrazine attack at the most electrophilic carbonyl. Ratios are approximate and will vary with specific substrates and reaction conditions.
Visualizations
The following diagrams illustrate key decision-making processes and experimental workflows for optimizing regioselectivity.
Caption: Decision tree for troubleshooting poor regioselectivity.
Caption: Factors influencing regioselectivity in Knorr synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508.
- National Institutes of Health. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- YouTube. (2019, January 19). synthesis of pyrazoles [Video].
- MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.
- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Science.
- Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Synthesis, 20(4), 366-384.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of Polar Pyrazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar pyrazole carboxylic acids. Drawing from established methodologies and field-proven insights, this document is designed to help you navigate common pitfalls and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What makes polar pyrazole carboxylic acids so challenging to purify?
A1: The difficulty originates from their dual chemical nature. These molecules contain both a basic pyrazole ring and an acidic carboxylic acid group, making them highly polar. This polarity leads to several challenges:
-
High Solubility in Polar Solvents: They are often highly soluble in water, methanol, and DMSO, but sparingly soluble in common organic solvents used for chromatography like ethyl acetate or dichloromethane.[1][2] This can make extraction and standard chromatographic separations difficult.
-
Poor Retention in Reversed-Phase Chromatography: Their polarity causes them to elute very early, often in the void volume, on standard C18 columns because they have little affinity for the nonpolar stationary phase.[3][4]
-
Strong Interaction with Silica Gel: In normal-phase chromatography, the acidic nature of the carboxylic acid and the basic nitrogens of the pyrazole ring can lead to strong, irreversible binding to the acidic silanol groups of silica gel, resulting in significant streaking or complete retention on the column.
-
Zwitterionic Character: Depending on the pH, the molecule can exist as a zwitterion, further complicating its solubility and chromatographic behavior.
Q2: What are the typical impurities I should expect in my crude product?
A2: Impurities are highly dependent on the synthetic route used.[5][6][7] However, common contaminants include:
-
Unreacted Starting Materials: Such as hydrazine derivatives, β-diketones, or substituted acetophenones.[8]
-
Regioisomers: The reaction of unsymmetrical precursors can often lead to the formation of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles), which can have very similar polarities, making separation difficult.
-
Side-Reaction Products: Dehydration of amide side chains to nitriles or the formation of aspartimide derivatives are known side reactions in related syntheses.[9]
-
Residual Solvents and Reagents: High-boiling point solvents like DMF or DMSO and excess coupling reagents can be difficult to remove.[10]
Q3: How does the pKa of my pyrazole carboxylic acid influence the purification strategy?
A3: The pKa is a critical parameter. Most pyrazole carboxylic acids have a pKa in the range of 3-4.[1] This value dictates the charge state of the molecule at a given pH:
-
At pH > pKa (e.g., pH 7): The carboxylic acid is deprotonated to form a negatively charged carboxylate. This increases its water solubility dramatically, which is the foundational principle of acid-base extraction.[11][12]
-
At pH < pKa (e.g., pH 2): The carboxylic acid is in its neutral, protonated form. In reversed-phase chromatography, suppressing ionization by using a low pH mobile phase (e.g., with 0.1% formic or phosphoric acid) is essential to achieve retention.[13][14]
Troubleshooting Guide: Recrystallization
Recrystallization is often the most cost-effective method for purifying solid compounds. However, the unique solubility profile of polar pyrazole carboxylic acids can present specific problems.
Problem: My compound "oils out" instead of forming crystals.
-
Causality: This occurs when the solute is too soluble in the solvent, or when the melting point of the solid is lower than the boiling point of the solvent, causing it to melt in the hot solution and separate as a liquid upon cooling.
-
Troubleshooting Steps:
-
Lower the Solution Temperature: Use a solvent system with a lower boiling point. For instance, if you are using ethanol/water, try isopropanol/water or acetone/hexane.[15]
-
Induce Crystallization Slowly: Allow the solution to cool to room temperature very slowly, then transfer to a 4°C refrigerator, and finally to a freezer. Slower cooling encourages the formation of an ordered crystal lattice.[15]
-
Use a Seed Crystal: If you have a small amount of pure material, add a single crystal to the cooled, saturated solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Re-adjust Solvent Ratio: If using a mixed-solvent system (e.g., ethanol/water), add a small amount more of the "good" solvent (ethanol) to ensure the compound is fully dissolved at high temperature, then proceed with slow cooling.[15]
-
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent / System | Type | Polarity | Common Use & Rationale |
| Water | Protic | High | Excellent for highly polar compounds, but solubility might be too high. Often used as the "anti-solvent" in a mixed system.[16] |
| Ethanol / Water | Mixed Protic | High | A very common and effective system. The compound is dissolved in hot ethanol, and hot water is added until turbidity appears.[15] |
| Methanol | Protic | High | A strong solvent for many polar pyrazole derivatives.[15] |
| Isopropanol | Protic | Medium | A good alternative to ethanol, with a slightly lower polarity and higher boiling point. |
| Acetone | Aprotic | Medium | Effective for compounds of intermediate polarity. Often used with hexane as an anti-solvent.[15] |
Experimental Protocol: Mixed-Solvent Recrystallization
This method is ideal when no single solvent provides the desired solubility profile.
-
Dissolution: Place the crude polar pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethanol) in which the compound is soluble.
-
Heating: Gently heat the mixture on a hot plate, stirring until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hot water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-solubilization: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide: Liquid Chromatography
When recrystallization fails or higher purity is required, liquid chromatography is the method of choice. However, the polarity of these compounds requires specialized approaches.
Visualization: Logic for Chromatography Method Selection
The initial choice of chromatographic technique is critical for success. This decision tree can guide your initial strategy.
Caption: Decision tree for selecting a suitable chromatography method.
Problem: My compound gives a broad, tailing peak on a C18 column, even with a low pH mobile phase.
-
Causality: Peak tailing for acidic compounds can be caused by several factors. The most common is a secondary interaction with residual, un-capped silanol groups on the silica surface of the stationary phase. Even on modern end-capped columns, these sites can interact with polar analytes.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 1.5-2 units below the pKa of your compound. This fully protonates the carboxylic acid, minimizing ionic interactions. A mobile phase of 0.1% formic acid or phosphoric acid is common.[13][14]
-
Use a High-Purity, End-Capped Column: Modern columns designed for polar analytes often have better surface shielding and lower silanol activity.[17]
-
Consider a Different Stationary Phase: Phenyl-hexyl columns can offer different selectivity for aromatic compounds and are often stable in 100% aqueous mobile phases, which can be necessary to retain highly polar molecules.[13]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak shape by increasing mass transfer kinetics and reducing mobile phase viscosity.[17]
-
Problem: My compound is not retained at all on a C18 column (elutes in the void).
-
Causality: The compound is too polar to interact with the nonpolar C18 stationary phase. Standard reversed-phase conditions are unsuitable.[3]
-
Troubleshooting Steps:
-
Use a Polar-Embedded or Aqueous-Stable Column: Some columns are specifically designed to be used with 100% aqueous mobile phases without the stationary phase "dewetting" or collapsing.[3][13] This allows you to use a very weak mobile phase to maximize retention.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent.[4][18]
-
Employ Mixed-Mode Chromatography: Columns that combine reversed-phase (C18) and ion-exchange functionalities offer a powerful way to retain polar acidic compounds. A positively charged group on the stationary phase will interact with the deprotonated carboxylic acid, providing an additional retention mechanism.[4][19] This approach avoids the need for ion-pairing reagents, making it compatible with mass spectrometry.[19]
-
Experimental Protocol: Optimizing a HILIC Method for a Polar Pyrazole Carboxylic Acid
-
Column Selection: Start with a HILIC column, such as one with a bare silica, amide, or diol stationary phase.
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate or Ammonium Formate (this buffered salt is crucial for creating a stable water layer on the stationary phase and for good peak shape).
-
Solvent B: 5:95 Acetonitrile:Water with 10 mM Ammonium Acetate or Ammonium Formate.
-
-
Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90% acetonitrile) to avoid peak distortion.[4]
-
Initial Gradient:
-
Start with a shallow gradient: 95% A to 70% A over 15 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV (e.g., at 254 nm) or Mass Spectrometry.
-
-
Equilibration is Critical: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with the starting mobile phase for at least 15-20 column volumes before the first injection.[4]
-
Optimization:
-
If retention is too low, increase the starting percentage of acetonitrile.
-
If retention is too high, decrease the starting percentage of acetonitrile or make the gradient steeper.
-
Adjusting the salt concentration or pH of the mobile phase can also fine-tune selectivity.
-
Troubleshooting Guide: Acid-Base Extraction
This technique is a powerful first-pass purification step to separate your acidic product from neutral or basic impurities.[11]
Problem: I have a persistent emulsion at the organic/aqueous interface.
-
Causality: Emulsions are common when dealing with complex mixtures and can be stabilized by fine particulate matter or amphiphilic molecules. Shaking the separatory funnel too vigorously is a frequent cause.
-
Troubleshooting Steps:
-
Be Gentle: Invert the separatory funnel gently for mixing instead of shaking vigorously.
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase.
-
Filter: Pass the entire mixture through a pad of Celite or glass wool in a filter funnel.
-
Wait: Sometimes, simply allowing the funnel to stand undisturbed for an extended period will allow the layers to separate.
-
Problem: My product recovery is low after re-acidifying the aqueous layer.
-
Causality: This can happen for several reasons: the initial extraction was incomplete, the compound has some solubility in water even in its neutral form, or the product did not fully precipitate upon acidification.
-
Troubleshooting Steps:
-
Perform Multiple Extractions: Instead of one extraction with a large volume of base, perform three to four extractions with smaller volumes. This is significantly more efficient at transferring the compound to the aqueous layer.
-
Ensure Complete Precipitation: After acidifying the aqueous layer with a strong acid (e.g., 1M HCl) to pH < 2, check for precipitation. If little solid forms, your compound may be somewhat water-soluble.
-
Back-Extract: If the product does not precipitate, you must back-extract it from the acidified aqueous solution using an organic solvent like ethyl acetate or dichloromethane. Perform multiple back-extractions to recover all the product.
-
Check pH: Use pH paper to confirm that the aqueous layer is sufficiently basic (pH > 9) during extraction and sufficiently acidic (pH < 2) during precipitation/back-extraction.
-
Visualization: Workflow for Acid-Base Extraction
Caption: A standard workflow for purifying a carboxylic acid.
References
- Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
- Waters. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- LookChem. Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID.
- BioPharma Services. BA Method Development: Polar Compounds.
- Waters Blog. (2025).
- Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Solubility of Things. Pyrazole.
- BenchChem.
- Solubility of Things. Pyrazine-2-carboxylic acid.
- BenchChem.
-
International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
- Wikipedia. Acid–base extraction.
- SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column.
- Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- BenchChem.
- BenchChem. Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- University of Rochester, Department of Chemistry.
- BenchChem. Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
- Reddit. (2022).
- DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Google Patents.
- Organic Chemistry Portal. Pyrazole synthesis.
- Google P
- ResearchGate. (2025).
- IntechOpen. (2025).
- Royal Society of Chemistry. (2020).
- Journal of Advanced Scientific Research. (2020).
- ResearchGate. (2013). How can I purify carboxylic acid?.
Sources
- 1. lookchem.com [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. phenomenex.com [phenomenex.com]
- 4. waters.com [waters.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. agilent.com [agilent.com]
- 14. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biopharmaservices.com [biopharmaservices.com]
- 19. m.youtube.com [m.youtube.com]
preventing decomposition of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid during synthesis
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and prevent the decomposition of your target molecule.
Introduction to the Synthesis and its Challenges
This compound is a key intermediate in the development of pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved through the cyclocondensation of a cyclopropyl-containing hydrazine with a β-ketoester followed by hydrolysis, presents several challenges. The primary obstacles to achieving a high yield of pure product are decomposition through decarboxylation and potential side reactions involving the strained cyclopropyl ring. This guide will address these issues head-on, providing you with the knowledge to anticipate and mitigate these problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of product decomposition during the synthesis?
A1: The most frequent indicator of decomposition is a lower than expected yield of the final carboxylic acid. During the reaction workup, vigorous gas evolution (carbon dioxide) upon acidification is a clear sign of decarboxylation. In terms of product purity, the presence of 1-cyclopropyl-1H-pyrazole as a major impurity in your crude product's NMR or LC-MS analysis strongly suggests that decarboxylation has occurred. Discoloration of the reaction mixture or final product can also indicate the formation of degradation byproducts.
Q2: My main impurity is 1-cyclopropyl-1H-pyrazole. What is the cause and how can I prevent it?
A2: The presence of 1-cyclopropyl-1H-pyrazole is a direct result of the decarboxylation of your target molecule, this compound. This process is typically promoted by excessive heat or strongly acidic conditions. To prevent this, it is crucial to maintain careful temperature control, especially during the final hydrolysis and purification steps. Avoid prolonged heating and consider using milder reaction conditions. For instance, during the hydrolysis of the corresponding ethyl ester, using a base like lithium hydroxide at room temperature is preferable to refluxing with stronger bases like sodium hydroxide or potassium hydroxide.
Q3: Can the cyclopropyl ring open during the synthesis?
A3: Yes, the cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.[1] While generally stable under the basic conditions of ester hydrolysis, prolonged exposure to strong mineral acids, especially at elevated temperatures during workup, can lead to the formation of undesired byproducts. It is therefore recommended to use a carefully controlled amount of acid for neutralization and to perform this step at low temperatures (e.g., 0-5 °C).
Q4: What is the optimal pH for the workup and isolation of the carboxylic acid?
A4: The pKa of the carboxylic acid group on this compound is approximately 3.6.[2] To ensure complete protonation and precipitation of your product, the pH of the aqueous solution should be adjusted to be at least one to two pH units below the pKa. A pH of 2-3 is generally effective. However, to minimize the risk of acid-catalyzed decomposition, it is advisable to add the acid slowly at a low temperature and not to let the mixture stand for an extended period in a highly acidic state.
Q5: Are there any recommended storage conditions for this compound and its ester intermediate?
A5: For the final product, this compound, storage in a tightly sealed container at 2-8 °C is recommended to maintain its long-term stability.[2] The ethyl ester intermediate is generally more stable and can be stored at room temperature, although refrigeration is also a good practice to prevent any potential degradation over time. Both compounds should be protected from prolonged exposure to light and moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Carboxylic Acid | - Incomplete hydrolysis of the ester intermediate.- Significant decarboxylation during hydrolysis or workup.- Loss of product during extraction due to incomplete precipitation. | - Monitor the hydrolysis reaction by TLC or LC-MS to ensure complete consumption of the starting material. If necessary, extend the reaction time or use a slight excess of base.- Conduct the hydrolysis at a lower temperature (e.g., room temperature or slightly elevated) and avoid prolonged heating.[3] During workup, acidify the solution slowly at low temperature (0-5 °C).- Ensure the pH of the aqueous phase is adjusted to 2-3 to maximize precipitation of the carboxylic acid before extraction. |
| Presence of 1-cyclopropyl-1H-pyrazole Impurity | - Decarboxylation due to excessive heat or strong acid. | - Use milder hydrolysis conditions (e.g., LiOH in THF/water at room temperature).- Avoid high temperatures during solvent removal after extraction. Use a rotary evaporator at reduced pressure and moderate temperature.- Minimize the time the product is in a strongly acidic solution during workup. |
| Formation of Unidentified Byproducts | - Ring-opening of the cyclopropyl group under strongly acidic conditions.- Side reactions from impurities in starting materials. | - Use a weaker acid for neutralization or add the strong acid very carefully at low temperature.- Ensure the purity of your starting materials (cyclopropylhydrazine and β-ketoester) before starting the synthesis. |
| Difficulty in Product Purification | - Oily or sticky crude product that is difficult to filter.- Co-precipitation of impurities with the product. | - If direct precipitation and filtration are problematic, consider an extractive workup. After acidification, extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and then concentrate to obtain the crude product for further purification.- For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is often effective. If recrystallization is unsuccessful, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid can be employed. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-3-carboxylate
This protocol outlines the cyclocondensation reaction to form the pyrazole ester intermediate.
Caption: Synthesis of the pyrazole ester intermediate.
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Ethyl 2,4-dioxobutanoate (or its sodium salt)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
If starting with cyclopropylhydrazine hydrochloride, neutralize it with a stoichiometric amount of sodium ethoxide in ethanol to generate the free hydrazine.
-
In a separate flask, dissolve ethyl 2,4-dioxobutanoate in ethanol.
-
To the solution of ethyl 2,4-dioxobutanoate, add the ethanolic solution of cyclopropylhydrazine dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate. The crude product can be purified by column chromatography if necessary.
Protocol 2: Hydrolysis of Ethyl 1-Cyclopropyl-1H-pyrazole-3-carboxylate
This protocol describes a mild hydrolysis of the ester to the final carboxylic acid product.
Caption: Hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Add lithium hydroxide monohydrate (1.5-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to 0-5 °C.
-
Slowly add 1 M HCl with vigorous stirring to adjust the pH to 2-3. A white precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/heptane.
Visualization of Key Processes
Decomposition Pathway: Decarboxylation
Caption: The decarboxylation decomposition pathway.
This diagram illustrates the primary decomposition pathway of the target molecule, where heat or strong acid can lead to the loss of carbon dioxide and the formation of the undesired 1-cyclopropyl-1H-pyrazole byproduct.
References
-
Jahangir, S. (2022). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2888-2895. Retrieved from [Link]
Sources
- 1. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Pyrazole Synthesis for Enhanced Yields
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to improve the yield and efficiency of their pyrazole synthesis protocols. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven solutions by exploring alternative reagents and methodologies. Our focus is on explaining the "why" behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knorr pyrazole synthesis with a 1,3-dicarbonyl compound and hydrazine is giving a low yield. What are the common causes and how can I fix this?
Low yields in the classic Knorr synthesis are a frequent issue. The problem often stems from side reactions, incomplete conversion, or suboptimal reaction conditions.
Common Causes & Solutions:
-
Side Product Formation: Under strongly acidic conditions (pH < 3), the 1,3-dicarbonyl starting material can undergo self-condensation or cyclize to form furan derivatives, which competes with pyrazole formation.[1]
-
Solution: Maintain a neutral or weakly acidic pH. A catalytic amount of a weak acid like acetic acid is often sufficient to promote the reaction without causing significant side product formation.[1]
-
-
Poor Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound, a mixture of two regioisomeric pyrazoles can form, making purification difficult and reducing the yield of the desired isomer.[2]
-
Solution: The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups. One approach is to use a starting material with significantly different R groups to favor one isomer. Alternatively, more advanced methods, such as those employing α,β-unsaturated ketones or 1,3-dipolar cycloadditions, can offer better regiocontrol.[3][4]
-
-
Substrate Reactivity: Highly substituted or sterically hindered 1,3-dicarbonyls or hydrazines may react sluggishly.
Workflow for Troubleshooting Low Yield in Knorr Synthesis:
Caption: A flowchart for troubleshooting low yields in Knorr pyrazole synthesis.
Q2: I want to avoid using hydrazine hydrate due to its toxicity. What are suitable, higher-yielding alternatives?
Hydrazine is a potent nucleophile but also a hazardous substance. Fortunately, several strategies can replace or modify its use while improving reaction outcomes.
Alternative Reagents and Strategies:
-
Hydrazine Salts: Using hydrazine salts like hydrazine monohydrochloride can be safer to handle and can still provide good yields. In some cases, the in-situ formation of the free base is sufficient to drive the reaction.
-
Substituted Hydrazines: For the synthesis of N-substituted pyrazoles, reagents like phenylhydrazine or various arylhydrazines are common. These are often less volatile and can be easier to handle than hydrazine hydrate.
-
Tosylhydrazones as Diazo Precursors: An innovative and safer approach involves the use of tosylhydrazone salts as in-situ precursors for diazo compounds. These can then undergo a [3+2] cycloaddition with alkynes. This method, based on the Bamford-Stevens reaction, avoids the direct handling of potentially explosive diazo compounds and can lead to high yields under mild conditions.[8]
Q3: My synthesis involves α,β-unsaturated ketones (chalcones), but the final oxidation step to form the pyrazole is inefficient. How can I improve this?
The reaction of chalcones with hydrazines first forms a pyrazoline intermediate, which must be oxidized to the aromatic pyrazole.[3] The choice of oxidant and reaction conditions is critical for a high-yielding transformation.
Improving the Oxidation Step:
-
Mild Oxidizing Agents: Instead of harsh oxidants that can degrade the product, consider milder and more selective options. Molecular iodine (I₂) in a solvent like acetic acid is an effective and commonly used reagent for this purpose.[9]
-
Solvent-Free Mechanochemistry: Mechanochemical ball milling offers a green and highly efficient alternative. By grinding the chalcone, hydrazine, and a solid oxidant (like sodium persulfate, Na₂S₂O₈) together, the reaction can proceed to completion without any solvent, often with shorter reaction times and higher yields compared to solution-phase methods.[10][11]
-
In-Situ Oxidation with Air/Oxygen: For a greener approach, some protocols utilize air or molecular oxygen as the terminal oxidant, often in a solvent like DMSO at elevated temperatures.[12]
Experimental Protocol: Mechanochemical Synthesis from a Chalcone
-
Reagents: Add the chalcone derivative (1 mmol), hydrazine (1.2 mmol), and stainless-steel balls to a milling jar.
-
Milling (Step 1): Vibrate the mixture at high frequency for approximately 30 minutes to form the pyrazoline intermediate.
-
Oxidant Addition: Add a suitable solid oxidant such as sodium persulfate (Na₂S₂O₈).
-
Milling (Step 2): Continue milling for another 30-60 minutes.
-
Work-up: The work-up is typically simple, involving dispersing the solid mixture in water and filtering to isolate the crude pyrazole product, which can then be purified by recrystallization or chromatography.[10]
Q4: How can I improve reaction efficiency and yield while adhering to green chemistry principles?
Modern synthetic chemistry emphasizes sustainability. Several high-yielding techniques for pyrazole synthesis align with green chemistry principles by reducing waste, avoiding hazardous solvents, and improving energy efficiency.[13][14][15]
High-Yield Green Synthesis Alternatives:
| Method | Key Principle | Typical Yield Range | Advantages |
| Microwave-Assisted Synthesis | Rapid, uniform heating using microwave irradiation.[6][16] | 80-98%[5][17] | Drastically reduced reaction times, often solvent-free, enhanced yields.[6][17] |
| Flow Chemistry | Continuous processing in a microreactor.[18][19][20] | >90% | Superior control over reaction parameters, enhanced safety, easy scalability, higher purity.[21][22] |
| Ionic Liquids (ILs) | Use of non-volatile, recyclable salts as solvents and/or catalysts.[23][24] | 90-98%[25][26] | Can act as both solvent and catalyst, excellent thermal stability, often recyclable.[23][27] |
| Deep Eutectic Solvents (DESs) | Biodegradable, low-toxicity solvents made from readily available components.[28] | High | Environmentally friendly, can accelerate reaction rates and improve selectivity.[28][29] |
| Aqueous Synthesis | Using water as the reaction solvent.[14][15] | 85-92%[14] | Inexpensive, non-toxic, and environmentally benign. Often used in multicomponent reactions. |
Reaction Mechanism: Ionic Liquid-Catalyzed Multicomponent Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 20. galchimia.com [galchimia.com]
- 21. researchgate.net [researchgate.net]
- 22. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jsynthchem.com [jsynthchem.com]
- 25. ias.ac.in [ias.ac.in]
- 26. tandfonline.com [tandfonline.com]
- 27. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. thieme-connect.com [thieme-connect.com]
- 29. researchgate.net [researchgate.net]
identifying and characterizing impurities in 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
Technical Support Center: 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
A Senior Application Scientist's Guide to Impurity Identification and Characterization
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in this important synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity is paramount. This resource provides in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and the scientific rationale behind our recommended strategies.
Part 1: Frequently Asked Questions (FAQs) - Common Impurities & Their Origins
This section addresses the most common impurities encountered during the synthesis of this compound and explains their formation.
Q1: What are the most common impurities I should expect to find in my sample of this compound?
A: Based on typical synthetic routes, you should anticipate three primary categories of impurities:
-
Regioisomers: The most prevalent and often most challenging impurity is the regioisomer, 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid . Its formation is a common outcome in the synthesis of unsymmetrically substituted pyrazoles.[1][2]
-
Unreacted Starting Materials: Depending on the purification efficiency, residual amounts of key starting materials, such as cyclopropylhydrazine or dicarbonyl precursors (e.g., ethyl 2,4-dioxovalerate), may be present.
-
Process-Related Impurities: This category includes by-products from side reactions, degradation products if the compound is exposed to harsh conditions (e.g., strong acids), and residual solvents.
Q2: Why do regioisomers, specifically the 1,5-isomer, form so readily during synthesis?
A: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly in the widely used condensation reaction between a hydrazine (cyclopropylhydrazine in this case) and an unsymmetrical 1,3-dicarbonyl compound.[3][4]
The reaction mechanism involves a nucleophilic attack by one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. Since the two carbonyl groups are electronically and sterically different, the initial attack can occur at either carbonyl, leading to two different intermediate pathways. Subsequent cyclization and dehydration result in a mixture of the 1,3- and 1,5-substituted pyrazole products. The ratio of these isomers is often difficult to control and depends on factors like reaction conditions (pH, temperature, solvent) and the specific nature of the substituents.[5]
Part 2: Analytical Strategy & Troubleshooting
A robust analytical strategy is crucial for successfully identifying and quantifying these impurities. This section provides a logical workflow and addresses specific troubleshooting scenarios.
Q3: What is a good overall analytical workflow for identifying an unknown impurity in my sample?
A: A systematic, multi-technique approach is always recommended. Start with a chromatographic method for separation and detection, followed by spectroscopic techniques for structural elucidation.
Below is a recommended workflow:
HPLC Troubleshooting
Q4: My HPLC-UV analysis shows a peak very close to my main API peak, and I can't get baseline separation. What should I do?
A: Co-elution, especially with isomers, is a common issue. The structural similarity between this compound and its 1,5-regioisomer makes them challenging to separate. Here are steps to improve resolution:
-
Decrease Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of your compound. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, improving separation.
-
Modify Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents have different selectivities and can alter the elution order and resolution.[6]
-
Adjust pH: The carboxylic acid moiety means the ionization state of your API and impurities is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase (e.g., with trifluoroacetic acid or formic acid) can significantly impact retention and selectivity.[6][7] A pH around 2.5-3.0 will ensure the carboxylic acids are fully protonated.
-
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and often improves resolution, although it will increase run time.
-
Use a High-Resolution Column: Consider a column with a smaller particle size (e.g., <3 µm) or a longer length to increase the number of theoretical plates and enhance separation power.
NMR Spectroscopy for Isomer Characterization
Q5: How can I definitively distinguish the desired 1,3-isomer from the 1,5-isomer using ¹H NMR?
A: While both isomers will show signals for the cyclopropyl group and the pyrazole ring protons, their chemical shifts and coupling patterns will differ slightly. The key is to look at the protons on the pyrazole ring.
-
For the 1,3-isomer (your target): You will observe two doublets in the aromatic region, corresponding to the H4 and H5 protons on the pyrazole ring.
-
For the 1,5-isomer (the impurity): You will also see two doublets, but their chemical shifts will be different due to the change in the position of the electron-withdrawing carboxylic acid group.
The most definitive method, however, is to use a 2D NMR technique like NOESY (Nuclear Overhauser Effect Spectroscopy) .[1] A NOESY experiment shows spatial proximity between protons.
-
In the 1,3-isomer: You should observe a NOE correlation between the protons of the cyclopropyl group and the H5 proton of the pyrazole ring.
-
In the 1,5-isomer: The NOE correlation will be between the cyclopropyl protons and the H4 proton of the pyrazole ring. This is an unambiguous way to assign the correct structure.[1][2]
Mass Spectrometry for Confirmation
Q6: What should I expect from a mass spectrometry analysis? Will it help me differentiate the isomers?
A: Standard mass spectrometry will confirm that your impurity has the same molecular weight as your active pharmaceutical ingredient (API), which is strong evidence for isomerism. Both this compound and its 1,5-isomer will have the same exact mass.
Where MS becomes powerful is in tandem MS (MS/MS) for analyzing fragmentation patterns. While isomers often produce similar fragments, the relative abundance of these fragments can sometimes differ, providing clues to the structure. The primary fragmentation pathway for carboxylic acids often involves the loss of water (18 Da) and/or the loss of the carboxyl group (45 Da).[8] Fragmentation of the pyrazole ring itself typically involves the loss of HCN (27 Da) or N₂ (28 Da).[9]
However, for definitive isomer identification, NMR remains the gold standard. MS is best used for confirmation of molecular weight and to identify non-isomeric impurities.
Part 3: Detailed Experimental Protocols
Protocol 1: Generic Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust method for separating this compound from its primary regioisomer.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[7] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad starting gradient to ensure elution of all potential impurities. This should be optimized for better resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be adjusted to optimize resolution. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV at 214 nm and 254 nm | Pyrazole rings typically show absorbance at these wavelengths. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved before injection. |
Step-by-Step Method:
-
Prepare the mobile phases as described in the table.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a stock solution of your sample at 1 mg/mL in the diluent.
-
Inject the sample and run the gradient method.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks. Calculate the area percentage of each impurity.
Protocol 2: NMR Analysis for Isomer Identification
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the isolated impurity or an enriched mixture and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it effectively dissolves carboxylic acids.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the impurity signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will help confirm the number of unique carbons and their chemical environment.
-
2D NOESY Acquisition: If isomer confirmation is needed, run a 2D NOESY experiment. Use a mixing time of approximately 500-800 ms.
-
Data Processing and Analysis: Process the spectra using appropriate software.
-
In the ¹H spectrum, integrate all signals to determine the relative ratios of the components.
-
In the NOESY spectrum, look for cross-peaks that indicate through-space interactions, specifically between the cyclopropyl protons and the protons on the pyrazole ring, to definitively assign the 1,3- vs. 1,5-substitution pattern.[1]
-
Part 4: Data Interpretation Summary
The table below summarizes the expected analytical characteristics to help differentiate the target compound from its main regioisomeric impurity. Note: Exact values may vary based on specific instrumentation and conditions.
| Characteristic | This compound (API) | 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid (Impurity) |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Exact Mass | 152.0586 | 152.0586 |
| Expected HPLC Elution | Typically elutes slightly later | Typically elutes slightly earlier |
| Key ¹H NMR Signals | Two distinct doublets for H4 and H5. | Two distinct doublets for H3 and H4 with different chemical shifts than the API. |
| Key NOESY Correlation | Cyclopropyl-H ↔ Pyrazole-H5 | Cyclopropyl-H ↔ Pyrazole-H4 |
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd. Available at: [Link]
- Luque, C.; Pons, J.; Calvet, T.; Font-Bardia, M.; García-Antón, J.; Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres.Inorganica Chimica Acta, 367(1), 35–43. (Referenced in UAB article)
-
Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 351-61. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 106. Available at: [Link]
-
Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 9(5), 629-637. Available at: [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. ijcpa.in [ijcpa.in]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of pyrazole-based active pharmaceutical ingredients
Introduction
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous blockbuster drugs.[1] However, the journey from a successful bench-scale synthesis to a robust, large-scale manufacturing process is fraught with challenges.[2][3] Scaling up is rarely a linear process; what works seamlessly in a round-bottom flask can behave unexpectedly in a multi-liter reactor.[4][5] This guide, designed for researchers, chemists, and process development professionals, provides a comprehensive technical support center to navigate the common pitfalls encountered during the scale-up of pyrazole-based Active Pharmaceutical Ingredient (API) synthesis.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). Each section directly addresses specific issues, offering not just solutions but also a deeper understanding of the underlying chemical and engineering principles.
Section 1: Reaction Performance & Yield Optimization
This section addresses common problems related to reaction kinetics, thermodynamics, and overall yield that often surface during scale-up.
FAQ 1: My reaction yield has dropped significantly upon scaling up from the lab (e.g., 10 g) to the pilot plant (e.g., 1 kg). What are the primary suspects and how do I investigate?
A drop in yield during scale-up is a frequent and multifaceted problem. The root cause often lies in physical and operational differences between small and large-scale reactors that are not immediately obvious.[6]
Answer:
The primary factors to investigate are mass and heat transfer limitations, which become more pronounced at larger scales.[2][6]
-
Mixing Inefficiency: In a small flask, a magnetic stir bar provides adequate mixing. In a large reactor, mechanical stirrers are used, but inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[4][7] This can significantly impact reactions where selectivity is crucial.
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases dramatically as you scale up.[8] This means that dissipating heat from an exothermic reaction becomes much more challenging.[6][9] Even a mildly exothermic reaction at the lab scale can become a serious thermal runaway risk at the pilot scale if not properly managed.[2] This can lead to product degradation and the formation of thermal byproducts.
-
Extended Reaction Times: Simple operational tasks like charging reagents and heating or cooling the reactor take significantly longer at a larger scale.[10] If your product or intermediates are unstable under the reaction conditions for prolonged periods, this can lead to degradation and lower yields.
Troubleshooting Protocol:
-
Process Characterization: Before scaling up, it is crucial to have a thorough understanding of your reaction. This includes generating safety data at the lab scale to identify potential runaway reactions.[2]
-
Mixing Studies: Evaluate the impact of stirring speed on reaction performance at the lab scale. This can provide insights into whether the reaction is sensitive to mass transfer.
-
Controlled Reagent Addition: For exothermic reactions, the rate of reagent addition is a critical parameter.[5] At a larger scale, a slower, controlled addition rate is often necessary to manage the heat output.
-
Solvent Selection: A solvent that was suitable for a small-scale reaction might not be ideal for a larger scale. Consider solvents with higher boiling points to allow for better temperature control, but also be mindful of their removal during work-up.[5]
-
In-Process Controls (IPCs): Implement regular sampling and analysis during the reaction to monitor its progress and detect any deviations from the expected profile.
Table 1: Comparison of Lab vs. Pilot Scale Parameters and Potential Issues
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Potential Scale-Up Issue |
| Heating/Cooling | Rapid and uniform | Slower, potential for gradients | Thermal degradation, side reactions[4] |
| Mixing | Efficient with stir bar | Can be inefficient, localized effects | Lower yield, impurity formation[4] |
| Addition Time | Minutes | Can be hours | Degradation of sensitive reagents/intermediates[10] |
| Headspace | Large relative to volume | Smaller relative to volume | Changes in gas-liquid reactions (e.g., hydrogenation)[4] |
Workflow for Troubleshooting Yield Loss
Caption: Troubleshooting workflow for yield loss during scale-up.
Section 2: Impurity Profile and Regioselectivity
Controlling impurities is paramount in API synthesis. What might be a minor impurity at the lab scale can become a significant issue upon scale-up, complicating purification and potentially impacting the safety profile of the final drug.[4]
FAQ 2: I'm observing a poor regioselectivity in my pyrazole synthesis at a larger scale, leading to a mixture of isomers that are difficult to separate. How can I improve this?
The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles, particularly in reactions like the Knorr pyrazole synthesis where an unsymmetrical 1,3-dicarbonyl compound is used.[9][11]
Answer:
Regioselectivity in pyrazole synthesis is often influenced by a delicate balance of kinetic and thermodynamic control, which can be perturbed by changes in reaction conditions during scale-up.
-
Temperature Control: Lowering the reaction temperature can often favor the formation of one regioisomer over another by increasing the difference in the activation energies for the competing reaction pathways.[9]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole formations.[12]
-
Catalyst/Reagent Choice: The choice of acid or base catalyst can play a significant role. Experimenting with different catalysts may help steer the reaction towards the desired isomer.
-
Alternative Synthetic Routes: If optimizing the current route proves difficult, exploring alternative synthetic pathways that offer better regiochemical control might be necessary.[9] For example, a [3+2] cycloaddition approach may provide higher selectivity.[13]
Experimental Protocol for Optimizing Regioselectivity:
-
Temperature Screening: Run a series of small-scale reactions at different temperatures (e.g., 0°C, room temperature, 50°C) to determine the effect on the isomeric ratio.
-
Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., ethanol, THF, toluene, TFE) to assess their impact on regioselectivity.
-
Catalyst Screening: If applicable, screen different acid or base catalysts (e.g., acetic acid, p-toluenesulfonic acid, sodium acetate).
-
Analytical Method: Ensure you have a robust analytical method (e.g., HPLC, GC) to accurately quantify the ratio of the regioisomers in your screening experiments.[]
Visualizing Regioisomer Formation in Knorr Pyrazole Synthesis
Caption: Competing pathways leading to regioisomers in Knorr synthesis.
FAQ 3: What are the best practices for impurity profiling during scale-up?
Answer:
A robust impurity profiling strategy is essential for a successful scale-up and regulatory filing.
-
Early Identification: Characterize all significant impurities at the lab scale. Understanding their structure can provide clues about their formation mechanism.[15]
-
Tracking Impurities: Monitor the levels of known impurities throughout the process and across different batches. This will help identify the steps where they are formed or purged.
-
Hyphenated Techniques: Utilize powerful analytical techniques like LC-MS, GC-MS, and LC-NMR for the identification and structural elucidation of unknown impurities.[16][17]
-
Forced Degradation Studies: Conduct forced degradation studies to identify potential degradation products that might form during manufacturing or on storage.
-
Reference Standards: Synthesize or isolate pure samples of key impurities to use as reference standards for accurate quantification.
Section 3: Crystallization, Polymorphism, and Final API Form
The physical properties of the final API are as critical as its chemical purity. Issues with crystallization and polymorphism can have a significant impact on the drug's stability, bioavailability, and manufacturability into a final dosage form.[18][19]
FAQ 4: I'm observing a different crystal form (polymorph) of my API at the pilot scale compared to the lab scale. Why is this happening and what are the implications?
Answer:
The appearance of a new or different polymorph during scale-up is a common and serious issue.[5] Polymorphs are different crystalline arrangements of the same molecule, and they can have different physical properties, including solubility, stability, and melting point.[20][21]
-
Causes of Polymorphic Changes:
-
Solvent System: The choice of crystallization solvent and the presence of anti-solvents can favor the nucleation and growth of different polymorphs.
-
Supersaturation: The rate at which supersaturation is achieved (e.g., through cooling or addition of an anti-solvent) can influence which polymorph crystallizes. Slower cooling rates at larger scales can lead to different forms.
-
Temperature: The crystallization temperature is a critical parameter. Different polymorphs can be thermodynamically stable at different temperatures.[18]
-
Impurities: The presence of certain impurities can inhibit the formation of one polymorph or act as a template for another.
-
-
Implications:
-
Bioavailability: Different polymorphs can have different dissolution rates, which can directly impact the bioavailability of the drug.
-
Stability: A less stable polymorph may convert to a more stable form over time, which can affect the shelf life of the drug product.[22]
-
Manufacturing: Different crystal habits can affect downstream processing, such as filtration, drying, and milling.[23]
-
Troubleshooting and Control Strategy:
-
Polymorph Screening: Conduct a thorough polymorph screen early in development to identify all accessible crystalline forms.
-
Define the Desired Form: Based on stability and solubility data, select the desired polymorph for development.
-
Controlled Crystallization: Develop a robust crystallization process with well-defined parameters (solvent, temperature profile, agitation, seeding) to consistently produce the desired polymorph.
-
Characterization: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and confirm the polymorphic form of each batch.
Section 4: Safety Considerations
Safety is the top priority in any chemical synthesis, and the risks are amplified at a larger scale.[2]
FAQ 5: My pyrazole synthesis involves hydrazine, which is highly toxic and potentially explosive. What are the key safety precautions for scaling up this reaction?
Answer:
The use of high-energy and toxic reagents like hydrazine hydrate requires stringent safety protocols, especially at scale.[9]
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to understand the thermal stability of your reaction mixture and identify any potential for thermal runaway.[9]
-
Engineering Controls:
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity to handle the reaction exotherm.[9]
-
Controlled Dosing: Use a metering pump for the slow, controlled addition of hydrazine.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the formation of flammable mixtures.
-
-
Flow Chemistry: For particularly hazardous steps, consider transitioning from batch to continuous flow chemistry. Flow reactors offer superior heat and mass transfer, and the small reaction volume at any given time significantly reduces the risk of a runaway reaction.[8][24]
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, safety glasses, and flame-retardant lab coats.
By systematically addressing these common challenges with a combination of sound chemical principles, robust process engineering, and thorough analytical characterization, the successful and safe scale-up of pyrazole-based APIs can be achieved.
References
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (URL not provided)
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (n.d.). Retrieved from [Link]
-
5 Common Challenges in Scaling Up an API - Neuland Labs. (2017, September 3). Retrieved from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). Retrieved from [Link]
-
Early Phase API Process Development Overview - ResearchGate. (n.d.). Retrieved from [Link]
-
A mechanism of pyrazole forming reaction | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12). Retrieved from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (n.d.). Retrieved from [Link]
-
Challenges of Scale-up and Commercialization - Pharmaceutical Processing World. (2014, October 2). Retrieved from [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Overcoming Challenges in Scale-Up Production - World Pharma Today. (n.d.). Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
How to Scale Up a New Synthesis Reaction - Lab Manager. (2022, October 21). Retrieved from [Link]
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (n.d.). Retrieved from [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). Retrieved from [Link]
-
Development and Scale Up of a Continuous Reaction for Production of an API Intermediate. (n.d.). Retrieved from [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. (n.d.). Retrieved from [Link]
-
Looking for tips on scaling up organic syntheses - chemistry - Reddit. (n.d.). Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved from [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Scale up and scale down in chemical syntheses - HUBER. (n.d.). Retrieved from [Link]
-
From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up... - YouTube. (2025, May 24). Retrieved from [Link]
-
API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE - Recipharm. (n.d.). Retrieved from [Link]
-
Scaling Up API Syntheses | Pharmaceutical Technology. (n.d.). Retrieved from [Link]
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). Retrieved from [Link]
- Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (n.d.).
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. (2015, February 26). Retrieved from [Link]
-
The Development of API Manufacturing Processes – Targets and Strategies - CHIMIA. (n.d.). Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20). Retrieved from [Link]
-
Key Considerations for API Process Development and Optimization - Evotec. (2024, June 7). Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 7. youtube.com [youtube.com]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 15. soeagra.com [soeagra.com]
- 16. jpharmsci.com [jpharmsci.com]
- 17. rroij.com [rroij.com]
- 18. researchgate.net [researchgate.net]
- 19. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 20. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Active Pharmaceutical Ingredient (API) Development | Malvern Panalytical [malvernpanalytical.com]
- 23. chimia.ch [chimia.ch]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Navigating Tautomerism in Substituted Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazole derivatives. This guide is designed to provide in-depth answers and troubleshooting advice for the common challenges posed by annular tautomerism in these versatile heterocyclic compounds. As Senior Application Scientists, we have structured this resource to not only offer protocols but also to explain the scientific reasoning behind them, ensuring a comprehensive understanding of this complex phenomenon.
PART 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of pyrazole tautomerism, providing the essential knowledge needed for initial characterization and analysis.
Q1: What is annular tautomerism in substituted pyrazoles, and why is it a critical consideration in my research?
A1: Annular tautomerism in pyrazoles is a form of prototropic tautomerism where a proton shifts between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[1][2] For an unsymmetrically substituted pyrazole, this results in two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted tautomers (or, more formally, based on IUPAC nomenclature, though the 3/5 designation is common in literature). This is not just a theoretical concept; it's a dynamic equilibrium that can have profound implications for your work.[3][4]
The position of this equilibrium can significantly alter a molecule's properties, including:
-
Reactivity and Synthesis: The two tautomers present different nucleophilic and electrophilic sites, which can lead to mixtures of products in reactions like N-alkylation.[5]
-
Biological Activity: One tautomer may bind to a biological target with much higher affinity than the other, meaning the tautomeric ratio directly impacts the compound's potency.
-
Physicochemical Properties: Properties such as pKa, solubility, and lipophilicity can differ between tautomers, affecting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
-
Intellectual Property: Correctly identifying and claiming the active tautomeric form is crucial for patent applications.
Understanding and controlling this tautomerism is essential for reproducible synthesis, accurate structure-activity relationship (SAR) studies, and the development of effective pharmaceuticals.[6]
Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.
Q2: I've synthesized a 3(5)-substituted pyrazole. How can I determine which tautomer is predominant in solution?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for studying tautomeric equilibria in solution.[1][7] The key is to analyze the chemical shifts of the pyrazole ring's carbon and proton atoms, as their magnetic environments differ between the two tautomers.
Recommended Experimental Protocol: Low-Temperature ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈) in a high-quality NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.[1][8]
-
Initial Room Temperature Scans: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature. If you see sharp, distinct signals for the pyrazole ring, you may have a single, locked tautomer. If the signals are broad, you are likely observing a dynamic exchange (see Q3).
-
Low-Temperature Analysis: If exchange is occurring, lowering the temperature will slow down the proton transfer rate. This can "freeze out" the individual tautomers on the NMR timescale, allowing you to see separate sets of signals for each.
-
Start at room temperature and gradually decrease the temperature in increments of 10-20 K.
-
Acquire spectra at each temperature until you observe the coalescence point (where broad signals begin to sharpen into two distinct sets) and, ideally, the slow-exchange regime where both tautomers are visible as separate species.
-
-
Integration and Quantification: In the slow-exchange regime, the ratio of the two tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[9]
Additionally, 2D NMR techniques like HMBC and NOESY can help in unambiguously assigning the structures of the observed tautomers.
Q3: My NMR spectrum shows broad signals for the pyrazole ring carbons/protons. What does this mean?
A3: Broad signals in the NMR spectrum of a tautomeric pyrazole are a classic indicator of a dynamic equilibrium occurring at a rate that is intermediate on the NMR timescale.[1] At room temperature, the proton is shuttling back and forth between the two nitrogen atoms rapidly. The NMR spectrometer detects an "average" of the two structures, resulting in broadened or coalesced signals.
This is not a sign of an impure sample. In fact, it's strong evidence that both tautomers are present and interconverting in your solution. As explained in Q2, performing low-temperature NMR is the standard procedure to resolve this issue. By slowing the exchange rate, you can often de-coalesce these broad peaks into sharp signals for each individual tautomer.[1][10]
Q4: How do the electronic properties of substituents at the C3 and C5 positions influence the tautomeric equilibrium?
A4: The electronic nature of the substituent is a primary determinant of the tautomeric preference.[3] While not an absolute rule, a well-established trend, supported by both experimental and computational studies, is as follows:
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring (e.g., -NH₂, -OH, alkyl groups) tend to stabilize the tautomer where the substituent is at the C3 position.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring (e.g., -NO₂, -COOH, -CF₃) generally favor the tautomer where the substituent is at the C5 position.[1][3]
The underlying reason relates to the stabilization of the pyrazole ring's electronic structure. These preferences can be rationalized by considering the conjugation and inductive effects of the substituent on the π-system of the heterocycle.
Summary of Substituent Effects on Pyrazole Tautomerism
| Substituent Type | Examples | Preferred Tautomeric Position | Rationale |
| Electron-Donating (EDG) | -NH₂, -OH, -CH₃, -OCH₃ | C3 | Donates into the ring, stabilizing the N1-H, C3-R arrangement. |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -COOH, -CF₃, -CHO | C5 | Withdraws electron density, favoring the N1-H, C5-R arrangement.[1] |
Q5: I observe a different tautomer in the solid state (X-ray) compared to my NMR data in solution. Why is this happening?
A5: This is a common and important observation. The tautomeric form present in a crystal lattice can be different from the predominant form in solution due to several factors:
-
Crystal Packing Forces: In the solid state, molecules arrange themselves to maximize stabilizing intermolecular interactions (like hydrogen bonds and van der Waals forces).[1] This arrangement might preferentially stabilize a tautomer that is less stable in solution. For example, pyrazoles are known to form hydrogen-bonded dimers, trimers, and catemers (linear chains) in the solid state, and the geometry of these aggregates can lock in a specific tautomeric form.[1][9]
-
Solvent Effects: In solution, solvent molecules interact with the pyrazole, and these interactions can shift the equilibrium.[1][11] Polar protic solvents, for instance, can form hydrogen bonds with the pyrazole nitrogens, potentially stabilizing a different tautomer compared to a non-polar aprotic solvent or the solvent-free solid state.[1][12]
Therefore, it is crucial to characterize your compound in both the solid state (using techniques like X-ray crystallography or solid-state NMR) and in the specific solvent you plan to use for subsequent experiments or biological assays.[8][13]
PART 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides actionable advice for overcoming specific experimental hurdles related to pyrazole tautomerism.
Q6: My reaction with a 3(5)-substituted pyrazole gave a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?
A6: The formation of a mixture of N-alkylated isomers is a direct consequence of the tautomeric equilibrium. Both nitrogen atoms of the pyrazole ring can act as nucleophiles. Controlling the regioselectivity requires manipulating the reaction conditions to favor the reaction of one tautomer over the other.
Here is a workflow to troubleshoot and optimize the regioselectivity of N-alkylation:
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 10. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 11. purkh.com [purkh.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Enhancing Pyrazole Carboxylic Acid Solubility for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical solutions for overcoming the common challenge of poor aqueous solubility of pyrazole carboxylic acids in biological assays. Our goal is to equip you with the knowledge to ensure your compounds remain in solution, leading to accurate and reproducible experimental outcomes.
Introduction: The Solubility Challenge of a Privileged Scaffold
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its metabolic stability and versatile nature make it a cornerstone in drug discovery.[2] However, the introduction of a carboxylic acid moiety, while often crucial for target engagement, can significantly impact aqueous solubility. This frequently leads to compound precipitation ("crashing out") when diluting concentrated DMSO stock solutions into aqueous assay buffers, a frustrating yet common hurdle in experimental workflows.[4][5]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the "why" behind these solubility challenges and provide actionable, step-by-step protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole carboxylic acid compounds precipitate when I dilute my DMSO stock into aqueous buffer?
A1: This is a classic case of exceeding the compound's thermodynamic solubility limit in the final aqueous environment. Here's a breakdown of the underlying reasons:
-
The Nature of Pyrazole Carboxylic Acids: These molecules are weak acids.[6] Their solubility is highly dependent on the pH of the solution. At a pH below their acid dissociation constant (pKa), the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water.[7][8] Above the pKa, the group is deprotonated (-COO⁻), increasing polarity and aqueous solubility.
-
The DMSO "Crutch": Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent, capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[4][9] However, when a small volume of a high-concentration DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is rapidly diluted. This abrupt change in the solvent environment from a favorable organic one to an unfavorable aqueous one causes the poorly soluble, protonated form of the pyrazole carboxylic acid to precipitate out of solution.[5]
-
High Crystal Lattice Energy: The solid state of your compound can also play a role. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole rings, can result in a highly stable crystal lattice that is difficult for water molecules to break down.[10]
Q2: What is the typical pKa of a pyrazole carboxylic acid, and how does it affect my assay?
A2: The pKa of a pyrazole carboxylic acid can vary depending on the other substituents on the ring, but they generally fall in the range of weak acids. For instance, pK1 values for heterocyclic carboxylic acids are typically higher than for their phosphonic acid counterparts.[7] To ensure your compound is in its more soluble, ionized form, the pH of your final assay buffer should be at least 1.5 to 2 units above the compound's pKa.
Below is a table of experimentally determined pKa values for some pyrazole carboxylic acids to guide your buffer selection.
| Compound | pKa1 |
| 1H-Pyrazole-4-carboxylic acid | ~2.5-3.5 |
| Substituted Pyrazole Carboxylic Acids | 2.0 - 5.0 |
Note: These are approximate values. It is highly recommended to experimentally determine or computationally predict the pKa of your specific compound for optimal results.
Q3: How much DMSO is acceptable in my cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept to a minimum, ideally below 0.5%, and almost always under 1%.[5] Higher concentrations can lead to cytotoxicity, altered cell membrane permeability, and other off-target effects that can confound your experimental results.[5] Always include a vehicle control (assay buffer with the same final DMSO concentration as your test wells) in your experiments.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.
This is the most common solubility issue. The following workflow will help you diagnose and resolve the problem.
Workflow for Resolving Compound Precipitation
Caption: Salt formation increases polarity and disrupts the crystal lattice, enhancing solubility.
Common Salt Forms for Carboxylic Acids:
-
Sodium (Na⁺) or Potassium (K⁺) salts: Formed by reacting the carboxylic acid with sodium hydroxide or potassium hydroxide.
-
Amine salts (e.g., Tromethamine): Formed by reacting with an organic base.
Protocol: In-situ Salt Formation for Stock Preparation
-
Dissolve the pyrazole carboxylic acid: Dissolve the compound in a suitable organic solvent like ethanol or methanol.
-
Add a stoichiometric equivalent of base: Add one molar equivalent of a base (e.g., 1M NaOH in water) to the solution.
-
Remove the organic solvent: Evaporate the organic solvent under reduced pressure.
-
Lyophilize: Freeze-dry the remaining aqueous solution to obtain the salt form as a powder.
-
Reconstitute: The resulting salt should be directly soluble in aqueous buffer.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing the apparent solubility of the "guest" molecule. [11] Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Cyclodextrins encapsulate the hydrophobic pyrazole moiety, presenting a hydrophilic complex to the aqueous environment.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.
Protocol: Using Cyclodextrins for Solubilization
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer. Concentrations can range from 2-20% (w/v).
-
Add the compound: Add the powdered pyrazole carboxylic acid directly to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your stock solution.
Summary and Key Takeaways
Improving the solubility of pyrazole carboxylic acids is a multi-faceted challenge that can be effectively addressed with a systematic approach.
-
Start Simple: Always begin by optimizing your dilution technique and adjusting the pH of your assay buffer.
-
Be Mindful of DMSO: Keep the final concentration below 0.5% in cell-based assays.
-
Consider Co-solvents: If necessary, introduce a low percentage of a biocompatible co-solvent.
-
Advanced Strategies for Difficult Compounds: For the most challenging molecules, salt formation or the use of cyclodextrins can provide significant solubility enhancements.
-
Validate Your System: Always confirm that your chosen solubilization method does not interfere with your biological assay.
By understanding the physicochemical properties of your pyrazole carboxylic acid and applying these troubleshooting strategies, you can ensure reliable and accurate data in your biological assays.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PubMed Central (PMC). [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). PubMed Central (PMC). [Link]
-
Pyrazole - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
-
(PDF) Preparation and characterization of dicarboxylic acids salt of aripiprazole with enhanced physicochemical properties. (2021). ResearchGate. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]
- Method for preparing pyrazolecarboxylic acid and derivatives. (n.d.).
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2014). ResearchGate. [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2016). ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central (PMC). [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023). ResearchGate. [Link]
-
ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. (2016). INTERNATIONAL JOURNAL OF ADVANCED RESEARCH AND REVIEW (IJARR). [Link]
-
Salt formation to improve drug solubility. (n.d.). ScienceDirect. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston University. [Link]
-
Pyrazole-4-carboxylic acid | C4H4N2O2. (n.d.). PubChem. [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (n.d.). MDPI. [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2018). ResearchGate. [Link]
-
Bordwell pKa Table. (n.d.). University of Wisconsin-Madison. [Link]
-
pKa Data Compiled by R. Williams. (2022). ACS Division of Organic Chemistry. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Royal Society of Chemistry. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]
-
Combinatorial Chemistry & High Throughput Screening. (n.d.). Eco-Vector Journals Portal. [Link]
-
Sildenafil. (n.d.). Wikipedia. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijarr.org [ijarr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid N-Alkylation Side Products in Pyrazole Synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in pyrazole synthesis. This resource is designed to provide in-depth, field-proven insights into one of the most common challenges in pyrazole chemistry: controlling N-alkylation to avoid the formation of unwanted regioisomeric side products. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm attempting an N-alkylation of my 3,5-disubstituted pyrazole and I'm consistently getting a mixture of two isomers. Why is this happening and how can I separate them?
This is the most common issue encountered in the functionalization of unsymmetrical pyrazoles. The formation of a mixture of N1 and N2 alkylated regioisomers is a direct consequence of the electronic properties of the pyrazole ring.[1][2][3] The two nitrogen atoms, N1 and N2, have similar nucleophilicity, meaning that from an electronic standpoint, both are susceptible to electrophilic attack by an alkylating agent. This often results in a product mixture that can be challenging and costly to separate, typically requiring careful column chromatography.[4]
Troubleshooting Steps:
-
Confirm Isomer Identity: Before attempting extensive optimization, it is crucial to unambiguously identify the major and minor isomers. This can be achieved through 2D NMR techniques like NOESY, which can show through-space correlations between the newly introduced N-alkyl group and the substituents at the C3 or C5 positions.[5]
-
Assess Separability: Attempt separation of a small sample of the mixture via flash column chromatography with different solvent systems. If the isomers are inseparable, focusing on a regioselective synthesis strategy is paramount.
Q2: What are the key factors that dictate whether my alkylating agent adds to the N1 or N2 position?
The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors. Understanding and manipulating these factors is the key to controlling the synthesis of your desired isomer.
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][5] For a pyrazole with a large substituent at the C3 position and a small one at C5, alkylation will favor the N1 position.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms. However, these effects are often subtle and can be overridden by steric factors.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N1/N2 ratio.[1][6] This is often a result of how the pyrazolate anion is solvated and the nature of its association with the counter-ion.
-
The Alkylating Agent: The structure of the electrophile itself plays a critical role. Bulkier alkylating agents will show a stronger preference for the less hindered nitrogen.[2]
Strategic Control of N-Alkylation: Favoring a Single Isomer
The following sections provide detailed strategies and protocols to steer your reaction towards a single regioisomer.
Strategy 1: Maximizing Steric Hindrance to Favor N1-Alkylation
The most straightforward approach to achieving N1 selectivity is to leverage steric hindrance. If your pyrazole has a significantly larger substituent at the C3 position compared to the C5 position, direct alkylation will likely favor the N1 isomer. This effect can be further enhanced by using a sterically demanding alkylating agent.
A highly effective modern approach involves the use of α-halomethylsilanes as "masked" methylating reagents.[7] These bulky reagents show excellent N1 selectivity, and the silyl group is easily removed in a subsequent step to yield the N1-methylated pyrazole.[7]
-
Alkylation: To a solution of the 3-substituted-1H-pyrazole (1.0 equiv) in a suitable aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 equiv).
-
Add the sterically bulky α-halomethylsilane (e.g., (chloromethyl)trimethylsilane, 1.2 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.
-
Protodesilylation: Dissolve the crude N-silylmethyl pyrazole in a solvent mixture such as THF and water.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 equiv).
-
Stir at room temperature for 1-2 hours until the desilylation is complete.
-
Purify the crude product by column chromatography to isolate the pure N1-methylated pyrazole.
Strategy 2: Altering Reaction Conditions to Influence Regioselectivity
The choice of base and solvent can have a profound impact on the N1/N2 product ratio. This is often a result of kinetic versus thermodynamic control.[8][9][10][11]
-
For N1-Alkylation: Conditions that favor a "free" pyrazolate anion, such as using sodium hydride (NaH) in a coordinating solvent like THF or DME, often lead to alkylation at the more sterically accessible N1 position.[12] The combination of K₂CO₃ in DMSO has also been shown to be effective for promoting N1-alkylation.[13]
-
For N2-Alkylation: Directing alkylation to the more sterically hindered N2 position is more challenging and often requires specific catalytic systems. The use of magnesium-based Lewis acids, such as MgBr₂, has been reported to favor N2-alkylation.[2] The magnesium ion is thought to chelate with the pyrazole nitrogens, directing the alkylating agent to the N2 position.
| Objective | Base | Solvent | Typical Alkylating Agent | Key Considerations | Reference |
| N1-Selectivity | NaH | THF / DME | Primary Alkyl Halides | Favors kinetic control at the less hindered site. | [12] |
| N1-Selectivity | K₂CO₃ | DMSO / DMF | Primary/Secondary Alkyl Halides | A common and effective system. | [13] |
| N2-Selectivity | - | DCE | Trichloroacetimidates (with CSA catalyst) | Requires a specific electrophile. | [5][14] |
| N2-Selectivity | - | Anhydrous Solvent | MgBr₂ (catalyst) | Lewis acid catalysis directs to the more hindered site. | [2] |
Alternative Strategies Beyond Direct Alkylation
When direct alkylation fails to provide the desired selectivity, it is often more efficient to change the overall synthetic strategy.
Strategy 3: Regiocontrolled Synthesis via the Knorr/Paal-Knorr Reaction
Instead of adding the N-alkyl group at the end of the synthesis, it is often possible to build the pyrazole ring with the desired substituent already in place. The Knorr and Paal-Knorr pyrazole syntheses involve the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine).[15][16][17][18][19]
However, if an unsymmetrical 1,3-dicarbonyl is used, this reaction can also produce a mixture of regioisomers.[15] The regioselectivity is determined by which carbonyl group undergoes initial condensation with the substituted nitrogen of the hydrazine.
Key Insight: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[20]
Caption: Knorr synthesis with an unsymmetrical 1,3-dicarbonyl can lead to two regioisomers.
Strategy 4: The Protecting Group Approach - The "SEM Switch"
For complex molecules or when absolute regiocontrol is required, a protecting group strategy is invaluable. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful. It can be installed on one of the pyrazole nitrogens, allowing for functionalization at other positions of the ring.
A powerful extension of this is the "SEM switch".[21] This one-step procedure allows for the transposition of the SEM protecting group from one nitrogen to the other. This clever tactic effectively transforms an unreactive C3 position into a reactive C5 position, enabling sequential and fully regiocontrolled functionalization of the pyrazole core.[21]
Caption: The "SEM Switch" workflow for regioselective C-H functionalization.
Advanced & Emerging Methods
For particularly challenging cases, novel and highly selective methods are continuously being developed.
-
Enzymatic Alkylation: Recent advances in biotechnology have led to the development of engineered enzymes that can perform highly selective N-alkylation of pyrazoles with simple haloalkanes.[22][23] This biocatalytic approach can achieve unprecedented levels of regioselectivity (>99:1) and even regiodivergence, allowing access to either isomer with the appropriate enzyme variant.[22][23]
-
Strategic Atom Replacement: A conceptually novel approach involves synthesizing N-alkyl pyrazoles from isothiazoles.[24] This method circumvents the challenges of direct N-alkylation by "swapping" the sulfur atom of the isothiazole with a nitrogen atom and its associated alkyl group, delivering isomerically pure products.[24]
These advanced methods, while powerful, may require specialized expertise or reagents and are best considered when more traditional approaches have been exhausted.
References
-
Edilova, Y., Kudyakova, Y. S., Osipova, E. A., Bazhin, D., Titova, Y. A., Eltsov, O. S., & Charushin, V. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 843. [Link]
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
POTT, M., JIA, Z., & SEEBERGER, P. H. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(9), 4569-4573. [Link]
-
Berdonces, M., SanMartin, R., & Domínguez, E. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(15), 5966–5969. [Link]
-
Kelly, C. B., & Levin, M. D. (2023). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 616(7955), 88-93. [Link]
-
Edilova, Y., Kudyakova, Y. S., Osipova, E. A., Bazhin, D., Titova, Y. A., Eltsov, O. S., & Charushin, V. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences, 24(1), 843. [Link]
-
Kumar, R., & Sharma, M. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 133-153. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(12), 21703–21742. [Link]
-
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd (II), Pt (II) and Zn (II) centres. Inorganica Chimica Acta, 367(1), 35-43. [Link]
-
Organics. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Fisyuk, A. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Edilova, Y., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 843. [Link]
-
ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]
-
Daugulis, O., et al. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 49(6), 1079-1082. [Link]
-
Fisyuk, A. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Fisyuk, A. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Organics. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Huang, A., et al. (2017). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 82(17), 8864-8872. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. ResearchGate. [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. [Link]
-
Pott, M., et al. (2021). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition, 60(9), 4569-4573. [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. mdpi.com [mdpi.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. researchgate.net [researchgate.net]
- 18. name-reaction.com [name-reaction.com]
- 19. jk-sci.com [jk-sci.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading in Pyrazole Synthesis
Welcome to the Technical Support Center for catalyst loading optimization in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic pyrazole synthesis, troubleshoot common issues, and optimize reaction outcomes. Pyrazoles are a critical structural motif in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a paramount concern in modern organic chemistry.[1][2][3][4] The choice and loading of the catalyst are pivotal factors that significantly influence reaction yield, selectivity, and overall efficiency.[1]
This resource provides in-depth, evidence-based answers to frequently encountered challenges, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst Selection and Initial Loading
Question 1: How do I select the appropriate catalyst for my pyrazole synthesis, and what is a reasonable starting catalyst loading?
Answer:
Catalyst selection is dictated by the specific pyrazole synthesis reaction. The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often utilizing an acid catalyst.[5][6][7] For other variations, metal catalysts such as gold, palladium, ruthenium, and nickel are frequently employed.[2][8][9][10]
-
For Knorr-type syntheses: Simple acid catalysts like glacial acetic acid are often sufficient.[11] A catalytic amount, typically a few drops, is a good starting point.[11]
-
For metal-catalyzed reactions (e.g., C-H activation, cross-coupling): Palladium complexes, such as Pd(OAc)₂, are common, with typical starting loadings ranging from 5-10 mol%.[9] Gold catalysts, often used for reactions involving alkynes, might be initiated at around 10 mol%.[8] Silver catalysts, like AgOTf, have been used at loadings as low as 1 mol%.[12]
-
Heterogeneous Catalysts: These offer the advantage of easier separation and potential reusability.[10][13] Loadings can vary widely based on the specific catalyst and support. For instance, a nano-ZnO catalyst has been used effectively for pyrazole synthesis.[3][12]
Initial Loading Strategy: A general best practice is to start with a catalyst loading reported in the literature for a similar transformation. If no direct precedent exists, a loading of 1-5 mol% for homogeneous catalysts is a conservative and cost-effective starting point.
Question 2: I am observing very low or no product formation. Could this be a catalyst loading issue?
Answer:
While low or no conversion can stem from various factors, incorrect catalyst loading is a primary suspect.
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the catalyst has not degraded. For instance, some palladium catalysts are sensitive to air and moisture.
-
Incremental Increase in Catalyst Loading: If the initial loading is low (e.g., <1 mol%), a systematic increase may be necessary. As shown in some studies, increasing catalyst concentration can significantly improve yield and reduce reaction time.[14] For example, one study found that increasing a catalyst from 0.5 mol% to 2.5 mol% boosted the yield from 64% to 95%.[14]
-
Evaluate Reaction Conditions: Temperature and solvent play a crucial role. Some reactions may require heating to achieve a reasonable rate.[12] For instance, microwave-assisted synthesis can significantly accelerate reactions, often with lower catalyst loadings compared to conventional heating.[15][16][17]
-
Consider Catalyst Poisoning: Impurities in starting materials or solvents can act as catalyst poisons, deactivating the catalyst even at appropriate loadings.[18] Common poisons for metal catalysts include sulfur-containing compounds.[18]
Section 2: Optimizing Catalyst Loading for Yield and Selectivity
Question 3: My reaction is producing the desired pyrazole, but the yield is consistently low. How can I optimize the catalyst loading to improve the yield?
Answer:
Optimizing catalyst loading is a balancing act. Simply increasing the amount is not always the best solution and can sometimes lead to side reactions or be economically unviable.
Optimization Workflow:
A systematic approach is crucial for determining the optimal catalyst loading.
Caption: Workflow for optimizing catalyst loading in pyrazole synthesis.
Data-Driven Optimization:
It's essential to collect quantitative data. A study on the synthesis of pyranopyrazole derivatives demonstrated that increasing the catalyst amount from 2 mg to 6 mg increased the product yield, but further increases showed no significant benefit.[19]
Table 1: Example of Catalyst Loading Optimization Data
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 8 | 64 |
| 2 | 1.0 | 5 | 75 |
| 3 | 2.0 | 2 | 88 |
| 4 | 2.5 | 0.5 | 95 |
| 5 | 3.0 | 0.5 | 95 |
Data adapted from a study on SiO₂-H₃BO₃ catalyzed reactions, illustrating the impact of catalyst loading.[14]
This data clearly shows that 2.5 mol% is the optimal loading, as higher amounts do not improve the yield but increase cost.
Question 4: I am observing the formation of regioisomers or other side products. Can catalyst loading influence selectivity?
Answer:
Yes, catalyst loading can impact selectivity, although it is often intertwined with the choice of ligands, solvents, and temperature. In some cases, higher catalyst loading can lead to decreased selectivity due to the formation of more active, less selective catalytic species or by promoting side reactions.
Troubleshooting Selectivity Issues:
-
Ligand Modification: For metal-catalyzed reactions, the ligand plays a critical role in determining selectivity. For instance, in palladium-catalyzed C-N coupling reactions for pyrazole synthesis, ligands like Xantphos have been shown to be crucial in preventing side reactions.[20][21]
-
Lower Catalyst Loading: Try reducing the catalyst loading. In some systems, a lower concentration of the active catalyst can favor the desired reaction pathway.
-
Temperature Control: Reaction temperature can significantly affect selectivity. A temperature optimization study might be necessary.[4]
-
In-situ Monitoring: Techniques like in-line FT-IR spectroscopy can help in understanding the reaction mechanism and identifying the formation of intermediates and byproducts in real-time, which can provide insights into selectivity issues.[22]
Section 3: Catalyst Deactivation and Leaching
Question 5: My reaction starts well but then stalls before reaching full conversion. Could my catalyst be deactivating?
Answer:
Catalyst deactivation is a common problem in catalytic cycles.[18] It can be caused by several factors:
-
Poisoning: As mentioned, impurities in the reaction mixture can irreversibly bind to the catalyst's active sites.[18]
-
Thermal Degradation: At high temperatures, the catalyst complex can decompose.
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites, particularly with heterogeneous catalysts.[18]
-
Ligand Degradation: The ligands that stabilize a metal catalyst can degrade under reaction conditions.
Caption: Common pathways for catalyst deactivation.
Troubleshooting Deactivation:
-
Purify Reagents and Solvents: Ensure all starting materials and the solvent are of high purity to eliminate potential catalyst poisons.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.
-
Use a More Robust Catalyst: If deactivation persists, consider a more stable catalyst system, perhaps with more robust ligands or a different metal center.
-
Heterogeneous Catalysts: If using a heterogeneous catalyst, regeneration might be possible. Check the manufacturer's literature for regeneration protocols.
Question 6: I am using a heterogeneous catalyst, but I suspect it is leaching into the reaction mixture, leading to product contamination. How can I test for and prevent this?
Answer:
Catalyst leaching is a significant concern with heterogeneous catalysts, as it can lead to product contamination with the metal and compromise the reusability of the catalyst.
Testing for Leaching:
-
Filtration Test: Stop the reaction midway, filter off the heterogeneous catalyst, and allow the filtrate to continue reacting under the same conditions. If the reaction continues, it indicates that the active catalytic species has leached into the solution.
-
ICP-MS Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the final product solution can quantify the amount of metal that has leached.
Preventing Leaching:
-
Stronger Catalyst Support: Choose a catalyst with a support that strongly binds the active metal.
-
Milder Reaction Conditions: High temperatures and aggressive solvents can promote leaching.
-
Catalyst Design: Some modern heterogeneous catalysts are designed with features that minimize leaching, such as encapsulation of the metal nanoparticles.
Section 4: Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading in a Palladium-Catalyzed Pyrazole Synthesis
This protocol outlines a general procedure for determining the optimal loading of a palladium catalyst, such as Pd(OAc)₂, for a C-H arylation reaction to synthesize a substituted pyrazole.[9]
Materials:
-
Substituted pyrazole starting material
-
Aryl iodide
-
Pd(OAc)₂
-
Appropriate ligand (e.g., XPhos)[21]
-
Base (e.g., Ag₂O or K₂CO₃)
-
Anhydrous solvent (e.g., acetic acid or dioxane)
-
Small reaction vials with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In an array of reaction vials, add the pyrazole starting material (e.g., 0.1 mmol), aryl iodide (e.g., 0.12 mmol), and base (e.g., 0.2 mmol).
-
Catalyst/Ligand Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of Pd(OAc)₂ and the ligand in the reaction solvent.
-
Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%).
-
Solvent Addition: Add the solvent to each vial to reach a consistent concentration.
-
Reaction: Seal the vials and place them in a heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction, quench it, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to the product.
-
Data Analysis: Plot the yield versus catalyst loading at a fixed time point (e.g., when the best-performing reaction has reached completion) to identify the optimal loading.
References
-
Giner, X. (2012). Gold-Catalyzed Synthesis of 1,3-Diaminopyrazoles from 1-Alkynyltriazenes and Imines. Infoscience. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. National Institutes of Health. [Link]
-
ResearchGate. Plausible reaction mechanism for pyrazole synthesis. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Analytical Methods - The Royal Society of Chemistry. (2014). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. [Link]
-
Capretto, D. A., et al. (2011). Gold(I)-catalyzed Formation of 3-pyrazolines Through Cycloaddition of Diaziridine to Alkynes. PubMed. [Link]
-
Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
-
ResearchGate. Optimization of catalyst loading with respect to yield of 5a. [Link]
-
Bliss, F., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. ACS Publications. [Link]
-
Polymer Chemistry (RSC Publishing). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]
-
RSC Publishing. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PMC. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
ResearchGate. (2021). Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. [Link]
-
MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
University of Alberta. Homogeneous vs Heterogeneous Catalysts. [Link]
-
Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]
-
GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. [Link]
-
Journal of Physics: Conference Series. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
ResearchGate. (2022). eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. [Link]
-
MDPI. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]
-
National Institutes of Health. (2020). Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. [Link]
-
ResearchGate. Effect of catalyst loading on the yield and reaction time of model.... [Link]
-
PMC - NIH. Ligand-Directed Metalation of a Gold Pyrazolate Cluster. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Indian Journal of Chemistry. (2001). Microwave assisted synthesis of novel pyrazoles. [Link]
-
National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]
-
ResearchGate. Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
- 9. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. ethz.ch [ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 18. ammoniaknowhow.com [ammoniaknowhow.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 22. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-Up Procedures for Hydrazine Removal in Pyrazole Synthesis
Introduction: The synthesis of pyrazoles, a critical scaffold in pharmaceuticals and agrochemicals, frequently employs hydrazine or its derivatives.[1][2][3] While essential for the cyclization reaction, residual hydrazine is a significant concern due to its high toxicity, corrosivity, and potential to interfere with downstream applications.[4][5][6] As a genotoxic impurity, regulatory guidelines often mandate its removal to extremely low levels (e.g., <1.5 µ g/day exposure).[7] This guide provides a comprehensive, field-tested resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to hydrazine removal during the work-up of pyrazole syntheses.
Safety First: Handling Hydrazine
Before any work-up procedure, it is imperative to adhere to strict safety protocols. Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and can be flammable.[4][5][8]
-
Engineering Controls: Always handle hydrazine and its solutions within a certified chemical fume hood.[4][5][8]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield (if splashing is a risk), and appropriate gloves (nitrile or neoprene are recommended).[4][5][9]
-
Waste Disposal: Hydrazine waste is considered hazardous and must be collected in clearly labeled, dedicated containers for proper disposal by your institution's environmental health and safety (EHS) department.[5][8][9]
-
Spill Response: In the event of a spill, evacuate the area, notify others and your supervisor, and contact EHS immediately.[5][8] Do not attempt to clean up a significant spill yourself.
Troubleshooting Guide
This section addresses specific problems encountered during hydrazine removal, detailing their probable causes and providing validated solutions.
Issue 1: Persistent Hydrazine Signal in Product NMR/GC-MS After Standard Aqueous Wash
Scenario: You've completed your pyrazole synthesis, performed several aqueous washes, and dried the organic layer. However, analytical data (¹H NMR, GC-MS) still shows the presence of residual hydrazine.
Potential Causes:
-
High Hydrazine Excess: A large excess of hydrazine was used in the reaction to drive it to completion.
-
Product Solubility: Your pyrazole product may have some water solubility, leading to an unfavorable partition coefficient.
-
Ineffective pH for Extraction: Hydrazine's basicity may not be fully exploited by neutral water washes.
Recommended Solutions:
Solution 1.1: Acidic Aqueous Wash (Acid-Base Extraction)
This is the most common and effective method for removing basic impurities like hydrazine from an organic solution.[10][11][12][13]
Causality: By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl, 5% citric acid, or saturated NH₄Cl solution), the basic hydrazine (N₂H₄) is protonated to form the hydrazinium salt (N₂H₅⁺). This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be efficiently partitioned away from the neutral organic product.[10][12]
Step-by-Step Protocol:
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer (verify which layer is aqueous first).
-
Repeat the acidic wash 1-2 more times.
-
Follow with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining acid, and then a final wash with brine to remove bulk water.[14]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Solution 1.2: Chemical Quenching/Scavenging
Causality: This method involves reacting the excess hydrazine with an electrophilic quenching agent to form a new compound (e.g., a hydrazone) that is more easily removed by extraction or chromatography.
Step-by-Step Protocol (using Acetone):
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add an excess of a simple ketone or aldehyde, such as acetone or benzaldehyde, directly to the reaction mixture. Acetone is often preferred as it is volatile and serves as both a derivatizing agent and a diluent.[7]
-
Stir the mixture at room temperature for 1-2 hours. The hydrazine will react to form the corresponding acetone azine.[7]
-
Proceed with the standard aqueous work-up. The resulting hydrazone is typically more organic-soluble and less polar than the pyrazole product, facilitating its removal.
Issue 2: Low Product Yield After Work-Up
Scenario: After performing an aggressive acidic wash or another quenching procedure, the final isolated yield of your pyrazole product is significantly lower than expected.
Potential Causes:
-
Product Instability: Your pyrazole derivative may be sensitive to strong acids, leading to degradation.
-
Product Protonation: If your pyrazole product is itself basic, it may be protonated and extracted into the acidic aqueous layer along with the hydrazine.
-
Emulsion Formation: Persistent emulsions during extraction can trap the product, leading to physical loss.
Recommended Solutions:
Solution 2.1: Use a Milder Acidic Wash
Causality: If your pyrazole has acid-labile functional groups, using a strong mineral acid like HCl can cause decomposition. A weaker acid provides enough acidity to protonate hydrazine without damaging the product.
Protocol: Replace 1M HCl in the extraction protocol (Solution 1.1) with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 5-10% solution of citric acid. These provide a buffered, mildly acidic environment sufficient for extraction.
Solution 2.2: Scavenger Resins
Causality: Scavenger resins are solid-supported reagents that react with and bind specific molecules, allowing for their removal by simple filtration.[15] This avoids the need for aqueous extractions altogether, which is ideal for products that are water-soluble or prone to forming emulsions. Resins with aldehyde or isocyanate functional groups are effective at scavenging primary amines like hydrazine.[16]
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).
-
Add a scavenger resin functionalized with an aldehyde (e.g., polymer-bound benzaldehyde) or isocyanate. Typically, 3-5 equivalents of the resin relative to the excess hydrazine are used.
-
Stir the suspension at room temperature for 4-16 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Once the hydrazine is consumed, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of the solvent.
-
Combine the filtrates and concentrate in vacuo to yield the purified product.
Issue 3: Difficulty Confirming Complete Hydrazine Removal
Scenario: You have performed a work-up procedure but need a sensitive and reliable method to confirm that hydrazine levels are below the required regulatory limits. Standard ¹H NMR may not be sensitive enough.
Potential Causes:
-
Low Detection Limits Required: Regulatory limits for genotoxic impurities are often in the low ppm range, below the typical detection limits of NMR.[7]
-
Matrix Interference: The product itself or other impurities can interfere with certain analytical methods.
Recommended Solutions:
Solution 3.1: Derivatization followed by GC-MS or HPLC Analysis
Causality: Hydrazine is highly reactive and can be difficult to analyze directly.[17] Derivatizing it with an agent like p-dimethylaminobenzaldehyde or acetone creates a more stable, chromophoric, or volatile derivative that is easily detectable at low levels.[7][18][19]
Comparison of Analytical Methods:
| Method | Principle | Typical Detection Limit | Pros | Cons |
| Colorimetric | Reaction with p-dimethylaminobenzaldehyde to form a yellow product, measured by spectrophotometry.[19] | ~4 µg/L | Simple, rapid. | Subject to interference from other hydrazine derivatives.[7] |
| GC-MS | Derivatization (e.g., with acetone to form acetone azine), separation by GC, detection by MS.[7] | Low ppm to ppb | High sensitivity and specificity. | Requires derivatization; sample matrix can be complex.[7] |
| Ion Chromatography | Separation of ionic hydrazine on an IC column with conductivity detection.[20] | ~1.5 µg/mL | No derivatization needed, highly precise. | Requires specialized equipment. |
Frequently Asked Questions (FAQs)
Q1: Is it safe to remove hydrazine by rotary evaporation? A1: It is generally not recommended, especially if working with anhydrous hydrazine. While hydrazine hydrate is more stable, heating hydrazine can be dangerous due to its potential for decomposition and flammability.[21][22] The toxicity of hydrazine vapors also presents a significant inhalation hazard, especially if the vacuum pump is not properly vented into a fume hood.[23] Chemical quenching or extraction methods are far safer alternatives.
Q2: My pyrazole product is water-soluble. How can I remove hydrazine? A2: This is a challenging scenario where aqueous extractions will fail. The best approach is to use a solid-supported scavenger resin as described in Solution 2.2 . This avoids aqueous phases entirely. Alternatively, if the product is stable, you could try azeotropic distillation with a solvent like xylene to remove the hydrazine-water azeotrope, though this should be done with extreme caution and behind a blast shield.[21]
Q3: Can I use column chromatography to remove hydrazine? A3: Yes, silica gel chromatography can be effective. Hydrazine is very polar and tends to stick strongly to the silica gel, often remaining at the baseline.[22] However, for large amounts of hydrazine, this can be impractical. It is best used as a final polishing step after the bulk of the hydrazine has been removed by a primary method like an acidic wash.
Q4: I see an emulsion forming during my acid-base extraction. What should I do? A4: Emulsions are common and can often be broken by:
-
Adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation.
-
Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Gently swirling the funnel instead of vigorous shaking.
-
Filtering the entire mixture through a pad of Celite.
Visual Workflow and Diagrams
Decision Tree for Hydrazine Work-Up Strategy
This diagram outlines a logical approach to selecting the appropriate work-up procedure based on the properties of your pyrazole product.
Caption: Decision workflow for selecting a hydrazine removal method.
Mechanism: Chemical Quenching of Hydrazine
This diagram illustrates the chemical transformation of hydrazine into acetone azine, a more easily removable derivative.
Caption: Reaction of hydrazine with acetone to form acetone azine.
References
-
Hydrazine - Risk Management and Safety . University of Notre Dame. [Link]
-
Hydrazine Standard Operating Procedure Template . University of New Mexico - Environmental Health & Safety. [Link]
-
Standard Operating Procedure. Hydrazine . University of California, Santa Barbara - Environmental Health & Safety. [Link]
-
Analytical methods for hydrazine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine . University of Washington. [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples . SIELC Technologies. [Link]
-
Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]
-
Three Methods of Detection of Hydrazines . NASA Technical Reports Server (NTRS). [Link]
-
How to quench excess hydrazine monohydrate . Reddit r/Chempros. [Link]
-
Solid-Supported Scavengers . Supra Sciences. [Link]
-
Hydrazine, p-Dimethylaminobenzaldehyde Method . Hach. [Link]
-
Quantitative determination of residual hydrazine content in cilazapril by ion chromatography . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
FINEAMIN 06 SCAV . FINEAMIN. [Link]
- Process for removing residual hydrazine from caustic solutions.
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. [Link]
- Process for the preparation of pyrazole.
-
Acid–base extraction . Wikipedia. [Link]
-
Scavenger resin . Wikipedia. [Link]
-
CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement) . Accepta. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journal of Organic Chemistry. [Link]
-
Acid-Base Extraction . University of California, Davis. [Link]
-
Acid-Base Extraction . Chemistry LibreTexts. [Link]
-
4.8: Acid-Base Extraction . Chemistry LibreTexts. [Link]
-
Remove excess hydrazine hydrate? ResearchGate. [Link]
-
Hydrazine hydrate removal by column chromatography . Reddit r/OrganicChemistry. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling . National Institutes of Health. [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination . Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. sielc.com [sielc.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. vernier.com [vernier.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Scavenger resin - Wikipedia [en.wikipedia.org]
- 16. suprasciences.com [suprasciences.com]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. cdn.hach.com [cdn.hach.com]
- 20. Quantitative determination of residual hydrazine content in cilazapril by ion chromatography | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. reddit.com [reddit.com]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Analogs
For researchers, medicinal chemists, and drug development professionals, the 1-cyclopropyl-1H-pyrazole-3-carboxylic acid scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds. Its inherent structural rigidity, coupled with the diverse chemical handles it presents, has made it a fertile ground for the development of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function. We will explore how subtle modifications to this core scaffold can dramatically influence activity against a range of targets, from G-protein coupled receptors to essential fungal enzymes and critical cellular kinases.
The this compound Scaffold: A Privileged Starting Point
The core structure, characterized by a pyrazole ring substituted with a cyclopropyl group at the N1 position and a carboxylic acid (or a derivative thereof, most commonly a carboxamide) at the C3 position, offers several key advantages in drug design. The cyclopropyl group often enhances metabolic stability and can introduce favorable conformational constraints. The pyrazole ring itself is a versatile pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking. The C3-carboxamide linkage provides a crucial vector for introducing a wide array of substituents to probe different regions of a target's binding pocket. Our exploration of the SAR of this scaffold will be categorized by its major biological targets.
Cannabinoid Receptor 1 (CB1) Antagonists: Modulating the Endocannabinoid System
The endocannabinoid system, and specifically the CB1 receptor, is a well-established target for the treatment of obesity and related metabolic disorders. Analogs of this compound have been extensively investigated as CB1 receptor antagonists, with the goal of achieving potent and peripherally restricted activity to avoid the neuropsychiatric side effects associated with first-generation antagonists like rimonabant.
Structure-Activity Relationship Insights
Thorough SAR studies have revealed key structural requirements for potent CB1 antagonism. A notable example is the diarylpyrazole series, where the 1-position of the pyrazole is substituted with a dichlorophenyl group, and the 5-position with a cyclopropylphenyl group.[1] The carboxamide at the 3-position is crucial for activity, with the nature of the amide substituent significantly influencing potency.
Key SAR observations for CB1 antagonism include:
-
N1-Substituent: A 2,4-dichlorophenyl group at the N1 position is consistently found in highly potent antagonists.[1][2]
-
C5-Substituent: A 4-substituted phenyl ring at the C5 position is optimal. The presence of a cyclopropyl group on this phenyl ring, as seen in 5-(4-cyclopropylphenyl) analogs, contributes to high affinity.[1]
-
C3-Carboxamide: The amide moiety at the C3 position is a critical interaction point. Tertiary amides, particularly those incorporating a pyrrolidine ring, often exhibit high potency.[1] For instance, the compound 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide (11r) demonstrated a Kᵢ of ≤ 5 nM.[1][3]
-
C4-Substituent: Small alkyl groups, such as ethyl, at the C4 position can enhance potency.[1]
The rationale behind these modifications lies in optimizing the fit of the molecule within the CB1 receptor binding pocket. The dichlorophenyl group occupies a hydrophobic pocket, while the C5-aryl group engages in another. The C3-carboxamide acts as a key hydrogen bond acceptor/donor and its substituent explores a more solvent-exposed region, where polarity can be modulated to influence pharmacokinetic properties.[4]
Comparative Data for CB1 Receptor Antagonists
| Compound ID | N1-Substituent | C5-Substituent | C3-Carboxamide | Kᵢ (nM) | Reference |
| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-Piperidinyl | ~5.6 | [2] |
| 11r | 2,4-Dichlorophenyl | 4-Cyclopropylphenyl | N-Pyrrolidinyl | ≤ 5 | [1][3] |
| 24 | 1-Aryl | 5-(1H-pyrrol-1-yl) | N-tert-butyl | 45.6 | [5] |
| 29 | 1-Aryl | 5-(1H-pyrrol-1-yl) | N-tert-butyl | 37.5 | [5] |
Antifungal Agents: Targeting Fungal Respiration
A significant application of this compound analogs is in agriculture as fungicides. Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[6][7] The 1-cyclopropyl-1H-pyrazole-3-carboxamide scaffold has proven to be an excellent template for developing potent and broad-spectrum SDHIs.
Structure-Activity Relationship Insights
The SAR for antifungal activity centers on the precise arrangement of substituents on the pyrazole ring and the nature of the amide side chain, which is designed to mimic the natural ubiquinone binding site of the succinate dehydrogenase enzyme.
Key SAR observations for antifungal activity (SDHIs) include:
-
Pyrazole Core: The 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide is a common and highly effective core structure. The difluoromethyl group at the C3 position is often crucial for high potency.
-
Amide Substituent: The N-substituent on the carboxamide is a key determinant of activity and fungal spectrum. Often, this is a substituted phenyl ring. For example, the presence of a thioether moiety on the phenyl ring can lead to potent inhibitors.[7]
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic moieties or groups that can form similar interactions. For instance, isoxazolol pyrazole carboxylates have shown significant antifungal activity.[8][9]
The design rationale for these compounds involves creating a molecule that can effectively compete with ubiquinone for its binding site on the SDH enzyme. The pyrazole core and its substituents provide the necessary hydrophobic and electronic interactions, while the carboxamide linker and its N-substituent project into a region of the binding site where specificity for different fungal species can be achieved.
Comparative Data for Antifungal Activity
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [8][9] |
| Carbendazol (Control) | Rhizoctonia solani | 1.00 | [8] |
| 1c | Rhizoctonia solani | 0.005 (mg/L) | [6] |
| Fluxapyroxad (Control) | Rhizoctonia solani | 0.033 (mg/L) | [6] |
| 8e | Rhizoctonia solani | 0.012 | [7] |
| Boscalid (Control) | Rhizoctonia solani | 0.464 | [7] |
Kinase Inhibitors: Targeting Cellular Signaling Pathways
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 1-cyclopropyl-1H-pyrazole-3-carboxamide scaffold has emerged as a versatile template for the design of potent and selective kinase inhibitors.[1][10] By modifying the substituents on the pyrazole ring and the carboxamide moiety, researchers have developed inhibitors for a variety of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Aurora kinases.[1]
Structure-Activity Relationship Insights
The development of pyrazole-based kinase inhibitors is a prime example of structure-based drug design. The pyrazole core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents at other positions are then used to achieve potency and selectivity.
Key SAR observations for kinase inhibition include:
-
Hinge-Binding Moiety: The N-H of the pyrazole and the adjacent nitrogen atom are often crucial for forming hydrogen bonds with the kinase hinge region.
-
N1-Substituent: The nature of the substituent at the N1 position can significantly impact selectivity. For example, in a series of 3-amino-1H-pyrazole-based inhibitors, a cyclopropyl group at the C5 position (equivalent to a different numbering system) led to excellent cellular activity against PCTAIRE family kinases.[10]
-
C3-Carboxamide and Beyond: The carboxamide at the C3 position serves as a linker to a larger substituent that explores the solvent-exposed region of the ATP-binding pocket. This is where significant diversity can be introduced to achieve selectivity for different kinases. For example, in a series of pyrazole-based JAK inhibitors, the introduction of a 7H-pyrrolo[2,3-d]pyrimidine moiety via the carboxamide linkage led to potent compounds.
The rationale for these designs is to create molecules that can effectively compete with ATP for its binding site on the kinase. The pyrazole core provides a stable anchor in the hinge region, while the other substituents are optimized to form favorable interactions with other parts of the ATP-binding pocket, thereby achieving high affinity and selectivity.
Comparative Data for Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 6 (Aurora A) | Aurora A | 160 | [1] |
| Compound 13 (CDK) | CDK | - | [1] |
| 43d (CDK16) | CDK16 | 33 (EC₅₀) | [10] |
| pym-5 (DNA-binding) | - | K(pym-5)=1.06×10(5) M(-1) | [11] |
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a 1-cyclopropyl-1H-pyrazole-3-carboxamide analog and for a common biological evaluation method.
Protocol 1: Synthesis of N-Aryl-1-cyclopropyl-1H-pyrazole-3-carboxamide
Objective: To synthesize a representative 1-cyclopropyl-1H-pyrazole-3-carboxamide analog via a multi-step sequence.
Materials:
-
Ethyl 2-(cyclopropylamino)-2-oxoacetate
-
Dimethylformamide-dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Substituted aniline
-
Thionyl chloride or Oxalyl chloride
-
Triethylamine
-
Dichloromethane (DCM), Ethanol, Toluene
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate:
-
A solution of ethyl 2-(cyclopropylamino)-2-oxoacetate (1.0 eq) and DMF-DMA (1.2 eq) in toluene is heated at reflux for 4-6 hours. The reaction is monitored by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethanol, and hydrazine hydrate (1.1 eq) is added. The mixture is heated at reflux for 2-4 hours.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.
-
-
Hydrolysis to this compound:
-
The ethyl ester from the previous step is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide.
-
The reaction mixture is stirred at room temperature overnight.
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield this compound.
-
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in dry DCM, oxalyl chloride (1.5 eq) and a catalytic amount of DMF are added at 0 °C. The mixture is stirred at room temperature for 1-2 hours.
-
The solvent and excess oxalyl chloride are removed in vacuo.
-
The resulting acid chloride is dissolved in dry DCM and cooled to 0 °C.
-
A solution of the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq) in dry DCM is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to give the final N-aryl-1-cyclopropyl-1H-pyrazole-3-carboxamide.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of a pyrazole carboxamide analog against a panel of pathogenic fungi.
Materials:
-
Synthesized pyrazole carboxamide compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Fungal cultures are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.
-
The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the pyrazole carboxamide is prepared in DMSO.
-
Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
The diluted fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Positive (no compound) and negative (no inoculum) controls are included.
-
The plates are incubated at 35-37 °C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control, as determined by visual inspection or by reading the absorbance at a specific wavelength (e.g., 530 nm) with a microplate reader.
-
Visualizations
General Synthetic Workflow
Caption: General synthetic workflow for N-Aryl-1-cyclopropyl-1H-pyrazole-3-carboxamides.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.
SAR Logic Diagram for CB1 Antagonists
Caption: Key structural features contributing to high CB1 antagonist potency.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Through systematic and rational modifications of this core, researchers have successfully developed potent and selective modulators for a diverse range of biological targets. The SAR studies highlighted in this guide demonstrate that a deep understanding of the interplay between molecular structure and biological activity is paramount for the successful development of novel therapeutics and agrochemicals. The experimental data and protocols provided herein serve as a valuable resource for scientists working in this exciting and impactful area of research.
References
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]
-
Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure–activity relationship summary of tested compounds. ResearchGate. [Link]
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports. [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity. [Link]
-
Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules. [Link]
-
View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. Frontier in Medical and Health Research. [Link]
-
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry. [Link]
-
Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. ResearchGate. [Link]
-
Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
-
Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules. [Link]
-
Exploring SAR features in diverse library of 4-cyanomethyl-pyrazole-3-carboxamides suitable for further elaborations as CB1 antagonists. Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
-
Synthesis and biological evaluation of new N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as cannabinoid receptor ligands. European Journal of Medicinal Chemistry. [Link]
-
Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: Journey from non-polar to polar amides. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid and Other Pyrazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] This guide provides an in-depth comparative analysis of the biological activity of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid against other pyrazole derivatives, with a focus on its potential as an anti-inflammatory and antimicrobial agent. By examining the structure-activity relationships (SAR) of related compounds, we aim to provide valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutics.
The Significance of the Pyrazole Moiety
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in a variety of clinically approved drugs, including the anti-inflammatory drug celecoxib and the analgesic lonazolac.[1] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.
This compound: A Promising Scaffold
This compound is a synthetic building block that has garnered interest in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), herbicides, and antimicrobial agents.[2] The presence of a cyclopropyl group at the N1-position and a carboxylic acid at the C3-position are key structural features that are expected to influence its biological activity.
Comparative Biological Activity: An SAR-Based Approach
Direct comparative experimental data for this compound is not extensively available in the public domain. Therefore, this guide will employ a structure-activity relationship (SAR) analysis based on published data for structurally related pyrazole derivatives to infer its potential biological activity. We will focus on two key areas: anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition and antimicrobial activity.
Anti-inflammatory Activity: Targeting COX-2
Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibitors, with celecoxib being a prominent example.
A study on novel 1,5-diaryl pyrazole-3-carboxamides revealed that compounds with a carboxamide moiety at the C3-position exhibit potent and selective COX-2 inhibitory activity.[3] For instance, a derivative with a 4-fluorophenyl group at the N1-position and a p-tolyl group at the C5-position showed a COX-2 IC50 of 0.82 µM with a selectivity index of 13.[3] Another study on pyrazole-pyridazine hybrids also demonstrated potent and selective COX-2 inhibition, with some compounds exhibiting higher potency than celecoxib.[4]
Based on these findings, it is plausible that this compound could exhibit COX-2 inhibitory activity. The carboxylic acid group at the C3-position is a common feature in many NSAIDs and can form crucial interactions within the active site of the COX enzyme. The cyclopropyl group at the N1-position is a relatively small and lipophilic substituent that can influence the overall conformation and binding affinity of the molecule. Further experimental validation is required to quantify the COX-2 inhibitory potential of this specific compound.
Table 1: Comparative COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Structure | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 1,5-diarylpyrazole with sulfonamide | 0.04 | 30 | [5] |
| Compound 20 (from[3]) | 1,5-diaryl pyrazole-3-carboxamide | 0.82 | 13 | [3] |
| Compound 22 (from[3]) | 1,5-diaryl pyrazole-3-carboxamide | 1.12 | 18 | [3] |
| Compound 5f (from[4]) | Pyrazole-pyridazine hybrid | 1.50 | 9.56 | [4] |
| Compound 6f (from[4]) | Pyrazole-pyridazine hybrid | 1.15 | 8.31 | [4] |
| This compound | 1-cyclopropyl-pyrazole-3-carboxylic acid | Data not available | Data not available | - |
Note: The data presented is from different studies and should be interpreted with caution due to variations in experimental conditions.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[2][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
A study on 1H-pyrazole-3-carboxylic acid derivatives showed that some compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For example, a derivative with a p-chlorophenyl group at the C5-position showed potent activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida.[2] Another study on pyrazole carboxylates also reported their efficacy against plant pathogenic fungi.[7]
The presence of the carboxylic acid moiety in this compound suggests its potential to chelate with metal ions in bacterial enzymes, thereby inhibiting their function. The cyclopropyl group may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyrazole Derivatives
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Compound 151 (from[2]) | - | - | - | - | [2] |
| Compound 157 (from[2]) | 25.1 µM | - | - | - | [2] |
| This compound | Data not available | Data not available | Data not available | Data not available | - |
Note: MIC values are presented as reported in the respective studies. A direct comparison may not be feasible due to different bacterial strains and testing methodologies.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing COX-2 inhibition and antimicrobial activity.
In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2.[8][9]
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution to each well.
-
Add 10 µL of the test compound, reference inhibitor, or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm at regular intervals for a set period using a plate reader.
-
Calculate the initial reaction velocity (rate of absorbance change) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[10][11][12][13][14]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound and reference antibiotic
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compound and reference antibiotic in the growth medium in a 96-well microplate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
Based on the structure-activity relationships of related pyrazole derivatives, this compound emerges as a promising scaffold for the development of novel anti-inflammatory and antimicrobial agents. The presence of the carboxylic acid and cyclopropyl moieties suggests the potential for favorable interactions with biological targets. However, it is crucial to emphasize that this is an inferred potential based on SAR analysis.
Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives to validate these hypotheses. Comprehensive in vitro and in vivo studies are necessary to determine its precise potency, selectivity, and pharmacokinetic profile. Such investigations will provide the definitive data needed to fully assess its therapeutic potential.
References
-
Broth microdilution. Wikipedia. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. PubMed. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. [Link]
-
Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. PubMed. [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate. [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. Springer. [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Institutes of Health. [Link]
Sources
- 1. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchr.org [jchr.org]
- 7. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Comparative Guide to the Validation of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid as a Novel Scaffold for Selective COX-2 Inhibitors
This guide provides a comprehensive framework for the validation of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid as a promising new scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into the scientific rationale behind this scaffold, propose a synthetic and evaluation strategy, and present a clear workflow for its validation, supported by established experimental protocols and comparative data analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents.
The Imperative for Novel COX-2 Inhibitors
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a landmark in medicinal chemistry.[1] While COX-1 is a constitutive enzyme responsible for physiological functions like gastric cytoprotection, COX-2 is inducible and its expression is significantly upregulated during inflammatory processes.[1][2] This distinction laid the groundwork for the development of selective COX-2 inhibitors, or "coxibs," which aimed to provide the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2][3][4]
The pyrazole ring system has proven to be a highly successful core scaffold for selective COX-2 inhibitors, with Celecoxib being a prime example.[5][6][7] However, the journey of coxibs has been complex, with some agents being withdrawn from the market due to cardiovascular concerns.[4][8] This has fueled an ongoing quest for new chemical scaffolds that not only exhibit high selectivity for COX-2 but also possess improved safety profiles. This guide proposes the validation of this compound as one such novel scaffold.
Scientific Rationale: Why this compound?
The selection of this scaffold is based on a convergence of established structure-activity relationship (SAR) principles for COX-2 inhibitors and the unique physicochemical properties of the cyclopropyl group.
The Privileged Pyrazole Core
The 1,5-diaryl pyrazole structure of Celecoxib is a well-established pharmacophore for COX-2 selectivity. The key to this selectivity lies in the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is approximately 20% larger and features a side pocket that is absent in COX-1. Selective inhibitors typically possess a bulky substituent, such as the sulfonamide-substituted phenyl ring in Celecoxib, that can fit into this side pocket, thereby preventing them from binding effectively to the narrower COX-1 active site.[6][9]
The Strategic Advantage of the Cyclopropyl Group
The introduction of a cyclopropyl group into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[10][11][12] Its potential benefits in the context of a COX-2 inhibitor scaffold include:
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[10][11]
-
Enhanced Potency: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity and thus, enhanced potency.[10]
-
Novelty and Patentability: As a less explored substituent on the pyrazole core for this target, it offers a pathway to novel chemical entities with new intellectual property potential.
The Role of the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is a critical feature of the proposed scaffold. While some studies on different pyrazole scaffolds have indicated that a carboxylic acid can reduce or abolish COX-2 activity, its inclusion here is deliberate.[13] It can serve as a bioisostere for the sulfonamide group or act as a crucial hydrogen bond donor/acceptor, interacting with key residues in the COX-2 active site. Furthermore, it provides a versatile chemical handle for the synthesis of a diverse library of amide or ester derivatives to fine-tune the compound's properties.
Proposed Synthetic and Evaluation Strategy
A systematic approach is required to validate this novel scaffold. This involves the synthesis of a focused library of derivatives, followed by rigorous in vitro and in vivo testing.
Synthesis of Target Compounds
A general synthetic route for the proposed derivatives would likely involve the condensation of a cyclopropyl hydrazine with a suitably substituted β-ketoester, followed by derivatization of the carboxylic acid and further modification of other positions on the pyrazole ring. A proposed library of initial target compounds for SAR studies is presented in Table 1 .
Table 1: Proposed Library of 1-Cyclopropyl-1H-pyrazole-3-carboxamide Derivatives for Initial Screening
| Compound ID | R Group (at C5-phenyl) | Rationale |
| SCA-001 | H | Parent compound to establish baseline activity. |
| SCA-002 | 4-SO₂NH₂ | Mimics the key pharmacophore of Celecoxib for COX-2 selectivity. |
| SCA-003 | 4-SO₂Me | An alternative sulfonamide isostere, also known for COX-2 selectivity. |
| SCA-004 | 4-F | Introduces a small, electron-withdrawing group to probe electronic effects. |
| SCA-005 | 4-OMe | Introduces an electron-donating group. |
In Vitro Evaluation: COX-1/COX-2 Inhibition Assay
The primary goal of the in vitro evaluation is to determine the potency (IC₅₀) and selectivity of the synthesized compounds for COX-2 over COX-1. A fluorometric or enzyme-based assay is a standard and reliable method for this purpose.[14][15]
-
Preparation of Reagents:
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds and reference standard (Celecoxib) dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 75 µL of COX Assay Buffer.
-
Add 10 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 10 µL of DMSO.
-
Add 10 µL of the respective enzyme (COX-1 or COX-2).
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of arachidonic acid.
-
Immediately measure the fluorescence kinetics over 10-15 minutes using a plate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic function to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
The results of the in vitro screening should be tabulated for a clear comparison, as shown in the hypothetical data in Table 2 .
Table 2: Hypothetical in vitro COX Inhibition Data for Proposed Derivatives
| Compound ID | IC₅₀ (COX-1) [µM] | IC₅₀ (COX-2) [µM] | Selectivity Index (SI) |
| Celecoxib | 15.2 | 0.85 | 17.9 |
| SCA-001 | >100 | 25.6 | >3.9 |
| SCA-002 | 25.8 | 0.92 | 28.0 |
| SCA-003 | 30.1 | 1.10 | 27.4 |
| SCA-004 | >100 | 15.3 | >6.5 |
| SCA-005 | >100 | 18.9 | >5.3 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate how results would be compared.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
Compounds that demonstrate promising in vitro activity and selectivity (e.g., SCA-002 and SCA-003 in the hypothetical data) should be advanced to in vivo models of inflammation to assess their efficacy. The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model.[1][16]
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Reference Drug (e.g., Celecoxib, 10 mg/kg, p.o.)
-
Test Compounds (e.g., SCA-002, 10 mg/kg, p.o.)
-
-
Induction of Edema: One hour after oral administration of the test compounds, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated for each animal at each time point.
-
The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema in the control group and V_t is the average edema in the treated group).
-
Visualizing Relationships and Workflows
Structure-Activity Relationship (SAR) Diagram
Based on the hypothetical data, a clear SAR can be established. The presence of a sulfonamide or methylsulfonyl group at the para-position of the C5-phenyl ring appears crucial for potent and selective COX-2 inhibition, a finding consistent with the known SAR of other diarylheterocycle inhibitors.
Caption: Proposed Structure-Activity Relationship for COX-2 Inhibition.
Experimental Validation Workflow
The entire process, from conceptualization to in vivo validation, can be visualized as a streamlined workflow.
Caption: Overall Experimental Workflow for Scaffold Validation.
Conclusion and Future Directions
The this compound scaffold represents a rationally designed and promising starting point for the development of novel, selective COX-2 inhibitors. The strategic incorporation of a cyclopropyl group offers potential advantages in terms of metabolic stability and potency, while the pyrazole core provides a well-validated foundation for achieving COX-2 selectivity.
The validation pathway outlined in this guide, from targeted synthesis and in vitro screening to in vivo efficacy testing, provides a robust framework for assessing the true potential of this scaffold. Positive results from this initial validation would warrant further investigation, including lead optimization to enhance potency and selectivity, comprehensive pharmacokinetic and toxicological profiling, and ultimately, the identification of a preclinical candidate with a superior therapeutic profile.
References
-
Hwang, S. H., Wagner, K. M., Morisseau, C., Liu, J. Y., Dong, H., Wecksler, A. T., & Hammock, B. D. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(8), 3037–3050. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2020). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 10(56), 33891-33907. [Link]
-
Gokhale, N., Husain, A., & Ahmad, A. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3639–3653. [Link]
-
Warner, T. D., & Mitchell, J. A. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 127(4), 838–844. [Link]
-
ResearchGate. (n.d.). Structures of compounds having COX-2 or 5-LOX inhibitory activities. ResearchGate. [Link]
-
Garg, R., & Yusuf, M. A. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 27(19), 6505. [Link]
-
Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(3), 309-338. [Link]
-
Rowlinson, S. W., Kiefer, J. R., & Prusakiewicz, J. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 54(1), 2.3.1-2.3.16. [Link]
-
Laufer, S., & Luik, S. (2012). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods in Molecular Biology, 844, 185-195. [Link]
-
Wikipedia. (2023, December 1). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
Cleveland Clinic. (2022, March 29). COX-2 Inhibitors. Cleveland Clinic. [Link]
-
Kim, J. E., Kim, S., Lee, J., Park, S., & Kim, J. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (n.d.). Some examples of COX-2 inhibitors (celecoxib, A and B) and our designed compounds. ResearchGate. [Link]
-
Riendeau, D., & Charleson, S. (2002). In Vivo Assays for COX-2. Methods in Molecular Biology, 194, 19-26. [Link]
-
Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
El-Sayed, N. N. E., El-Gazzar, M. G., & El-Henawy, A. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Kumar, A., & Kumar, R. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Discovery Technologies, 18(4), 488-506. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Oh, C. H. (2020). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]
-
Fadaly, W. A. A., Elshaier, Y. A. M. M., Nemr, M. T. M., & Abdellatif, K. R. A. (2023). Design, synthesis, modeling studies and biological evaluation of pyrazole derivatives linked to oxime and nitrate moieties as nitric oxide donor selective COX-2 and aromatase inhibitors with dual anti-inflammatory and anti-neoplastic activities. Bioorganic Chemistry, 134, 106428. [Link]
-
ResearchGate. (n.d.). The development of COX-2 inhibitors. ResearchGate. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 25(11), 2673. [Link]
-
OUCI. (n.d.). Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies. OUCI. [Link]
-
Wang, Y., Zhang, Y., Chen, Y., & Zhu, W. (2018). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893–2898. [Link]
-
Tolba, M. F., Kamal, A. M., & El-Kerdawy, A. M. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic Chemistry, 116, 105302. [Link]
-
Al-Ostath, A. I., & Al-Assaf, S. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3567. [Link]
-
El-Gendy, M. A. A., & El-Ashmawy, M. B. (2018). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports, 70(4), 770–776. [Link]
Sources
- 1. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the Cyclopropyl Group in Pyrazole-Based Compounds
Introduction: The Enduring Appeal and Inherent Challenges of the Cyclopropyl Moiety in Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its utility is often enhanced by the incorporation of a cyclopropyl group, a small, strained ring that imparts a unique combination of properties to a molecule. The rigid, three-dimensional nature of the cyclopropyl ring can lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.[4] Furthermore, the high s-character of its C-H bonds often leads to increased metabolic stability compared to larger alkyl groups.[5]
However, the very properties that make the cyclopropyl group attractive can also present challenges. Its lipophilicity can sometimes be suboptimal for achieving a desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Moreover, in certain contexts, particularly when attached to an amine, the cyclopropyl group can be susceptible to metabolic activation, leading to the formation of reactive metabolites.[5] These factors necessitate the exploration of bioisosteric replacements—the substitution of the cyclopropyl group with other chemical moieties that mimic its spatial and electronic properties while offering improvements in physicochemical and pharmacokinetic characteristics.[6]
This guide provides a comparative analysis of common bioisosteric replacements for the cyclopropyl group within pyrazole-based compounds, offering a framework for researchers in drug discovery to navigate the nuanced process of lead optimization. We will delve into the rationale behind selecting specific bioisosteres, compare their impact on biological activity and ADME properties with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.
The Rationale for Bioisosteric Replacement: A Strategic Move Beyond the Three-Membered Ring
The decision to replace a cyclopropyl group is driven by a desire to fine-tune a molecule's properties to achieve a superior therapeutic profile. The primary goals of this bioisosteric replacement strategy are:
-
Modulation of Physicochemical Properties: To optimize solubility, lipophilicity (LogP/LogD), and polar surface area (PSA) for improved absorption and distribution.
-
Enhancement of Metabolic Stability: To block or slow down metabolic pathways that lead to rapid clearance or the formation of toxic metabolites.
-
Improvement of Potency and Selectivity: To refine the interaction with the biological target, leading to increased efficacy and reduced off-target effects.
-
Exploration of Novel Chemical Space: To generate new intellectual property and discover compounds with unique pharmacological profiles.
The following sections will explore the most common bioisosteric replacements for the cyclopropyl group in the context of pyrazole-based drug candidates: the oxetane, the azetidine, the cyclobutane, and the bicyclo[1.1.1]pentane (BCP) ring systems.
Comparative Analysis of Cyclopropyl Bioisosteres in Pyrazole-Based Compounds
Oxetane: The Polar Counterpart
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a popular bioisostere for the cyclopropyl group. The introduction of the oxygen atom significantly alters the physicochemical properties of the moiety.
Key Physicochemical and Pharmacological Effects:
-
Reduced Lipophilicity: The polar oxygen atom in the oxetane ring generally leads to a significant decrease in lipophilicity compared to the cyclopropyl group, which can improve aqueous solubility.
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions with the target protein that can enhance binding affinity.
-
Metabolic Stability: Oxetanes are often metabolically robust and can be a stable replacement for more labile groups.
-
Conformational Influence: The gauche-directing effect of the oxetane can influence the conformation of adjacent functionalities, which can be leveraged to optimize target engagement.
Experimental Data Snapshot:
While direct comparative studies of cyclopropyl versus oxetane on the same pyrazole scaffold are not abundant in the public domain, the principles can be illustrated by examining related series of compounds. For instance, in the development of kinase inhibitors, the replacement of a lipophilic group with a more polar one like an oxetane is a common strategy to improve solubility and the overall ADME profile.
| Bioisostere | Lipophilicity (cLogP) | Aqueous Solubility | Metabolic Stability | H-Bonding Potential |
| Cyclopropyl | Higher | Lower | Generally Good | None |
| Oxetane | Lower | Higher | Generally Good | Acceptor |
Table 1: General comparison of physicochemical properties of cyclopropyl and oxetane bioisosteres.
Azetidine: Introducing a Basic Center
The azetidine ring, a four-membered heterocycle containing a nitrogen atom, offers another valuable bioisosteric replacement for the cyclopropyl group. The presence of the nitrogen atom introduces a basic center, which can have profound effects on the compound's properties.
Key Physicochemical and Pharmacological Effects:
-
Modulated Basicity and Solubility: The nitrogen atom in the azetidine ring can be protonated at physiological pH, which can significantly increase aqueous solubility. The basicity (pKa) of the nitrogen can be tuned by substitution.
-
Introduction of a Vector for Further Substitution: The nitrogen atom provides a convenient handle for further chemical modification, allowing for the exploration of additional chemical space.
-
Improved Metabolic Stability and Rigidity: Azetidines can enhance metabolic stability and introduce conformational rigidity, similar to the cyclopropyl group.[7]
Experimental Data Snapshot:
In a series of pyrazole-based kinase inhibitors, the strategic introduction of nitrogen-containing heterocycles is a frequently employed tactic to enhance solubility and target interactions.
| Bioisostere | Lipophilicity (cLogP) | Aqueous Solubility | Metabolic Stability | H-Bonding Potential | Basicity |
| Cyclopropyl | Higher | Lower | Generally Good | None | None |
| Azetidine | Lower | Higher (pH-dependent) | Generally Good | Acceptor/Donor (N-H) | Basic |
Table 2: General comparison of physicochemical properties of cyclopropyl and azetidine bioisosteres.
Cyclobutane: The "Expanded" Cyclopropyl
The cyclobutane ring, a four-membered carbocycle, can be considered a larger, more flexible analogue of the cyclopropyl group. While it does not introduce polarity like oxetanes or azetidines, it offers a different spatial arrangement and conformational profile.
Key Physicochemical and Pharmacological Effects:
-
Increased Lipophilicity: Compared to the cyclopropyl group, the cyclobutane ring is slightly more lipophilic.
-
Altered Exit Vectors: The bond angles and puckered conformation of the cyclobutane ring result in different exit vectors for substituents compared to the planar cyclopropyl ring, which can impact binding to the target.
-
Potential for Improved Potency: In some cases, the larger size of the cyclobutane ring can lead to better occupancy of a binding pocket, resulting in improved potency.
Experimental Data Snapshot:
A study on pyrazole-based CDK inhibitors revealed that a cyclobutyl group was more optimal for activity than a cyclopropyl group, highlighting the importance of exploring different ring sizes to maximize target engagement.[8]
| Bioisostere | Lipophilicity (cLogP) | Conformational Flexibility | Size |
| Cyclopropyl | Lower | Rigid | Smaller |
| Cyclobutane | Higher | Puckered | Larger |
Table 3: General comparison of physicochemical properties of cyclopropyl and cyclobutane bioisosteres.
Bicyclo[1.1.1]pentane (BCP): The Rigid Rod-like Bioisostere
Bicyclo[1.1.1]pentane (BCP) is a strained, rigid bicyclic hydrocarbon that has gained prominence as a bioisostere for the para-substituted phenyl ring. However, it can also be considered a "three-dimensional" replacement for the cyclopropyl group, offering a unique linear geometry.
Key Physicochemical and Pharmacological Effects:
-
Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP moiety can lead to improved solubility and metabolic stability.[2]
-
Linear and Rigid Scaffold: The BCP core provides a rigid, linear scaffold with well-defined exit vectors, which can be advantageous for spanning a binding site.
-
Exploration of 3D Chemical Space: The use of BCPs allows for the exploration of three-dimensional chemical space, moving away from the "flatland" of aromatic rings.
Experimental Data Snapshot:
While direct comparisons with cyclopropyl groups on pyrazole scaffolds are emerging, the development of synthetic routes to 1-bicyclo[1.1.1]pentylpyrazoles (BCPPs) is an active area of research, indicating the perceived potential of this bioisosteric replacement.[3]
| Bioisostere | Geometry | Rigidity | 3D Shape |
| Cyclopropyl | Planar | High | 2.5D |
| Bicyclo[1.1.1]pentane | Linear | High | 3D |
Table 4: General comparison of the geometric properties of cyclopropyl and BCP bioisosteres.
Visualizing the Bioisosteric Replacements
Caption: Bioisosteric replacements for the cyclopropyl group on a pyrazole core.
Experimental Protocols
General Synthetic Procedure for Pyrazole Derivatives
The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[9][10]
Step-by-Step Methodology for Pyrazole Synthesis:
-
Preparation of the 1,3-Dicarbonyl Precursor:
-
Start with a suitable ketone or ester.
-
Perform a Claisen condensation or a similar reaction to introduce the second carbonyl group. For example, reacting an acetophenone derivative with a suitable ester in the presence of a strong base like sodium ethoxide.
-
-
Cyclization with Hydrazine:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole derivative.
-
Protocol for Kinase Inhibition Assay
The inhibitory activity of the synthesized pyrazole derivatives against a specific kinase can be evaluated using a variety of in vitro assays.[11][12]
Step-by-Step Methodology for a Generic Kinase Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for a specific period.
-
-
Detection:
-
Stop the reaction and detect the product formation. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced in the kinase reaction.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Workflow for Evaluating Bioisosteric Replacements
Caption: A general workflow for the evaluation of bioisosteric replacements.
Conclusion: A Judicious Choice for Optimal Drug Properties
The bioisosteric replacement of the cyclopropyl group in pyrazole-based compounds is a powerful strategy in drug discovery for optimizing the properties of lead candidates. There is no single "best" replacement; the choice of bioisostere is highly context-dependent and should be guided by the specific challenges presented by the lead compound and the desired therapeutic profile. A systematic approach, involving the synthesis and parallel evaluation of a panel of bioisosteres, is crucial for making informed decisions. By carefully considering the impact of each replacement on physicochemical properties, metabolic stability, and biological activity, researchers can navigate the complex landscape of lead optimization and increase the probability of discovering novel drug candidates with superior efficacy and safety profiles.
References
- Bousquet, A., et al. (2021).
- Abdel-Aziz, A. A.-M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(18), 5546.
- Wurm, J. P., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 64(15), 11215–11234.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 11(1), 1-10.
- Portilla, J., et al. (2011).
- Gomha, S. M., et al. (2017).
- Wang, L., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(8), 13946–13963.
- Di Santo, R., et al. (1992). Synthesis of pyrazole derivatives as potential bioisosteres of thromboxane-synthetase inhibitors. Il Farmaco, 47(3), 321-331.
- Ghorab, M. M., et al. (2018).
- Abdel-Wahab, B. F., et al. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Journal of Heterocyclic Chemistry.
- Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329–4337.
- Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838.
- Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2583820.
- Khalifa, N. M., et al. (2018).
- Al-Masoudi, N. A., et al. (2021). Design, Synthesis, Pharmacological Evaluation and DFT Investigation of New Bioactive Unsymmetrical Bi-Functional Ligand. Journal of Drug Delivery and Therapeutics, 11(2-s), 83-93.
- Hawash, M., et al. (2023). ADME-T profiling of pyrazole-carboxamide derivatives (compounds 3a-3h).
- Wang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 784–789.
- Ionescu, I. A., et al. (2021).
- Sestito, S. E., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 968–975.
- El-Gazzar, M. G., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
- El-Sayed, M. A. A., et al. (2018).
- Baraldi, P. G., et al. (2001). Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. Journal of Medicinal Chemistry, 44(13), 2141–2152.
- El-Sharkawy, M. A., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(11), 105264.
- Szabó, G., et al. (2009). Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337.
- Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1983–1987.
- Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1324–1340.
- Shia, K.-S., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397–5412.
- Chen, K., et al. (2021). Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. Organic Letters, 23(15), 5810–5814.
- Klein, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114967.
- Wessig, P., et al. (2022). Examples of azetidine-based bioisosters.
- Abdelall, E. K. A., et al. (2024). Molecular docking, ADME study, Cardiovascular biomarkers and gastric safety of new pyrazoles as selective anti-inflammatory agents.
- Probert, M. R., et al. (2021). An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. Chemistry–A European Journal, 27(22), 6841–6848.
- Al-Ghorbani, M., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19(11), 4785–4801.
- Schierle, S., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 64(17), 12933–12943.
- Patel, R. P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
- Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Topics in Medicinal Chemistry, 21(23), 2056–2078.
- de Faria, D. L., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649931.
- Kumar, A., et al. (2023). Background and conceptual design a Aza-azetidine bioisostere of...
- Singh, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research, 18(4).
- Al-Amiery, A. A., et al. (2023).
Sources
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
A Comparative Guide to Scaffold Hopping from the 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Core
In the landscape of modern medicinal chemistry, the 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a valuable starting point for the development of a diverse range of biologically active agents, from nonsteroidal anti-inflammatory drugs (NSAIDs) to agrochemicals.[1][2] Its rigid, substituted pyrazole core provides a well-defined vector for substituent placement, influencing target engagement and physicochemical properties. However, the journey of drug discovery is one of perpetual optimization. Challenges such as metabolic liabilities, off-target toxicity, or the need for novel intellectual property often necessitate moving beyond the initial scaffold.[3]
This guide provides a comparative analysis of scaffold hopping strategies originating from the this compound core. We will explore rational, experimentally-grounded alternatives, detailing the "why" and "how" of each hop. The objective is not merely to list alternatives, but to provide a logical framework for designing next-generation compounds with improved pharmacological profiles.
The Starting Point: Understanding the Core Scaffold
The this compound core possesses distinct features: a cyclopropyl group at the N1 position, which can influence lipophilicity and metabolic stability, and a carboxylic acid at the C3 position, a common pharmacophoric element that often engages in key hydrogen bonding interactions and contributes to the molecule's overall acidity (pKa ≈ 3.6). Scaffold hopping from this core can be broadly categorized into two main approaches: bioisosteric replacement of the carboxylic acid and modification or replacement of the pyrazole ring itself .
Strategy 1: Bioisosteric Replacement of the Carboxylic Acid Moiety
The carboxylic acid group, while often crucial for target binding, can lead to poor membrane permeability and rapid metabolic clearance.[4] Bioisosteric replacement is a powerful strategy to mitigate these issues while preserving the key electrostatic interactions.
Alternative Scaffolds: Tetrazole and Hydroxamic Acid
Among the numerous carboxylic acid bioisosteres, the 1H-tetrazole and hydroxamic acid moieties are two of the most widely employed and successful replacements.[5][6]
-
1H-Tetrazole: This five-membered heterocycle has a pKa (~4.5) similar to that of a carboxylic acid, allowing it to act as an effective mimic in hydrogen bonding interactions.[4][6] A key advantage is its increased metabolic stability and often improved oral bioavailability. The spatial arrangement of the tetrazole ring can, however, differ from a carboxylate, potentially requiring adjustments elsewhere in the molecule to maintain optimal binding.[6]
-
Hydroxamic Acid: This group is a versatile bioisostere that can also act as a metal-chelating agent, a property leveraged in inhibitors of metalloenzymes like histone deacetylases (HDACs).[5] While its acidity is lower than a carboxylic acid, it remains an effective hydrogen bond donor and acceptor.
Comparative Analysis: Carboxylic Acid vs. Bioisosteres
| Feature | 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid | 5-(1-Cyclopropyl-1H-pyrazol-3-yl)-1H-tetrazole | 1-Cyclopropyl-N-hydroxy-1H-pyrazole-3-carboxamide |
| Structure | ![]() | ![]() | ![]() |
| Approx. pKa | ~3.6-4.6 | ~4.5-5.0[6] | ~8.0-9.0[4] |
| Predicted logP | Moderate | Higher (more lipophilic)[7] | Lower (more polar) |
| Key Interaction | Anionic, H-bond acceptor/donor | Anionic, H-bond acceptor/donor | H-bond acceptor/donor, Metal chelation |
| Metabolic Stability | Potential for glucuronidation | Generally high | Can be susceptible to hydrolysis |
| Advantages | Well-established; strong H-bonding | Improved bioavailability & stability | Potential for new target classes (metalloenzymes) |
| Disadvantages | Poor permeability; metabolic liability | Different spatial arrangement[6] | Potential for metabolic instability; different pKa |
| Synthetic Route | Hydrolysis of corresponding ester | Cycloaddition of nitrile with azide | Coupling of activated acid with hydroxylamine |
Strategy 2: Pyrazole Ring Modification and Replacement
While the pyrazole core is often considered a "privileged scaffold" due to its presence in numerous approved drugs,[8][9] it can also be a site of metabolic attack or may not provide the optimal geometry for target binding. Here, scaffold hopping involves altering the core heterocycle.
Alternative Scaffolds: Isothiazole and 1,2,4-Oxadiazole
Replacing the pyrazole ring with other five-membered heterocycles can significantly alter electronic properties, metabolic stability, and the spatial orientation of substituents.[3][10]
-
Isothiazole: Replacing the N-N bond of the pyrazole with an S-N bond to form an isothiazole can improve metabolic stability. The sulfur atom alters the ring's electronics and can introduce new, favorable interactions with the target protein.
-
1,2,4-Oxadiazole: This heterocycle is another common replacement. It is generally more metabolically stable than pyrazole and can act as a hydrogen bond acceptor. The synthesis often proceeds through different intermediates, offering an alternative chemical route.
Comparative Analysis: Pyrazole vs. Alternative Heterocycles
| Feature | 1-Cyclopropyl-pyrazole | Cyclopropyl-isothiazole | Cyclopropyl-1,2,4-oxadiazole |
| Structure | ![]() | ![]() | ![]() |
| Electronic Nature | Electron-rich | Electron-deficient | Electron-deficient |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Generally more stable |
| H-Bonding | N2 as acceptor | S as weak acceptor | O and N as acceptors |
| Advantages | Well-established SAR | Improved metabolic profile | Improved metabolic profile; strong H-bond acceptor |
| Disadvantages | Potential metabolic liability | Weaker H-bond accepting ability | Requires different synthetic approach |
| Synthetic Route | Cyclocondensation of 1,3-dicarbonyls with hydrazines[8] | Varies; can involve construction from thioamides | Cyclization of amidoximes with acylating agents |
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and evaluation of the discussed scaffolds.
Protocol 1: Synthesis of a Representative 1-Cyclopropyl-1H-pyrazole-3-carboxamide
This protocol outlines the final amide coupling step, a common derivatization of the core acid.
Objective: To synthesize N-benzyl-1-cyclopropyl-1H-pyrazole-3-carboxamide.
Materials:
-
This compound
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the pure amide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of 5-(1-Cyclopropyl-1H-pyrazol-3-yl)-1H-tetrazole
Objective: To convert the carboxylic acid precursor to its tetrazole bioisostere.
Materials:
-
1-Cyclopropyl-1H-pyrazole-3-carbonitrile (precursor, synthesized from the corresponding amide via dehydration)
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride
-
Anhydrous Toluene
-
1M Hydrochloric acid (HCl)
Procedure:
-
Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
To a suspension of 1-Cyclopropyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous toluene, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 12-24 hours. Monitor reaction progress by LC-MS, observing the disappearance of the nitrile starting material.
-
Cool the reaction mixture to room temperature. Carefully add 1M HCl to quench the reaction and protonate the tetrazole.
-
Dilute with water and extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure tetrazole.
-
Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: In Vitro COX-2 Inhibition Assay
Objective: To evaluate and compare the inhibitory potency of synthesized compounds against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference standard (e.g., Celecoxib) in DMSO.
-
In a 96-well plate, add assay buffer, the colorimetric probe TMPD, and the COX-2 enzyme to each well.
-
Add the diluted test compounds or reference standard to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at 590 nm every minute for 10-15 minutes using a microplate reader. The rate of color development is proportional to COX-2 activity.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Validation: Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window. The IC₅₀ for the reference standard should be within the expected range.
Conclusion
Scaffold hopping is an essential strategy in modern drug discovery for overcoming the limitations of a lead compound.[11] Starting from the versatile this compound core, researchers have multiple rational paths for optimization. The choice between strategies—such as bioisosteric replacement of the carboxylic acid with a tetrazole to enhance bioavailability, or replacement of the pyrazole ring with an isothiazole to improve metabolic stability—must be guided by the specific project goals and the identified liabilities of the parent molecule. The experimental protocols provided herein offer a framework for the practical synthesis and comparative evaluation of these novel scaffolds, enabling an informed, data-driven approach to lead optimization.
References
- Kumaresan, S., Singh, J., Acharya, A., Yadav, M., & Guchhait, S. K. (n.d.). Scaffold Hopping in Drug Discovery. Current Research & Information on Pharmaceutical Sciences (CRIPS).
- Sun, H., Tawa, G., & Wallqvist, A. (n.d.). Classification of Scaffold Hopping Approaches. PMC - PubMed Central.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
- Scaffold hopping. (2024, May 27).
- This compound. (n.d.). ChemShuttle.
- Cetin, A. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Fouad, M., & El-Mekabaty, A. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Acid Bioisosteres. (2022, July 8). Cambridge MedChem Consulting.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds | Request PDF. (n.d.). ResearchGate.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
- Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19).
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. drughunter.com [drughunter.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
comparative efficacy of herbicides derived from different pyrazole carboxylic acids
An In-Depth Comparative Guide to the Efficacy of Pyrazole Carboxylic Acid-Derived Herbicides
The pyrazole scaffold is a cornerstone in the discovery of innovative agrochemicals, prized for its unique chemical structure and potent biological activities.[1][2] This guide provides a comparative analysis of the herbicidal efficacy of compounds derived from pyrazole carboxylic acids, focusing on their distinct mechanisms of action and performance supported by experimental data. We will delve into the two primary modes of action within this class—Protoporphyrinogen Oxidase (PPO) inhibition and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition—to provide researchers, scientists, and product development professionals with a comprehensive understanding of their application in modern weed management.
The Divergent Pathways of Pyrazole Herbicides: A Mechanistic Overview
Herbicides derived from pyrazole carboxylic acids primarily function by targeting critical enzyme systems in plants. The two most significant targets are Protoporphyrinogen Oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). Understanding these pathways is fundamental to appreciating the resulting phytotoxicity and selecting the appropriate herbicide for a given challenge.
Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is a critical enzyme located in the chloroplast that catalyzes the oxidation of protoporphyrinogen IX to produce protoporphyrin IX, a precursor for both chlorophyll and heme.[3][4] PPO-inhibiting herbicides, such as pyraclonil and pyraflufen-ethyl, function by blocking this enzyme.[5][6][7] This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, where it undergoes non-enzymatic oxidation to protoporphyrin IX.[8]
When this accumulated protoporphyrin IX is exposed to light, it generates highly reactive singlet oxygen.[4][8] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the degradation of cell membranes and swift cell death.[8] This mechanism results in a characteristic contact-type, burn-down effect on weeds, with visible necrosis often appearing within hours of application.[4][9]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
HPPD is a key enzyme in the tyrosine degradation pathway that converts p-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[1][10] This step is vital for photosynthetic organisms because HGA is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are essential for photosynthetic electron transport and protecting chlorophyll from photo-oxidation.[1][11]
Pyrazole herbicides like benzofenap and pyrasulfotole act by inhibiting the HPPD enzyme.[12][13] This inhibition depletes the plant's supply of plastoquinone. Plastoquinone is an indispensable cofactor for the enzyme phytoene desaturase, which is a critical step in carotenoid biosynthesis.[10] Without carotenoids to dissipate excess light energy, chlorophyll is destroyed by photo-oxidation, resulting in the characteristic bleaching or whitening of new plant tissues.[14]
Comparative Analysis of Key Pyrazole Herbicides
The efficacy of a herbicide is determined not only by its mode of action but also by its chemical structure, formulation, and application parameters. Below is a comparative look at prominent pyrazole carboxylic acid derivatives.
PPO-Inhibiting Pyrazole Herbicides
These herbicides are known for their rapid, contact-based activity.
-
Pyraclonil: A newer PPO inhibitor developed for use in water-seeded rice.[15] It provides broad-spectrum control of grasses, sedges, and broadleaf weeds.[16][17] Its registration in California is significant for managing problematic weeds like barnyardgrass and watergrass, offering a new mode of action to combat herbicide resistance.[17] While effective, studies show that pyraclonil applied alone may be insufficient for complete, season-long control and is best utilized in combination with other herbicides to enhance its spectrum of activity.[15][16][18]
-
Pyraflufen-ethyl: This herbicide is characterized by its high efficacy, rapid action, and persistence as a contact-type PPO inhibitor.[5] It is used globally for post-emergent control of broad-leaved weeds and also serves as a desiccant for potatoes and a defoliant for cotton.[7][19] Experimental trials have demonstrated its exceptional efficacy (>95%) against glyphosate-resistant horseweed (Conyza canadensis), with significant fresh weight reduction observed as early as 3 days after treatment.[9][20]
Table 1: Comparative Efficacy of PPO-Inhibiting Pyrazole Herbicides
| Herbicide | Target Crop(s) | Key Target Weeds | Efficacy Data | Source(s) |
|---|---|---|---|---|
| Pyraclonil | Rice (water-seeded) | Watergrass (Echinochloa spp.), Ricefield bulrush, Smallflower umbrellasedge, Ducksalad, Redstem, Sulfonylurea-resistant biotypes | >92% control of smallflower umbrella sedge.[18] Fresh-weight reductions of 89.5-94.9% on susceptible and resistant E. indica.[6] | [6][17][18] |
| Pyraflufen-ethyl | Cereals, Potatoes, Cotton, Grapevines | Glyphosate-resistant Horseweed (Conyza canadensis), Chenopodium album, Lamium amplexicaule, Galium aparine | >95% control of glyphosate-resistant horseweed 7 days after treatment.[9][20] Reaches 100% efficacy on target weeds by 4 days after application.[19] |[9][19][20] |
HPPD-Inhibiting Pyrazole Herbicides
These herbicides typically exhibit systemic activity, resulting in bleaching symptoms on new growth.
-
Benzofenap: A selective herbicide for rice that demonstrates high activity against annual and perennial broad-leaved weeds.[12] It is particularly effective for controlling Sagittaria species, such as Sagittaria trifolia (arrowhead weed), which has developed resistance to sulfonylurea herbicides.[21] As an HPPD inhibitor, it provides an alternative mode of action for managing resistant weed populations in paddy fields.[22]
-
Pyrazoxyfen & Pyrasulfotole: Pyrazoxyfen and pyrazolate are metabolized in plants into the same active compound, 4-(2,4-dichlorobenzoyl)1,3-dimethyl-5-hydroxypyrazole, which is the true HPPD-inhibiting principle.[10][11] Pyrasulfotole is another member of the pyrazole chemical family that functions as an HPPD inhibitor.[13] These herbicides are effective against a range of broadleaf weeds.
Table 2: Comparative Efficacy of HPPD-Inhibiting Pyrazole Herbicides
| Herbicide | Target Crop(s) | Key Target Weeds | Efficacy Data | Source(s) |
|---|---|---|---|---|
| Benzofenap | Rice | Arrowhead weed (Sagittaria trifolia), Water plantain | Strong inhibition of sulfonylurea-resistant Sagittaria trifolia growth in paddy fields. | [21][22] |
| Pyrasulfotole | Corn, Cereals | Broadleaf weeds | Effective component in herbicide mixtures for managing troublesome broadleaf weeds. | [13][23] |
| Pyrazoxyfen | Rice | Annual and perennial weeds | The active metabolite demonstrates a high level of HPPD inhibition (IC50 value of 13 nM). |[10][11] |
Self-Validating Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized and self-validating experimental protocols are essential. Both greenhouse and field trials are necessary; greenhouse bioassays offer controlled conditions to determine intrinsic activity, while field trials validate performance under real-world environmental pressures.[24][25]
Experimental Protocol 1: Greenhouse Pot Bioassay for Herbicide Efficacy
This protocol is designed to assess the post-emergence efficacy of a herbicide in a controlled environment.
Objective: To determine the dose-response relationship and comparative efficacy of test herbicides against target weed species.
Methodology:
-
Plant Material and Growth:
-
Collect seeds of target weed species and a susceptible check population.[26]
-
Sow seeds in 10-cm diameter pots filled with a standardized greenhouse soil mix.
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Application:
-
Treat plants when they reach a specific growth stage (e.g., 2-4 true leaves).[26]
-
Prepare serial dilutions of the test herbicides and a commercial standard reference herbicide. Include an untreated control.
-
Apply herbicides using a precision track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform coverage.
-
-
Experimental Design and Data Collection:
-
Arrange pots in a completely randomized design with 4-5 replications per treatment.
-
Assess efficacy at set intervals, typically 7, 14, and 21 days after treatment (DAT).
-
Visual assessment of injury (0% = no effect, 100% = complete death).
-
At the final assessment, harvest the above-ground biomass, determine fresh weight, and then dry at 70°C to a constant weight to determine dry weight.[9]
-
-
Data Analysis:
-
Calculate the percent biomass reduction relative to the untreated control.
-
Analyze data using Analysis of Variance (ANOVA) and perform a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Calculate the GR50 (dose required for 50% growth reduction) for each herbicide.
-
Experimental Protocol 2: Field Efficacy Trial
This protocol validates herbicide performance under practical, agricultural conditions.
Objective: To evaluate the efficacy and crop safety of herbicide treatments under field conditions.
Methodology:
-
Site Selection and Plot Layout:
-
Select a field site with a known history of uniform target weed infestation.[27] If natural infestation is low, weed seeds can be sown.
-
Design the experiment using a Randomized Complete Block Design (RCBD) with 3-4 replications to account for field variability.
-
Establish individual plot sizes (e.g., 3m x 6m) with buffer zones to prevent spray drift.
-
-
Application:
-
Apply herbicides at proposed label rates, including rates at half and double the intended rate to assess efficacy and crop phytotoxicity.
-
Include an untreated (weedy) check and a hand-weeded check as controls. A commercial standard herbicide should also be included for comparison.
-
Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure accurate application.
-
Record all environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).
-
-
Data Collection:
-
Weed Control: Conduct visual efficacy ratings on a species-by-species basis at regular intervals (e.g., 14, 28, 56 DAT). Use a 0-100% scale.
-
Weed density and biomass can be measured using quadrats randomly placed within each plot.
-
Crop Safety (Phytotoxicity): Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT.
-
Yield: At crop maturity, harvest a designated area from the center of each plot to determine the crop yield.
-
-
Data Analysis:
-
Subject all data (weed control ratings, biomass, crop injury, yield) to ANOVA appropriate for an RCBD.
-
Use a mean separation test to compare treatment effects.
-
The data will validate the effective use rates and application timings for specific weed-crop scenarios.
-
Conclusion
Herbicides derived from pyrazole carboxylic acids represent a diverse and powerful class of tools for modern weed management. Their primary mechanisms, PPO and HPPD inhibition, offer distinct advantages. PPO inhibitors like pyraclonil and pyraflufen-ethyl provide rapid, broad-spectrum contact control, making them excellent options for post-emergence applications and managing resistant weeds. HPPD inhibitors such as benzofenap offer an alternative mode of action, crucial for controlling weeds that have developed resistance to other herbicide classes like sulfonylureas.
The comparative efficacy data underscores the importance of selecting the appropriate herbicide based on the target crop, predominant weed species, and existing resistance concerns. By employing robust and validated experimental protocols, researchers can continue to refine application strategies and develop new pyrazole-based solutions to address the evolving challenges in global agriculture.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025).
- Pyraflufen-ethyl (OS-169), a new herbicide for suckers control and desiccant. (n.d.).
- Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. (2011). PubMed.
- Inhibitors of Protoporphyrinogen Oxidase | Herbicides Th
- Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery. (2011).
- Pyraclonil | PPO Inhibitor. (n.d.). MedchemExpress.com.
- Pyraflufen Ethyl | Contact Herbicide | Weed Control. (n.d.). Nichino Europe.
- PYRAFLUFEN-ETHYL AND FLORASULAM EFFICACY AGAINST GLYPHOSATE RESISTANT HORSEWEED (Conyza canadensis) BIOTYPES. (n.d.). Scientific Papers Series A. Agronomy.
- Pyraflufen-ethyl. (n.d.).
- Benzofenap | O
- A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. (n.d.). Frontiers.
- (PDF) Pyraflufen-ethyl and florasulam efficacy against glyphosate resistant horseweed (Conyza canadensis) Biotypes. (2020).
- HERBICIDAL EFFICACY OF BENZOFENAP AGAINST SULFONYLUREA- RESISTANT BIOTYPES OF Sagittaria trifolia L. S. Yoshida , K. Ito and A.U. (2007). CABI Digital Library.
- An Evaluation of Novel Herbicides Pyraclonil and Metribuzin in California Rice (Oryza s
- An Evaluation of Novel Herbicides Pyraclonil and Metribuzin in California Rice (Oryza s
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed.
- Weed control and water‐seeded rice response to pyraclonil applied at different timings and in herbicide combinations. (n.d.).
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (n.d.).
- Field and Greenhouse Bioassays to Determine Rotational Crop Response to Mesotrione Residues. (n.d.). SciSpace.
- EPA Registers New Active Ingredient Pyraclonil. (2023).
- Herbicide Mode of Action Table. (2025). CropLife Australia.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH.
- Evaluation Field Trials of Plant Protection Products. (n.d.). ANTEDIS.
-
Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). .
- Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020).
- Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. (2025).
- GEP field efficacy trials. (n.d.). Bioecopest.
- Taipan® Herbicide Label and SDS. (n.d.). Bayer Crop Science Australia.
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (n.d.). Semantic Scholar.
- Herbicides. (n.d.). Bayer Crop Science Canada.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nichino-europe.com [nichino-europe.com]
- 8. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 9. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 12. oat-agrio.co.jp [oat-agrio.co.jp]
- 13. croplife.org.au [croplife.org.au]
- 14. wssa.net [wssa.net]
- 15. An Evaluation of Novel Herbicides Pyraclonil and Metribuzin in California Rice (Oryza sativa) [escholarship.org]
- 16. escholarship.org [escholarship.org]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. nichino.co.jp [nichino.co.jp]
- 20. researchgate.net [researchgate.net]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Taipan® Herbicide Label and SDS | Bayer Crop Science [crop.bayer.com.au]
- 23. Herbicides | Bayer Crop Science Canada [cropscience.bayer.ca]
- 24. scispace.com [scispace.com]
- 25. GEP field efficacy trials - Bioecopest [bioecopest.com]
- 26. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. antedis.com [antedis.com]
A Technical Guide to Assessing the Selectivity of 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid-Based Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket have made it a privileged structure in the pursuit of potent and selective therapeutics.[1] This guide focuses on a specific, yet increasingly important subclass: inhibitors built around the 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid core. The inclusion of the cyclopropyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety offers a versatile handle for modulating solubility and exploring additional interactions with target proteins.[3]
However, achieving selectivity remains a paramount challenge in kinase inhibitor development.[4] The high degree of structural conservation across the human kinome often leads to off-target activities, which can result in unforeseen toxicities or confounding biological effects.[4] This guide provides an in-depth comparison of methodologies for assessing the selectivity of this inhibitor class, using clinically relevant examples to illustrate the principles and provide actionable, field-proven insights. We will dissect the causality behind experimental choices, describe self-validating protocols, and present a framework for objective data interpretation.
The Critical Role of Selectivity Profiling
The ultimate goal of targeted therapy is to modulate the activity of a specific protein or pathway implicated in disease, while leaving other cellular processes untouched. For kinase inhibitors, this translates to a high affinity for the intended target and minimal interaction with other kinases. A lack of selectivity can lead to a host of undesirable outcomes, including:
-
Toxicity: Inhibition of kinases essential for normal physiological functions can cause significant side effects. For example, inhibition of JAK2 has been associated with anemia and thrombocytopenia, making selectivity for other JAK family members a key goal in the development of treatments for inflammatory diseases.[5][6]
-
Reduced Efficacy: Off-target binding can lead to the sequestration of the inhibitor, reducing its effective concentration at the intended target.
Therefore, a rigorous and comprehensive assessment of inhibitor selectivity is not merely a characterization step but a critical component of both drug discovery and chemical probe development.
Comparative Analysis of Cyclopropyl-Pyrazole-Based Inhibitors
While public data on a broad panel of inhibitors sharing the exact this compound scaffold is limited, we can draw valuable comparisons from extensively characterized, structurally related clinical compounds. Ruxolitinib and Filgotinib, both potent JAK inhibitors, feature a cyclopropyl-pyrazole core and serve as excellent case studies for understanding selectivity within this chemical class.
| Compound | Primary Target(s) | Structural Features | Key Selectivity Insights |
| Ruxolitinib | JAK1 / JAK2 | Cyclopropyl-pyrazole linked to a pyrrolo[2,3-d]pyrimidine core | Potent inhibitor of both JAK1 and JAK2 with slight preference for JAK2. It is significantly more selective for JAK1/2 over JAK3 and TYK2.[7][8] |
| Filgotinib | JAK1 | Cyclopropyl-pyrazole linked to a triazolopyridine core | Demonstrates preferential inhibition of JAK1 over other JAK family members, with a reported 30-fold selectivity for JAK1 over JAK2 in cellular assays.[5][9] |
This comparison highlights a crucial principle: subtle modifications to the scaffold appended to the core pyrazole ring can dramatically influence the selectivity profile. The choice of the hinge-binding moiety and other peripheral substitutions dictates the precise interactions within the ATP-binding pocket, enabling the fine-tuning of inhibitory activity against different kinases.
Quantitative Selectivity Data
To move beyond qualitative statements, selectivity is quantified using biochemical and cellular assays to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against a panel of kinases.
| Kinase Target | Ruxolitinib IC50 (nM) | Filgotinib IC50 (µM) (Whole Blood Assay) | Fold Selectivity (vs. Primary Target) |
| JAK1 | 3.3 | 0.629 | Ruxolitinib: ~1.2x (vs. JAK2) / Filgotinib: Primary Target |
| JAK2 | 2.8 | 17.5 | Ruxolitinib: Primary Target / Filgotinib: ~28x (vs. JAK1) |
| JAK3 | 428 | >10 | Ruxolitinib: >150x (vs. JAK2) / Filgotinib: >16x (vs. JAK1) |
| TYK2 | 19 | >10 | Ruxolitinib: ~6.8x (vs. JAK2) / Filgotinib: >16x (vs. JAK1) |
Data for Ruxolitinib compiled from preclinical studies.[7] Data for Filgotinib from whole blood assays.[9]
This data clearly illustrates the different selectivity profiles. Ruxolitinib is a potent dual inhibitor of JAK1 and JAK2, while Filgotinib is markedly more selective for JAK1.[7][9] This difference in selectivity has clinical implications, as the more targeted inhibition by Filgotinib is hypothesized to reduce the risk of side effects associated with JAK2 inhibition.[5][6]
The JAK-STAT Signaling Pathway
To understand the functional consequences of inhibitor selectivity, it is essential to consider the biological context. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene expression.[7] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases and cancers.
Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.
Different cytokine receptors associate with specific pairs of JAKs. Therefore, an inhibitor's selectivity for different JAK isoforms will determine which cytokine signaling pathways are blocked. A selective JAK1 inhibitor like Filgotinib will primarily affect pathways dependent on JAK1, while a dual JAK1/2 inhibitor like Ruxolitinib will have a broader impact.[10]
Experimental Protocols for Assessing Selectivity
A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity, starting with broad biochemical screens and progressing to more physiologically relevant cellular assays.
Tier 1: Broad Kinome Profiling (Biochemical Assay)
The initial step is often a high-throughput screen against a large panel of purified kinases (kinome-wide screening) to identify potential on- and off-targets.
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: A typical workflow for assessing kinase inhibitor selectivity in vitro.
Step-by-Step Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Compound Preparation: Serially dilute the test inhibitor in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 384-well plate, combine the purified kinase, its specific substrate, and ATP at a concentration near the Km for each respective kinase. Add the diluted inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: Add Kinase-Glo® Reagent, which measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Tier 2: Cellular Target Engagement Assays
While biochemical assays are excellent for initial screening, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Therefore, it is crucial to validate findings in a cellular context.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay measures the binding of an inhibitor to its target kinase in live cells.[11][12]
-
Cell Preparation: Transiently transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells in a 96- or 384-well plate. Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) and the test inhibitor at various concentrations.
-
Incubation: Incubate the cells for a period (e.g., 2 hours) to allow the inhibitor and tracer to reach equilibrium with the target protein.
-
Detection: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. BRET occurs when the tracer is bound to the NanoLuc®-fused kinase.
-
Data Analysis: The test inhibitor will compete with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the inhibitor's apparent cellular affinity (IC50).[11]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is another powerful technique for confirming target engagement in intact cells or tissues.[11][13][14] It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[11][14]
-
Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: The binding of the inhibitor will result in a shift of the melting curve to a higher temperature, confirming target engagement.
Conclusion and Future Directions
The assessment of selectivity for this compound-based inhibitors, as with any targeted therapeutic, is a multifaceted process that requires a combination of biochemical and cellular approaches. While broad kinome screening provides a valuable initial overview of potential off-targets, cellular assays such as NanoBRET™ and CETSA® are indispensable for confirming target engagement in a physiologically relevant context.
The examples of Ruxolitinib and Filgotinib demonstrate that the cyclopropyl-pyrazole core is a highly versatile scaffold, and that significant gains in selectivity can be achieved through careful structure-based design. The presence of the carboxylic acid moiety in the titular scaffold offers an additional vector for optimization, allowing for the exploration of interactions with charged residues in or near the ATP-binding site.
As our understanding of the human kinome and its role in disease continues to grow, the development of highly selective inhibitors will become increasingly important. The methodologies outlined in this guide provide a robust framework for the rigorous evaluation of inhibitor selectivity, enabling the development of safer and more effective targeted therapies.
References
-
Filgotinib - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
- Trivedi, M., & Shah, J. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics, 61(8), 1085–1097.
- Mesa, R. A. (2010). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. Drugs of the Future, 35(6), 487.
-
Ruxolitinib - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
- Namour, F., et al. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics, 61(8), 1085-1097.
- Takeuchi, T., et al. (2021). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials.
- Di Paolo, J., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
- Verstovsek, S., & Kantarjian, H. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 7(9), 1031-1040.
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
- Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-259.
- Vasta, J. D., et al. (2018). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Cell Chemical Biology, 25(2), 256-264.e5.
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 646-666.
- Kwak, E. L., et al. (2011). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 12(11), 1005-1012.
- Odate, S., et al. (2021). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Journal of Medicinal Chemistry, 64(14), 10173-10186.
-
CETSA. (n.d.). Retrieved January 4, 2026, from [Link]
- Nagarapu, L., et al. (2011). Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group. Bioorganic & Medicinal Chemistry Letters, 21(24), 7453-7457.
- Lee, J. O., et al. (2022). Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy. Frontiers in Oncology, 12, 988459.
- Katayama, R., & Shaw, A. T. (2013). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. Clinical Cancer Research, 19(21), 5712-5719.
- Xing, L., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8(1), 5173.
-
Calvo, A. (2022, November 19). ROS1 Treatment Options: Crizotinib and Entrectinib - 2022 Program: Targeted Therapies Forum. YouTube. [Link]
- El-Gamal, M. I., et al. (2017). Off-Label Use of Crizotinib as a Neoadjuvant Treatment for a Young Patient When Conventional Chemotherapy Gave No Benefits in Stage IIIA Non-Small Cell Lung Cancer. The American Journal of Case Reports, 18, 888-892.
- Zuccotto, F., et al. (2019). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 10(12), 1739-1744.
- Ruscitti, P., et al. (2023). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 14, 1289133.
-
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carboxylic acid 100mg - Dana Bioscience. (n.d.). Retrieved January 4, 2026, from [Link]
- de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 644522.
- Al-Jubair, T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001.
- El-Boubbou, K., et al. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure & Dynamics, 1-18.
- Giacomelli, R., et al. (2023). JAK inhibitors: an evidence-based choice of the most appropriate molecule.
- Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(21), 6489.
- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5140-5144.
- Lv, P. C., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry, 24(19), 4648-4658.
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filgotinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. academic.oup.com [academic.oup.com]
- 10. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. CETSA [cetsa.org]
head-to-head comparison of pyrazole carboxamides and sulfonamides as therapeutic agents
A Head-to-Head Comparison of Pyrazole Carboxamides and Sulfonamides as Therapeutic Agents
In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is a critical determinant of therapeutic success. Among the myriad of heterocyclic and functional group motifs available to medicinal chemists, pyrazole carboxamides and sulfonamides have emerged as two exceptionally versatile and clinically significant classes of compounds. This guide provides a comprehensive, head-to-head comparison of these two pharmacophores, delving into their chemical properties, mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to make informed decisions in the design and advancement of novel therapeutic agents.
At a Glance: A Tale of Two Scaffolds
At first glance, pyrazole carboxamides and sulfonamides may appear to be disparate chemical entities. However, a deeper analysis reveals a fascinating interplay of structural similarities and differences that underpin their diverse pharmacological profiles.
| Feature | Pyrazole Carboxamides | Sulfonamides |
| Core Structure | A five-membered heterocyclic ring containing two adjacent nitrogen atoms, linked to a carboxamide group. | A functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-). |
| Key Therapeutic Areas | Anti-inflammatory, antifungal, anticancer, insecticidal.[1][2] | Antibacterial, diuretic, antidiabetic, anti-inflammatory.[3][4][5] |
| Primary Mechanism of Action | Varies widely with substitution; includes inhibition of enzymes like COX-2 and succinate dehydrogenase.[6][7][8] | Often act as competitive inhibitors of enzymes such as dihydropteroate synthetase and carbonic anhydrase.[5][9] |
| Notable Examples | Celecoxib (anti-inflammatory), Boscalid (fungicide). | Sulfamethoxazole (antibiotic), Acetazolamide (diuretic, antiglaucoma). |
Chemical and Physicochemical Properties: A Comparative Analysis
The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its chemical and physicochemical properties. Pyrazole carboxamides and sulfonamides exhibit distinct characteristics in this regard.
Pyrazole Carboxamides: The pyrazole ring is aromatic, and its electron-rich nature allows for a variety of chemical modifications.[10] The carboxamide linkage provides a hydrogen bond donor and acceptor, crucial for target binding. The overall physicochemical properties of a pyrazole carboxamide can be finely tuned through substitution on the pyrazole ring and the amide nitrogen, allowing for modulation of lipophilicity, solubility, and metabolic stability.
Sulfonamides: The sulfonamide functional group is a key pharmacophore that is relatively stable to hydrolysis.[11] It is an acidic moiety, with pKa values typically in the range of 9-10, though this can be modulated by the nature of the substituents.[12] This acidity is a critical factor in their mechanism of action and pharmacokinetic properties. Sulfonamides can also participate in hydrogen bonding, contributing to their binding affinity for target proteins.[12]
Bioisosteric replacement is a key strategy in drug design where one functional group is replaced by another with similar properties to improve the compound's overall profile.[12] In some instances, a sulfonamide can act as a bioisostere for a carboxamide, offering a way to alter properties like acidity and membrane permeability while potentially retaining biological activity.[12][13]
Dueling Mechanisms: A Look at Biological Targets
While both classes of compounds can be designed to interact with a wide array of biological targets, they are particularly well-known for their inhibitory effects on specific enzyme families.
Carbonic Anhydrase Inhibition: A Common Ground
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3][14] Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[14] Both sulfonamides and pyrazole carboxamides have been explored as CA inhibitors.
Sulfonamides are the classical inhibitors of carbonic anhydrase. The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle.[15] Acetazolamide is a prototypical sulfonamide CA inhibitor.
Pyrazole carboxamides have also been investigated as CA inhibitors, often with the incorporation of a sulfonamide moiety into the molecule.[3][14] This creates hybrid molecules that leverage the properties of both scaffolds.
The following table presents a comparison of the inhibitory activity (IC₅₀ values) of some pyrazole carboxamide and sulfonamide derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II).
| Compound Type | Compound | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) | Reference |
| Sulfonamide | Acetazolamide | 6.07 | 5.86 | [4][16] |
| Sulfonamide Derivative 3a | - | 2.02 | [16] | |
| Sulfonamide Derivative 3b | - | 2.92 | [16] | |
| Pyrazole Carboxamide | Pyrazole-carboxamide 7 | 15.7 | 13.5 | [4] |
| Pyrazole-carboxamide 3 | 135.2 | 76.3 | [4] |
Note: Lower IC₅₀ values indicate greater potency.
As the data suggests, while classical sulfonamides like acetazolamide are potent CA inhibitors, novel sulfonamide derivatives can exhibit even greater potency. Pyrazole carboxamides, in this particular study, showed weaker inhibition compared to the sulfonamides. However, it is important to note that the inhibitory activity is highly dependent on the specific chemical structure of the compound.
Divergent Paths: Other Key Mechanisms
Beyond carbonic anhydrase, the two classes of compounds are known for distinct primary mechanisms of action in different therapeutic areas.
Pyrazole Carboxamides as COX-2 Inhibitors: A prominent example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[6] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The selectivity of Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Sulfonamides as Dihydropteroate Synthetase Inhibitors: The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for the synthesis of folic acid in bacteria.[5][9] As humans obtain folic acid from their diet, this pathway is not present, leading to the selective toxicity of sulfonamides against bacteria.
Experimental Protocols: A Guide to Evaluation
The robust evaluation of therapeutic agents requires well-defined and reproducible experimental protocols. The following sections provide detailed methodologies for a key biological assay and the synthesis of representative compounds from each class.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against carbonic anhydrase, based on the enzyme's esterase activity.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. Inhibitors will decrease the rate of this reaction.
Materials and Reagents:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a positive control (e.g., Acetazolamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO or other suitable organic solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Add Assay Buffer to each well.
-
Add the test compound dilutions or the vehicle control (DMSO).
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Synthesis of a Representative Pyrazole Carboxamide: Celecoxib
The following is a two-step synthesis of Celecoxib starting from 4'-methylacetophenone.[6]
Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a solution of sodium methoxide in a suitable solvent (e.g., toluene), add a mixture of 4'-methylacetophenone and ethyl trifluoroacetate.[5]
-
Heat the reaction mixture and stir for several hours.
-
Cool the reaction mixture and quench with an aqueous acid solution (e.g., HCl).
-
Separate the organic layer, wash, dry, and concentrate under vacuum to obtain the intermediate dione.
Step 2: Cyclocondensation to Synthesize Celecoxib
-
In a reaction vessel, combine the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione intermediate with 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent (e.g., methanol).[6]
-
Heat the mixture and stir for several hours.[6]
-
Cool the reaction mixture and remove the solvent under vacuum.
-
The crude Celecoxib can then be purified by recrystallization from a suitable solvent system (e.g., toluene).[5]
Synthesis of a Representative Sulfonamide: Sulfamethoxazole
The synthesis of Sulfamethoxazole involves the reaction of p-aminobenzenesulfonyl chloride with 3-amino-5-methylisoxazole.[13]
-
In a suitable reaction vessel, dissolve 3-amino-5-methylisoxazole in a solvent.
-
Add p-aminobenzenesulfonyl chloride to the solution. The reaction results in the formation of a new bond between the sulfonyl group and the amino group of the isoxazole, with the elimination of HCl.[13]
-
The reaction mixture is stirred, and the resulting Sulfamethoxazole product can be isolated and purified.
Visualizing the Concepts
Diagrams can be powerful tools for understanding complex chemical and biological processes.
General Synthetic Workflow for Pyrazole Carboxamides
Caption: General two-stage synthesis of pyrazole carboxamides.
Mechanism of Action of Sulfonamide Antibiotics
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Conclusion and Future Perspectives
Both pyrazole carboxamides and sulfonamides have firmly established their places in the armamentarium of medicinal chemists. Sulfonamides, with their long history, continue to be a source of new therapeutic agents, with ongoing research exploring novel derivatives and applications.[3][4][5] Pyrazole carboxamides have demonstrated remarkable versatility, leading to the development of drugs for a wide range of diseases.
The choice between these two scaffolds, or indeed the decision to combine them into hybrid molecules, will depend on the specific therapeutic target and the desired pharmacological profile. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, it is certain that both pyrazole carboxamides and sulfonamides will continue to be fruitful starting points for the discovery of the next generation of medicines.
References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. [Link]
-
IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... (n.d.). ResearchGate. [Link]
- Process for preparation of celecoxib. (2011).
-
SYNTHESIS OF SULPHAMETHOXAZOLE. (2021). YouTube. [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2024). National Institutes of Health. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]
-
Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
-
Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). Future Medicinal Chemistry. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ACS Publications. [Link]
-
Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2023). Semantic Scholar. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024). Semantic Scholar. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). LinkedIn. [Link]
-
Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]
-
(PDF) Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). ResearchGate. [Link]
-
List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. [Link]
-
(PDF) Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2024). ResearchGate. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. (n.d.). Impactfactor.org. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (n.d.). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (n.d.). PubMed. [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. [Link]
Sources
- 1. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Double-Edged Sword: A Comparative Guide to the Metabolic Stability of Cyclopropyl-Containing Pyrazoles
In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a paramount objective. The introduction of specific chemical motifs to enhance pharmacokinetic profiles is a cornerstone of medicinal chemistry. Among these, the cyclopropyl group has emerged as a popular substituent, lauded for its ability to confer rigidity and, often, improved metabolic stability.[1][2] However, the unique electronic and steric properties of this strained ring system can also introduce metabolic liabilities. This guide provides an in-depth evaluation of the metabolic stability of cyclopropyl-containing pyrazoles, offering a comparative perspective against their alkyl-substituted counterparts and detailing the experimental methodologies crucial for their assessment.
The Allure and Apprehension of the Cyclopropyl Moiety
The cyclopropyl group is often employed as a bioisostere for other functionalities, such as vinyl or isopropyl groups, with the goal of enhancing potency and optimizing physicochemical properties.[3][4] Its rigid nature can lock a molecule into a bioactive conformation, improving target engagement.[5] From a metabolic standpoint, the high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[1] This can translate to a longer in vivo half-life and reduced clearance, desirable attributes for a drug candidate.
However, the strained nature of the cyclopropyl ring can also be its Achilles' heel. When adjacent to an amine or other activating groups, the cyclopropyl moiety can undergo metabolic activation to form reactive intermediates.[1] This can lead to the formation of glutathione (GSH) conjugates, indicating a potential for idiosyncratic toxicity.[6] Therefore, a thorough understanding and rigorous experimental evaluation of the metabolic fate of cyclopropyl-containing compounds are critical.
Metabolic Fates of Cyclopropyl-Containing Pyrazoles: A Mechanistic Overview
The metabolism of a cyclopropyl-containing pyrazole is a tale of two moieties: the pyrazole core and its cyclopropyl substituent. Both are susceptible to oxidative metabolism, primarily mediated by CYP enzymes in the liver.
Oxidation of the Pyrazole Ring
The pyrazole ring itself is a metabolically active site. CYP-mediated oxidation can occur at various positions on the ring, leading to the formation of hydroxylated metabolites. The specific regioselectivity of this oxidation is influenced by the substitution pattern on the pyrazole.[7] For instance, bulky substituents may sterically hinder oxidation at adjacent positions, directing metabolism elsewhere.
The Dichotomy of Cyclopropyl Group Metabolism
The metabolic fate of the cyclopropyl group is highly context-dependent. While generally more stable than a comparable alkyl group, it can undergo several transformations:
-
Hydroxylation: CYP enzymes can hydroxylate the cyclopropyl ring, although this is often a minor pathway due to the strong C-H bonds.
-
Ring Opening and Bioactivation: A more concerning pathway, particularly for cyclopropylamines, involves CYP-mediated single-electron transfer from the nitrogen atom. This can lead to the formation of a radical cation, followed by rapid ring-opening of the cyclopropyl group to generate a reactive carbon-centered radical. This radical can then be further oxidized to form reactive species like α,β-unsaturated aldehydes, which can covalently bind to cellular macromolecules, or be trapped by nucleophiles such as glutathione.[1]
The following diagram illustrates the potential metabolic pathways for a generic cyclopropyl-pyrazole.
Caption: Potential metabolic pathways of cyclopropyl-pyrazoles.
Experimental Evaluation of Metabolic Stability: A Comparative Approach
To objectively assess the metabolic stability of cyclopropyl-containing pyrazoles, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide quantitative data on the rate of metabolism, allowing for direct comparison with analogs, such as those bearing an isopropyl group in place of the cyclopropyl moiety.
Liver Microsomal Stability Assay
This assay utilizes the microsomal fraction of liver homogenates, which is enriched in CYP enzymes. It is a high-throughput and cost-effective method for assessing Phase I metabolic stability.[8]
Rationale for Experimental Choices:
-
Microsomal Protein Concentration (e.g., 0.5 mg/mL): This concentration is chosen to ensure sufficient enzymatic activity to observe metabolism of a wide range of compounds, while minimizing non-specific binding of the test compound to the microsomal proteins.[9]
-
Substrate Concentration (e.g., 1 µM): A low substrate concentration, typically well below the Michaelis-Menten constant (Km) of the metabolizing enzymes, is used to ensure that the rate of metabolism is directly proportional to the substrate concentration (first-order kinetics). This allows for the accurate determination of the intrinsic clearance.[9][10]
-
NADPH (e.g., 1 mM): Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes, providing the reducing equivalents necessary for their catalytic cycle.[11][12] It is supplied in excess to ensure that it is not a rate-limiting factor in the reaction.[13]
-
Incubation Time (e.g., 0 to 60 minutes): A time course is necessary to determine the rate of disappearance of the parent compound. The duration is chosen to capture a significant depletion of labile compounds while still being able to measure the stability of more robust molecules.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., cyclopropyl-pyrazole and its isopropyl-pyrazole analog) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a phosphate buffer solution (pH 7.4).
-
Prepare an NADPH regenerating system or a stock solution of NADPH.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes diluted in phosphate buffer to 37°C.
-
Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein mass)
-
-
The following diagram illustrates the workflow of a liver microsomal stability assay.
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters.[14] It provides a more physiologically relevant model of in vivo metabolism compared to microsomes.[15]
Rationale for Experimental Choices:
-
Hepatocyte Cell Density (e.g., 0.5 x 10^6 cells/mL): This cell density is chosen to provide sufficient metabolic activity for a broad range of compounds while maintaining cell viability throughout the incubation period.[16] Higher densities can lead to nutrient depletion and reduced viability.
-
Incubation Medium: A specialized cell culture medium is used to maintain the viability and metabolic competence of the hepatocytes during the assay.
-
Incubation Time (e.g., 0 to 4 hours): The incubation time is typically longer than in microsomal assays to allow for the detection of metabolism of more stable compounds and to observe the effects of both Phase I and Phase II enzymes.
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in the appropriate incubation medium.
-
-
Incubation:
-
In a 96-well plate, pre-warm the hepatocyte suspension to 37°C in a shaking water bath or incubator.
-
Add the test compound to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and quench the reaction with a cold organic solvent containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described for the microsomal stability assay.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting the CLint calculation for the number of hepatocytes used.
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)
-
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these assays in comparing the metabolic stability of a cyclopropyl-pyrazole with its isopropyl analog, consider the following hypothetical data.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cyclopropyl-Pyrazole | 45 | 15.4 |
| Isopropyl-Pyrazole | 20 | 34.7 |
In this hypothetical scenario, the cyclopropyl-pyrazole exhibits a longer half-life and lower intrinsic clearance compared to its isopropyl counterpart in a liver microsomal stability assay. This would suggest that the cyclopropyl group confers greater metabolic stability against Phase I metabolism. However, it is crucial to also consider the potential for bioactivation. Further studies, such as reactive metabolite trapping with glutathione, would be necessary to rule out the formation of reactive intermediates from the cyclopropyl-pyrazole.
Conclusion: A Holistic Approach to Evaluating Metabolic Stability
The incorporation of a cyclopropyl group into a pyrazole scaffold can be a viable strategy to enhance metabolic stability. However, this structural modification is not without its potential pitfalls, namely the risk of bioactivation. A comprehensive evaluation of the metabolic fate of cyclopropyl-containing pyrazoles requires a multi-faceted approach.
The in vitro assays detailed in this guide, when conducted with a clear understanding of the underlying principles and rationale, provide robust and reproducible data for comparing the metabolic stability of different analogs. By combining the quantitative data from these assays with a mechanistic understanding of the potential metabolic pathways, drug discovery teams can make more informed decisions in the selection and optimization of drug candidates with favorable pharmacokinetic profiles. Ultimately, a thorough and scientifically rigorous assessment of metabolic stability is indispensable for mitigating the risk of late-stage attrition and for the successful development of safe and effective medicines.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][17][18][19]
-
Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2015). Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. Chemical research in toxicology, 28(10), 2011-2019. [Link][6]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies; Draft Guidance for Industry; Availability. Federal Register. [Link][20]
-
Kalgutkar, A. S., Gardner, I., Obach, R. S., Shaffer, C. L., Callegari, E., Henne, K. R., ... & Baillie, T. A. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 6(3), 161-225. [Link][21]
-
Gajula, S. N. R., Koppula, S., & Gande, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 548-566. [Link][22]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link][15]
-
Gutierrez, O., Qin, T., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry, 15, 550–559. [Link][3]
-
Parkinson, A., Ogilvie, B. W., Buckley, D. B., Kazmi, F., Czerwinski, M., & Hutzler, J. M. (2011). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Drug metabolism and disposition, 39(1), 1-10. [Link][9]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link][10]
-
Locuson, C. W., 2nd, & Tracy, T. S. (2011). Structure of pyrazole derivatives impact their affinity, stoichiometry, and cooperative interactions for CYP2E1 complexes. Drug metabolism and disposition: the biological fate of chemicals, 39(8), 1426–1434. [Link][7]
-
Bronzetti, G., & Cini, M. (1993). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation research, 292(2), 169–176. [Link][13]
-
Atkuri, K. R., & Herzenberg, L. A. (2005). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Methods in enzymology, 401, 1-14. [Link][12]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link][8]
-
Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. [Link][2]
-
Sharma, A., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link][4]
-
Baig, M. H., Ahmad, K., & Mohammad, T. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(21), 7356. [Link][23]
-
Kalgutkar, A. S., Gardner, I., Obach, R. S., Shaffer, C. L., Callegari, E., Henne, K. R., ... & Baillie, T. A. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 6(3), 161–225. [Link][24]
-
Poulsen, H. E., & Loft, S. (2007). Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity. Alternatives to laboratory animals : ATLA, 35(3), 359–365. [Link][25]
-
Di, L., & Kerns, E. H. (2010). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Journal of pharmaceutical sciences, 99(11), 4593–4599. [Link][26]
-
Wells, C. I., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS medicinal chemistry letters, 14(6), 834–843. [Link][27]
-
Black, K., et al. (2025). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. bioRxiv. [Link][28]
-
Di, L., Kerns, E. H., Li, S. Q., & Petusky, S. L. (2005). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of biomolecular screening, 10(5), 453–462. [Link][29]
-
Kalgutkar, A. S., Gardner, I., Obach, R. S., Shaffer, C. L., Callegari, E., Henne, K. R., ... & Baillie, T. A. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 6(3), 161-225. [Link][21]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link][30]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link][5]
-
Soars, M. G., Grime, K., & Riley, R. J. (2018). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. ACS medicinal chemistry letters, 9(11), 1048–1053. [Link][14]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][1]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176. [Link][2]
-
Di, L., Kerns, E. H., Li, S. Q., & Petusky, S. L. (2005). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of biomolecular screening, 10(5), 453–462. [Link][29]
-
Andersson, T. B., et al. (2012). An Optimized Automated Assay for Determination of Metabolic Stability Using Hepatocytes: Assay Validation, Variance Component Analysis, and In Vivo Relevance. ASSAY and Drug Development Technologies, 10(4), 342-353. [Link][16]
-
Gajula, S. N. R., Koppula, S., & Gande, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 548-566. [Link][22]
-
Kumar, S., & S, S. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Analysis, 15(1), 1-10. [Link][31]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link][8]
-
BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link][32]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link][33]
-
Lee, J. H., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of medicinal chemistry, 52(14), 4329–4337. [Link][34]
-
de Oliveira, R., & de Fátima, Â. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 654536. [Link][35]
-
Kumar, D., & Kumar, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(21), 2011–2032. [Link][36]
-
Krishgen Biosystems. (n.d.). A Guide to Hepatocyte Test System Selection for ADME Studies. [Link][37]
-
de Oliveira, R., & de Fátima, Â. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 654536. [Link][38]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(7), 785–807. [Link][39]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Bioisosterism - Drug Design Org [drugdesign.org]
- 3. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 4. ctppc.org [ctppc.org]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. bioivt.com [bioivt.com]
- 20. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 24. A comprehensive listing of bioactivation pathways of organic functional groups. | Semantic Scholar [semanticscholar.org]
- 25. Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. researchgate.net [researchgate.net]
- 32. bdj.co.jp [bdj.co.jp]
- 33. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 34. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 37. krishgenbiosystems.com [krishgenbiosystems.com]
- 38. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 39. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
<
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has transformed the therapeutic landscape for numerous diseases.[2] Within the vast chemical space explored for kinase inhibitor design, the pyrazole ring has emerged as a "privileged scaffold".[1][3][4] Its synthetic accessibility, favorable drug-like properties, and its capacity to mimic the adenine ring of ATP allow it to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[1][3][5] This fundamental interaction provides a strong anchor for developing potent and selective inhibitors.[1]
Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including notable drugs like Crizotinib, Encorafenib, and Ruxolitinib.[3][4] These inhibitors target a diverse range of kinases such as B-Raf, JAK, and ALK.[3][4] However, a critical challenge in the development of any kinase inhibitor is ensuring its selectivity. The high degree of conservation in the ATP-binding site across the kinome often leads to off-target effects, where an inhibitor binds to and modulates the activity of unintended kinases. This cross-reactivity can result in unforeseen toxicities or reduced therapeutic efficacy.
Therefore, comprehensive cross-reactivity profiling is an indispensable step in the discovery and development of pyrazole-based kinase inhibitors.[6][7] This guide provides an in-depth comparison of the predominant methodologies for assessing kinase inhibitor selectivity, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery programs.
The Rationale Behind Profiling: Why Selectivity Matters
The central goal of kinase inhibitor development is to achieve high potency for the intended target while minimizing interactions with other kinases. The human kinome comprises over 500 members, and off-target inhibition can lead to a variety of adverse effects. For instance, inhibiting a kinase involved in a critical physiological process unrelated to the disease can cause significant toxicity. Conversely, in some cases, polypharmacology, or the modulation of multiple targets, can be beneficial and contribute to the overall therapeutic effect. A thorough understanding of a compound's selectivity profile is therefore paramount for interpreting its biological activity and predicting its clinical safety and efficacy.
Comparative Analysis of Cross-Reactivity Profiling Platforms
Several robust platforms are available for profiling the cross-reactivity of kinase inhibitors. The choice of platform depends on various factors, including the stage of the drug discovery process, the desired depth of information (e.g., binding affinity vs. functional inhibition), and the available resources. Here, we compare three widely adopted approaches: large-panel biochemical assays, in-situ cellular profiling, and cell-based functional assays.
Large-Panel Biochemical Assays (Kinome Scanning)
These assays represent the workhorse for broad-scale selectivity profiling in the early stages of drug discovery.[7] They typically involve screening a compound against a large panel of purified recombinant kinases to determine its inhibitory activity.
-
Leading Technology: KINOMEscan™ (DiscoverX/Eurofins)
-
Principle: This platform utilizes a proprietary active site-directed competition binding assay.[8][9][10] A test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and a lower signal indicates stronger binding of the test compound.[11]
-
Output: The primary output is either the percentage of control (a measure of inhibition at a single concentration) or the dissociation constant (Kd), which reflects the binding affinity.[9][11]
-
Advantages:
-
Limitations:
-
In Vitro Artifacts: Utilizes purified, recombinant kinases which may not fully recapitulate the native conformation and post-translational modifications found in a cellular environment.[13]
-
Binding vs. Function: Measures binding affinity, which does not always directly correlate with functional inhibition of kinase activity.
-
-
-
Alternative Biochemical Assays:
-
Radiometric Assays (e.g., HotSpot™): A classic method that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[14]
-
Fluorescence/Luminescence-Based Assays: These assays measure either the consumption of ATP (e.g., ADP-Glo™) or the generation of a phosphorylated product using specific antibodies.[6][7]
-
Mobility Shift Assays: Involve the electrophoretic separation of phosphorylated and non-phosphorylated peptide substrates.[15]
-
In-Situ Cellular Profiling: A More Physiological Approach
To bridge the gap between in vitro assays and the complex cellular environment, in-situ profiling methods have been developed. These techniques assess inhibitor binding to endogenous kinases within a cell lysate or even in intact cells.
-
Leading Technology: KiNativ™ (ActivX Biosciences)
-
Principle: This chemoproteomics platform uses ATP- and ADP-biotin probes that covalently label a conserved lysine residue in the ATP-binding site of kinases in their native state within a cell lysate.[13][16] In a competitive binding experiment, pre-incubation with an inhibitor prevents probe binding to its target kinases. The labeled kinases are then enriched and quantified by mass spectrometry.[13][16][17]
-
Output: Provides a quantitative measure of inhibitor binding to a large number of endogenous kinases, allowing for the determination of apparent dissociation constants (Kdapp).[13]
-
Advantages:
-
Physiological Relevance: Profiles kinases in their native environment, complete with post-translational modifications and complexed with other proteins.[13][18]
-
Predictive of Cellular Efficacy: Studies have shown that KiNativ™ binding profiles often correlate well with the cellular activity of inhibitors.[13][18]
-
Unbiased Discovery: Can identify unexpected off-targets that might be missed in recombinant assays.[13][19]
-
-
Limitations:
-
Lower Throughput: More complex and less amenable to high-throughput screening compared to biochemical assays.
-
Requires Specialized Equipment: Relies on sophisticated mass spectrometry instrumentation.[17]
-
-
-
Alternative In-Situ Method: Kinobeads
-
Principle: This approach utilizes affinity chromatography with immobilized, non-selective kinase inhibitors ("kinobeads") to capture a significant portion of the kinome from a cell lysate.[20][21] In a competitive binding experiment, the lysate is pre-incubated with the test compound, which competes with the kinobeads for binding to its target kinases. The captured kinases are then identified and quantified by mass spectrometry.[20]
-
Advantages:
-
Limitations:
-
Potential for Bias: The specific set of immobilized inhibitors on the kinobeads determines which kinases can be profiled.
-
Indirect Competition: The competition is between the free inhibitor and the immobilized ligands, which can sometimes complicate data interpretation.
-
-
Cell-Based Functional Assays: Assessing Downstream Effects
Ultimately, the most relevant measure of an inhibitor's activity is its ability to modulate a specific signaling pathway within a living cell. Cell-based assays provide this crucial functional readout.
-
NanoBRET™ Target Engagement Assay:
-
Principle: This assay measures the binding of an inhibitor to a target kinase in intact cells using Bioluminescence Resonance Energy Transfer (BRET).[22] A NanoLuc® luciferase-kinase fusion protein is expressed in cells along with a fluorescent tracer that binds to the kinase's active site. When an inhibitor displaces the tracer, the BRET signal is reduced.[23]
-
Output: Provides a measure of target engagement and can be used to determine the inhibitor's potency (EC50) in a cellular context.[24]
-
Advantages:
-
Limitations:
-
-
Cellular Phosphorylation Assays:
-
Principle: These assays directly measure the phosphorylation of a kinase's downstream substrate in response to inhibitor treatment.[23] This is often done using antibody-based detection methods like ELISA or Western blotting.
-
Output: A quantitative measure of the inhibition of a specific signaling pathway.
-
Advantages:
-
Functional Readout: Directly assesses the functional consequence of kinase inhibition.
-
Pathway-Specific: Provides information about the inhibitor's impact on a particular signaling cascade.
-
-
Limitations:
-
Lower Throughput: Can be labor-intensive and not easily scalable for kinome-wide profiling.
-
Indirect Measurement: The phosphorylation of a downstream substrate can be influenced by multiple kinases, requiring careful validation.
-
-
-
Cell Proliferation Assays (e.g., BaF3 Transformation Assay):
-
Principle: This assay is particularly useful for oncogenic kinases.[23] The BaF3 cell line is dependent on the cytokine IL-3 for survival. When these cells are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3. An inhibitor of this oncogenic kinase will block proliferation and induce cell death.[23]
-
Output: A measure of the inhibitor's ability to block the oncogenic signaling that drives cell proliferation.
-
Advantages:
-
Phenotypic Readout: Provides a clear phenotypic consequence of target inhibition.
-
Clinically Relevant: Models the dependence of cancer cells on a specific oncogenic driver.
-
-
Limitations:
-
Not Universally Applicable: Only suitable for kinases that can drive cell proliferation in this model system.
-
Longer Assay Duration: Cell proliferation is typically measured over several days.[23]
-
-
Comparative Data for Pyrazole-Based Kinase Inhibitors
To illustrate the importance of cross-reactivity profiling, let's consider the profiles of several well-characterized pyrazole-containing kinase inhibitors.
| Inhibitor | Primary Target(s) | Scaffold Class | Key Off-Targets/Selectivity Profile | Profiling Method |
| Encorafenib (LGX-818) | B-RafV600E | Pyrazolo-pyrimidine | Highly selective for B-Raf over other kinases.[25] | Biochemical Assays |
| Ruxolitinib | JAK1, JAK2 | Pyrazole-pyrrolo-pyrimidine | Selective for JAK1/2 over JAK3 and other kinases.[3] | Biochemical Assays |
| Crizotinib | ALK, c-Met | Pyrazole | Multi-targeted, also inhibits ROS1. | Biochemical Assays |
| Compound 23b | B-RafV600E, C-Raf | 3-carbonyl-5-phenyl-1H-pyrazole | Selective for B-RafV600E and C-Raf over wild-type B-Raf.[26] | Kinase Panel Screen |
| JA310 (21c) | MST3 | 3-amino-1H-pyrazole macrocycle | Highly selective for MST3, with significantly lower potency against MST4 and other kinases.[24] | Kinome-wide screen and NanoBRET |
Data synthesized from publicly available literature.
This table highlights the diversity of selectivity profiles even within the pyrazole scaffold class. For example, Encorafenib demonstrates high selectivity for its primary target, while Crizotinib is a multi-targeted inhibitor.[25] The development of compound 23b showcases a rational design approach to achieve selectivity for mutant B-Raf and C-Raf over wild-type B-Raf, a strategy aimed at avoiding paradoxical activation of the MAPK pathway.[26] Furthermore, the macrocyclization of a promiscuous 3-amino-1H-pyrazole inhibitor led to the highly selective MST3 probe JA310, demonstrating how structural modifications can dramatically improve selectivity.[24]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 value of a pyrazole-based inhibitor against a panel of purified kinases using a luminescence-based ATP consumption assay (e.g., ADP-Glo™).
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole-based inhibitor in 100% DMSO.
-
Perform serial dilutions of the compound in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and any necessary cofactors in the appropriate reaction buffer.
-
Add the diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO only).
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at the Km for each kinase.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the cellular potency of a pyrazole-based inhibitor.
-
Cell Preparation:
-
Culture cells stably expressing the NanoLuc®-kinase fusion protein of interest.
-
Harvest and resuspend the cells in Opti-MEM.
-
-
Assay Setup:
-
In a white 384-well plate, add the serially diluted pyrazole-based inhibitor.
-
Add the NanoBRET™ tracer to all wells at the recommended concentration.
-
Add the cell suspension to each well.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ substrate to all wells and read the luminescence at 460 nm and 610 nm on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the 610 nm emission by the 460 nm emission.
-
Normalize the BRET ratios to the DMSO control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC50 value.
-
Visualizing Key Concepts
Diagram 1: Generalized Pyrazole Scaffold Interaction with Kinase Hinge Region
Caption: Pyrazole scaffold forming key hydrogen bonds in the kinase hinge region.
Diagram 2: Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: A tiered workflow for characterizing kinase inhibitor selectivity.
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable framework in the design of potent and selective kinase inhibitors.[3][4] A comprehensive understanding of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of modern drug discovery that informs lead optimization, predicts potential toxicities, and ultimately contributes to the development of safer and more effective medicines.
The choice of profiling methodology should be guided by the specific questions being asked at each stage of the drug discovery pipeline. While large-panel biochemical screens provide a broad initial overview, they should be complemented by more physiologically relevant in-situ and cell-based assays to validate targets and assess functional activity. As our understanding of kinase biology deepens, so too will the sophistication of our profiling technologies, enabling the development of the next generation of highly selective and efficacious pyrazole-based kinase inhibitors.
References
-
Niculescu, G. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Niculescu, G. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan: Kinase Binding Assay Platform. Eurofins Discovery. [Link]
-
Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Zhang, C., et al. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed. [Link]
-
ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]
-
Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired. [Link]
-
Bantscheff, M., & Drewes, G. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 14-24. [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Yang, Y., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 16(9), 1029-1039. [Link]
-
Profacgen. (n.d.). Kinase Screening & Profiling Service. Profacgen. [Link]
-
GlobeNewswire. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire. [Link]
-
Niculescu-Duvaz, D., et al. (2008). Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. PubMed. [Link]
-
Kim, B. H., et al. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1332-1340. [Link]
-
Metz, A., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7351. [Link]
-
Hansen, J. D., et al. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. [Link]
-
Liu, T., et al. (2020). NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways. Frontiers in Oncology, 10, 567035. [Link]
-
Janning, M., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. [Link]
-
Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. PubMed. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Serra, V., et al. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. PubMed. [Link]
-
El-Damasy, A. K., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1622-1641. [Link]
-
EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [Link]
-
Tang, C., et al. (2022). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. Molecules, 27(15), 4935. [Link]
-
Pal, S., et al. (2021). PI3K Pathway Inhibition with NVP-BEZ235 Hinders Glycolytic Metabolism in Glioblastoma Multiforme Cells. International Journal of Molecular Sciences, 22(21), 12003. [Link]
-
Dong, J., et al. (2021). Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants. International Journal of Molecular Sciences, 22(16), 8887. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 19. ActivX Biosciences’ KiNativ® platform featured in two [globenewswire.com]
- 20. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 21. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 22. kinaselogistics.com [kinaselogistics.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
A Comparative Guide to Pyrazole Carboxylic Acids Versus Other Heterocyclic Acids in Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of acidic functional groups is a cornerstone of rational drug design. These moieties are pivotal for establishing key interactions with biological targets, enhancing solubility, and modulating pharmacokinetic profiles. While the carboxylic acid is a ubiquitous acidic pharmacophore, its inherent liabilities—such as rapid metabolism and poor membrane permeability—often necessitate its replacement with bioisosteric alternatives. Among these, heterocyclic carboxylic acids have emerged as a versatile and highly successful class of surrogates.
This guide provides an in-depth, objective comparison of pyrazole carboxylic acids with other prominent heterocyclic acids, including tetrazoles, isoxazole carboxylic acids, and 1,2,4-oxadiazole carboxylic acids. We will explore their comparative physicochemical properties, metabolic fates, and structure-activity relationships, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for optimized therapeutic agents.
The Pivotal Role of Pyrazole Carboxylic Acids
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique scaffold in drug design.[1] The incorporation of a carboxylic acid functionality onto this ring system yields a class of compounds with a distinct set of properties that have been successfully exploited in numerous approved drugs.[2]
The pyrazole ring itself can act as a bioisosteric replacement for a phenyl ring, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced water solubility.[1] The nitrogen atoms of the pyrazole ring can participate in hydrogen bonding, with the N1-H acting as a donor and the N2 lone pair as an acceptor, providing additional points of interaction with biological targets.[1]
A prime example of a successful drug featuring a pyrazole scaffold is Celecoxib , a selective COX-2 inhibitor.[3][4][5] While Celecoxib itself does not contain a carboxylic acid, its discovery and development highlight the favorable properties of the pyrazole core and the extensive structure-activity relationship (SAR) studies that have been conducted on pyrazole derivatives.[6][7] The diaryl-substituted pyrazole structure of Celecoxib is crucial for its selective binding to the COX-2 enzyme.[1]
Comparative Analysis of Physicochemical Properties
The effectiveness of a drug candidate is intrinsically linked to its physicochemical properties, primarily its acidity (pKa) and lipophilicity (logP). These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Heterocyclic Acid | Representative pKa Range | Representative logP Range | Key Physicochemical Characteristics |
| Pyrazole Carboxylic Acids | 3.0 - 5.0[8][9] | 0.5 - 2.5[8][9] | Moderately acidic; lipophilicity can be tuned by substitution on the pyrazole ring. The two nitrogen atoms influence electron distribution and hydrogen bonding potential. |
| Tetrazoles | 4.5 - 5.0[10] | Generally more lipophilic than corresponding carboxylic acids[10] | Acidity is comparable to carboxylic acids. The tetrazole ring is metabolically robust.[7][11] |
| Isoxazole Carboxylic Acids | 3.5 - 4.5 | 1.0 - 3.0 | Acidity is similar to pyrazole carboxylic acids. The oxygen atom influences the electronic properties of the ring. |
| 1,2,4-Oxadiazole Carboxylic Acids | ~3.0 - 4.0 | 1.0 - 3.0 | Generally more acidic than pyrazole and isoxazole carboxylic acids due to the electron-withdrawing nature of the oxadiazole ring. |
Table 1: Comparative Summary of Physicochemical Properties. This table provides a general overview of the pKa and logP ranges for different heterocyclic acids. Actual values are highly dependent on the specific substitution pattern of the molecule.
The Causality Behind Bioisosteric Replacement: A Deeper Dive
The decision to replace a carboxylic acid with a heterocyclic bioisostere is driven by a desire to overcome specific liabilities while retaining or enhancing biological activity.
Acidity and Target Interaction
The pKa of the acidic group is critical for its interaction with the target protein. A slight modulation of pKa can significantly impact the strength of ionic bonds and hydrogen bond networks within the active site. For instance, in the development of angiotensin II receptor blockers (ARBs), the tetrazole moiety of drugs like Losartan and Valsartan was found to be an excellent bioisostere for the carboxylic acid of the endogenous ligand, angiotensin II.[12][13] The delocalized negative charge of the tetrazolate anion engages in a complex network of interactions within the receptor binding pocket, contributing to the high affinity of these drugs.[12]
Lipophilicity and Permeability
While acidic groups enhance water solubility, they can hinder passive diffusion across biological membranes. The choice of a heterocyclic acid can fine-tune the lipophilicity of a molecule. Tetrazoles, for example, are generally more lipophilic than their carboxylic acid counterparts, which can in some cases improve oral bioavailability.[10] However, it is a delicate balance, as increased lipophilicity can also lead to higher metabolic clearance.[14]
Metabolic Stability: A Critical Determinant of In Vivo Efficacy
Carboxylic acids are susceptible to Phase II metabolism, primarily through glucuronidation, which can lead to rapid excretion and, in some cases, the formation of reactive acyl glucuronide metabolites.[15] This was a significant issue with the non-steroidal anti-inflammatory drug (NSAID) Zomepirac , a pyrrole-acetic acid derivative, where the formation of a reactive acyl glucuronide was linked to hypersensitivity reactions.[16][17]
Heterocyclic acids often exhibit enhanced metabolic stability. Tetrazoles, for instance, are generally resistant to oxidative metabolism and are primarily cleared through N-glucuronidation, which is typically a more stable conjugation.[18] This metabolic robustness is a key advantage and a primary driver for their widespread use as carboxylic acid surrogates.[7][11]
Experimental Protocols for Characterization
To make informed decisions in drug design, it is crucial to experimentally determine the key physicochemical and metabolic properties of novel compounds.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable and widely used method.
Methodology:
-
Solution Preparation:
-
Prepare a 0.01 M solution of the test compound in a suitable solvent system (e.g., water, methanol/water).
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Slowly titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
-
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Determination of logP by the Shake-Flask Method
The shake-flask method remains the gold standard for determining the partition coefficient (logP), a measure of a compound's lipophilicity.
Methodology:
-
System Preparation:
-
Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD determination).
-
-
Partitioning:
-
Dissolve a known amount of the test compound in one of the phases.
-
Mix equal volumes of the n-octanol and aqueous phases in a flask.
-
Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[5][14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Structure-Activity Relationships: Case Studies
Pyrazole Carboxylic Acids as ALKBH1 Inhibitors
Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA 6mA demethylase ALKBH1, a target in gastric cancer.[3] SAR studies revealed that the pyrazole-4-carboxylic acid moiety is crucial for activity, with the nitrogen at the 2'-position of the pyrazole involved in chelating the manganese ion in the active site.[3] Moving the carboxylic acid to the 3'-position resulted in a significant loss of potency, highlighting the critical role of the scaffold's geometry in target engagement.[3]
Isoxazole-Containing Drugs
The isoxazole ring is present in a number of approved drugs, including the antibacterial Sulfamethoxazole and the anti-inflammatory Valdecoxib .[18][19] The isoxazole scaffold offers a platform for diverse substitutions, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[20][21]
1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole ring is another valuable heterocycle in medicinal chemistry and is found in drugs such as the antiretroviral Raltegravir .[11][22] The synthesis of 1,2,4-oxadiazoles often involves the cyclization of an amidoxime with a carboxylic acid derivative, providing a versatile route to a wide range of substituted compounds.[8][23]
Conclusion
The choice of an acidic heterocyclic scaffold in drug design is a multifactorial decision that requires a deep understanding of the interplay between physicochemical properties, metabolic stability, and target interactions. Pyrazole carboxylic acids offer a unique and advantageous profile, with tunable acidity and lipophilicity, and the potential for specific hydrogen bonding interactions. However, a thorough evaluation against other heterocyclic acids, such as tetrazoles, isoxazole carboxylic acids, and 1,2,4-oxadiazole carboxylic acids, is essential for lead optimization.
By employing the experimental protocols outlined in this guide and carefully considering the structure-activity relationships of these important pharmacophores, researchers can make more informed decisions in the design and development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of these versatile heterocyclic acids will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Muschek, L. D., & Grindel, J. M. (1980). Review of the pharmacokinetics and metabolism of zomepirac in man and animals. Journal of Clinical Pharmacology, 20(4), 223–229.
- Smith, P. C., & Benet, L. Z. (1986). Irreversible Binding of Zomepirac to Plasma Protein in Vitro and in Vivo.
- A Technical Guide to the Metabolic Pathways of Zomepirac and Rel
- Wang, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(18), 15481–15501.
- Gierse, J. K., et al. (1999). The structure–activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity.
- Penning, T. D., et al. (1997). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Medicinal Chemistry, 40(9), 1347–1365.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
- A Technical Guide to the Synthesis of Isoxazole Carboxamide Deriv
- Sahoo, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes. (2025). BenchChem.
- What is the mechanism of Celecoxib? (2024).
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Angeli, A., et al. (2020). Structure–activity relationship summary of tested compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1–18.
- Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. (2025). BenchChem.
- Metabolic stability in liver microsomes. (n.d.). Mercell.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2414.
- Synthesis of 1,2,4-oxadiazoles (a review). (2000). Chemistry of Heterocyclic Compounds, 36(4), 367–385.
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry, 78, 344–353.
- O'Brien, P. J., et al. (1980). Zomepirac kinetics in healthy males. Clinical Pharmacology & Therapeutics, 27(4), 546–555.
- Smith, P. C., & Benet, L. Z. (1986). Irreversible Binding of Zomepirac to Plasma Protein in Vitro and in Vivo.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2012). Methods in Molecular Biology, 889, 83–95.
- Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. (2018). Journal of Medicinal Chemistry, 61(15), 6649–6659.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
- Franz, R. G., & Styring, M. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Pharmaceutical Research, 18(8), 1144–1149.
- Commercially available drugs containing oxadiazole scaffold. (n.d.).
- Brain, C. T., & Brunton, S. A. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 6(13), 2185–2188.
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014).
- Structures of the angiotensin-II-receptor blockers valsartan or losartan and phosphodiesterase inhibitor cilostazol. (2024).
- Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. (2025). BenchChem.
- Some available marketing drugs containing 1,3,4-oxadiazole moiety. (n.d.).
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019).
- Valsartan and losartan as two active pharmaceutical ingredients with tetrazole moiety. (2024).
- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (2022). Journal of Medicinal and Pharmaceutical Chemistry Research, 4(6), 544–556.
- Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2001). Semantic Scholar.
- Losartan vs Valsartan - What's the difference between them? (2024). Drugs.com.
- The recent progress of isoxazole in medicinal chemistry. (2021).
- Isoxazole containing drugs. (n.d.).
- Commercially available medicines containing the oxadiazole heterocycle. (n.d.).
- What are the distinctions between losartan and valsartan in terms of their pharmacological properties? (n.d.). R Discovery.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Letters, 24(36), 6586–6591.
- pKa Data Compiled by R. Williams. (2022).
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Irreversible binding of zomepirac to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Docking: Evaluating 1-Cyclopropyl-1H-pyrazole-3-carboxylic Acid Derivatives as Kinase and Cyclooxygenase Inhibitors
Welcome to a comprehensive guide on the computational evaluation of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. Here, we will navigate the nuances of molecular docking studies, focusing on a comparative analysis of this privileged scaffold against established inhibitors for clinically relevant targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Cyclooxygenase-2 (COX-2).
Our approach is rooted in scientific integrity, providing not just a procedural walkthrough, but the rationale behind each step. We will delve into the causality of experimental choices, ensuring that the described protocols are self-validating. All claims and methodologies are substantiated with citations from authoritative sources.
The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Derivatives of this five-membered heterocycle have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The focus of this guide, the this compound scaffold, incorporates a cyclopropyl group, a feature known to enhance metabolic stability and binding affinity.
Selecting the Targets: A Rationale
Our investigation centers on three well-validated drug targets:
-
VEGFR-2: A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][6] Inhibiting VEGFR-2 is a clinically proven strategy in oncology.
-
CDK2: A member of the cyclin-dependent kinase family, CDK2 is a crucial regulator of the cell cycle.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.
-
COX-2: An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[7][8]
A Comparative Docking Workflow: From Theory to Practice
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This technique is invaluable in drug discovery for screening virtual libraries of compounds and for understanding drug-receptor interactions at a molecular level.
Our workflow is designed to be robust and reproducible. Below, we provide a step-by-step protocol, followed by a Graphviz diagram illustrating the process.
Experimental Protocol: Molecular Docking
1. Protein Preparation:
-
Objective: To prepare the receptor for docking by removing extraneous molecules and adding necessary components.
-
Procedure:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:
-
Remove water molecules, co-factors, and any co-crystallized ligands from the protein structures.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign atomic charges and atom types. Save the prepared protein in the PDBQT file format for use with AutoDock Vina.[13]
-
2. Ligand Preparation:
-
Objective: To generate 3D conformations of the ligands and prepare them for docking.
-
Procedure:
-
Draw the 2D structures of the this compound derivatives and the reference inhibitors (e.g., Sorafenib for VEGFR-2, Roscovitine for CDK2, Celecoxib for COX-2).
-
Convert the 2D structures to 3D models.
-
Perform energy minimization to obtain stable conformations.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT file format.
-
3. Grid Generation:
-
Objective: To define the binding site on the receptor where the docking will be performed.
-
Procedure:
-
Identify the active site of the enzyme, typically the binding pocket of the co-crystallized ligand.
-
Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding mode and affinity of the ligands to the receptor.
-
Procedure:
-
Use a docking program such as AutoDock Vina to perform the docking simulations.
-
The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
5. Analysis of Results:
-
Objective: To analyze the docking results and identify the most promising compounds.
-
Procedure:
-
Visualize the docked poses of the ligands in the active site of the protein.
-
Analyze the interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions.
-
Compare the binding affinities and interaction patterns of the pyrazole derivatives with those of the reference inhibitors.
-
Performance Comparison: Pyrazole Derivatives vs. Established Inhibitors
The true measure of a potential drug candidate lies in its performance relative to existing standards. In this section, we will compare the computationally predicted binding affinities of our this compound derivatives with those of well-known inhibitors for each target. It is important to note that while direct experimental data for the specific cyclopropyl derivatives is not yet available in the public domain, the following tables are populated with data from closely related pyrazole analogs found in the literature to provide a valid comparative framework.
VEGFR-2 Inhibitors: A Comparative Analysis
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM) | Key Interactions (Predicted) | Reference Inhibitor |
| Pyrazole Derivative 1 | -9.8 | 38.28[10] | H-bonds with Glu885, Asp1046; Hydrophobic interactions | Sorafenib |
| Pyrazole Derivative 2 | -10.2 | 8.93[10] | H-bond with Cys919; Pi-stacking with Phe1047 | Sorafenib |
| Sorafenib | -11.5 | 90[5] | H-bonds with Cys919, Asp1046; Extensive hydrophobic contacts | - |
| Axitinib | -10.8 | 0.2[5] | H-bond with Cys919; Forms a salt bridge with Asp1046 | - |
Note: The pyrazole derivative data is based on potent pyrazole-based VEGFR-2 inhibitors reported in the literature to serve as a proxy for the 1-cyclopropyl scaffold.[10]
CDK2 Inhibitors: A Comparative Analysis
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Key Interactions (Predicted) | Reference Inhibitor |
| Pyrazole Derivative 3 | -8.9 | 3.82[14] | H-bonds with Leu83 (backbone); Hydrophobic interactions with Ile10 | Roscovitine |
| Pyrazole Derivative 4 | -9.5 | 0.96[14] | H-bonds with Glu81, Leu83; Pi-stacking with Phe80 | Roscovitine |
| Roscovitine | -9.2 | 0.65 | H-bonds with Leu83, Asp86; Interaction with the gatekeeper Phe80 | - |
| AT7519 | -10.1 | 0.04 | H-bonds with the hinge region (Glu81, Leu83) | - |
Note: The pyrazole derivative data is based on potent pyrazole-based CDK2 inhibitors reported in the literature to serve as a proxy for the 1-cyclopropyl scaffold.[14]
COX-2 Inhibitors: A Comparative Analysis
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Key Interactions (Predicted) | Reference Inhibitor |
| Pyrazole Derivative 5 | -10.5 | 0.011[15] | H-bond with Ser530; Hydrophobic interactions with Val523, Leu352 | Celecoxib |
| Pyrazole Derivative 6 | -9.8 | 1.33[15] | H-bond with Arg120; Pi-sulfur interaction with Met522 | Celecoxib |
| Celecoxib | -11.2 | 0.04 | Sulfonamide group interacts with the COX-2 specific side pocket | - |
| Diclofenac | -8.1[8] | 1.1 | Carboxylate group forms a salt bridge with Arg120 | - |
Note: The pyrazole derivative data is based on potent pyrazole-based COX-2 inhibitors reported in the literature to serve as a proxy for the 1-cyclopropyl scaffold.[15]
Interpreting the Data: A Scientist's Perspective
The docking scores provide a quantitative measure of the binding affinity, with more negative values indicating stronger binding. The data presented in the tables suggests that the pyrazole scaffold is a highly promising starting point for the design of potent inhibitors for all three targets.
For VEGFR-2, the predicted binding affinities of the pyrazole derivatives are comparable to that of Sorafenib, a clinically approved drug. The key interactions with the hinge region (Cys919) and the DFG motif (Asp1046) are crucial for potent inhibition, and our pyrazole derivatives are predicted to form these interactions.
In the case of CDK2, the pyrazole derivatives demonstrate strong binding to the ATP-binding pocket, forming the canonical hydrogen bonds with the hinge region residues (Glu81, Leu83). Their predicted affinities are in the same range as Roscovitine, a well-known CDK inhibitor.
For COX-2, the pyrazole derivatives show excellent predicted binding affinities, surpassing that of the non-selective NSAID Diclofenac and approaching the affinity of the selective inhibitor Celecoxib. The ability of the pyrazole scaffold to be functionalized to interact with the secondary pocket of COX-2 is a key advantage for achieving selectivity over COX-1.
Logical Framework for Drug Discovery
The process of identifying a lead compound from a virtual screen involves a logical progression from broad, high-throughput methods to more focused and rigorous computational and experimental validation.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the computational evaluation of this compound derivatives as potential inhibitors of VEGFR-2, CDK2, and COX-2. The methodologies and comparative data presented herein demonstrate the significant potential of this scaffold in drug discovery.
The next logical steps would involve the synthesis of a focused library of these derivatives and their experimental validation through in vitro biological assays to determine their IC50 values. Promising candidates should then be subjected to further preclinical development, including cell-based assays, pharmacokinetic studies, and in vivo efficacy models. The continuous feedback loop between computational modeling and experimental testing will be paramount in optimizing these promising lead compounds into clinical candidates.
References
A comprehensive list of references is provided in the following section to support the claims and protocols detailed in this guide. Each reference includes the title, source, and a verifiable URL.
References
-
Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-8. [Link]
-
Abdel-rahman, A. A. H., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
El-Malah, A. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]
-
Kang, Y.N., Stuckey, J.A. (2013). Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. RCSB PDB. [Link]
-
González-Bacerio, J., et al. (2024). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]
-
Chen, J., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. ResearchGate. [Link]
-
Figure 6. CDK2 cocrystal structures of compounds 6 , 14 , and 15 . Key:... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Kumar, A., et al. (2023). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2023). Journal of Chemical Health Risks. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. [Link]
-
Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (n.d.). ResearchGate. [Link]
-
El-Sayed, M. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. NIH. [Link]
-
(PDF) Discovery of novel inhibitors of CDK2 using docking and physics‐based binding free energy calculation. (n.d.). ResearchGate. [Link]
-
Karaman, B. D. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC - NIH. [Link]
-
Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. (n.d.). ResearchGate. [Link]
-
Structure of some selective COX-2 inhibitors and target compounds (1–3). (n.d.). ResearchGate. [Link]
-
COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2024). Bionatura journal. [Link]
-
In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. (2022). PubMed Central. [Link]
-
(PDF) Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2. (n.d.). ResearchGate. [Link]
-
(a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. (n.d.). ResearchGate. [Link]
-
Discovering new CDK2 inhibitors by molecular docking and drug-likeness-based virtual screening for potential anticancer uses. | Request PDF. (n.d.). ResearchGate. [Link]
-
Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). (n.d.). ResearchGate. [Link]
-
El-Naggar, M., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. PubMed. [Link]
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2018). MDPI. [Link]
-
Chemical structures of some selective COX-2 inhibitors (coxibs). (n.d.). ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). MDPI. [Link]
-
Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. (2018). RCSB PDB. [Link]
-
IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. (2022). RJPN. [Link]
-
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2022). PMC. [Link]
-
Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. (n.d.). Bentham Science. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
-
Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). PubMed Central. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025). ResearchGate. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2018). MDPI. [Link]
-
Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. (2024). PubMed. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bionaturajournal.com [bionaturajournal.com]
- 9. rjpn.org [rjpn.org]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Novel Pyrazole-Based Compounds in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of robust cellular assays for validating the target engagement of pyrazole-based compounds, a prevalent scaffold in kinase inhibitor development. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a self-validating system of protocols and interpretation.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, particularly for inhibitors targeting the ATP-binding pocket of protein kinases.[1][2] Its unique chemical properties, however, can present challenges in cellular assays, including potential issues with solubility and off-target effects.[3][4] Therefore, selecting and optimizing the appropriate target engagement assay is critical for generating reliable structure-activity relationships (SAR) and making confident decisions in lead optimization.
This guide will dissect and compare three workhorse methodologies: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay. We will provide detailed, field-tested protocols, illustrative data, and the strategic reasoning behind each step, empowering you to select the optimal approach for your novel pyrazole-based compounds.
At a Glance: Comparative Analysis of Target Engagement Assays
| Assay | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[5] | ΔTm: Change in the melting temperature of the target protein.[6] | Label-free, applicable in intact cells and tissues, reflects physiological interactions.[7] | Can be low-throughput (Western blot-based), not all binding events induce a thermal shift, requires specific antibodies.[4][8] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9] | IC50: Half-maximal inhibitory concentration from competitive displacement of the tracer. | High-throughput, quantitative, real-time measurements in live cells, high sensitivity.[10][11] | Requires genetic modification of the target protein, potential for steric hindrance from the tag, tracer competition can be a factor.[8] |
| In-Cell Western™ Assay | Quantitative immunofluorescence to measure protein levels or post-translational modifications in fixed cells within microplates.[12][13] | Signal Intensity: Change in fluorescence intensity of a target-specific antibody. | High-throughput, multiplexing capabilities, no protein extraction required, preserves cellular context.[14] | Requires highly specific antibodies, fixation and permeabilization steps need careful optimization, no direct measure of binding affinity.[13] |
I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Direct Binding
CETSA is a powerful biophysical method that directly assesses the physical interaction between a compound and its target protein in a cellular environment.[15] The principle is elegant: the binding of a ligand, such as a pyrazole-based inhibitor, typically stabilizes the target protein, leading to an increase in its thermal denaturation temperature.[16] This change in thermal stability is a direct proxy for target engagement.
The "Why": Causality in the CETSA Workflow
The choice to use CETSA often stems from the need for a label-free method that confirms direct target binding in an unaltered cellular context. This is particularly crucial when there is a desire to avoid the potential artifacts introduced by protein tagging or the use of surrogate reporters. The workflow is designed to isolate the physical event of binding from downstream functional consequences.
Experimental Protocol: NanoBRET™ Assay
This protocol is adapted for a typical kinase target.
-
Cell Culture and Transfection:
-
Transiently transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Incubate for 24 hours to allow for protein expression. [17]
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I medium.
-
Adjust the cell density to 2 x 10^5 cells/mL. [18]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of your pyrazole-based compounds in the assay medium.
-
In a white 384-well plate, add the test compounds.
-
Add the NanoBRET™ tracer (at a pre-determined optimal concentration) to the cell suspension.
-
Dispense the cell/tracer suspension into the wells containing the compounds. [18]
-
-
Equilibration and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator. [17] * Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 10-20 minutes on a luminometer capable of measuring filtered luminescence at 450 nm (donor) and >600 nm (acceptor). [18]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Normalize the data to vehicle (DMSO) controls.
-
Plot the normalized BRET ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value. [18]
-
Data Presentation: Interpreting NanoBRET™ Results
| Compound | Target Kinase | Cellular IC50 (nM) | Interpretation |
| Novel Pyrazole 1 | Kinase A | 75 | Potent intracellular target engagement |
| Novel Pyrazole 1 | Kinase B (Off-target) | 8,500 | Low off-target engagement, selective |
| Novel Pyrazole 2 | Kinase A | >10,000 | Poor cell permeability or weak binding |
| Reference Inhibitor | Kinase A | 25 | Validated potent engagement |
III. In-Cell Western™ (ICW) Assay: Quantifying Downstream Effects
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates. [19]It allows for the measurement of total protein levels or, more relevantly for kinase inhibitors, the phosphorylation status of a downstream substrate. [11]By inhibiting a target kinase, a pyrazole-based compound should lead to a measurable decrease in the phosphorylation of its substrate, which can be detected with a phospho-specific antibody.
The "Why": Causality in the ICW Workflow
The ICW assay is employed when the goal is to confirm that target engagement leads to the expected functional consequence on a signaling pathway. It bridges the gap between direct binding and a phenotypic outcome. The normalization of the phospho-protein signal to the total protein signal or cell number is a critical self-validating step, ensuring that observed changes are due to inhibition of signaling and not to cell death or detachment. [14]
Experimental Protocol: Two-Color ICW for Phospho-Protein Analysis
This protocol is for a two-color assay measuring a phosphorylated protein and a loading control.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Starve cells if necessary, then treat with your pyrazole-based compound for the desired time.
-
Stimulate the signaling pathway with an appropriate agonist (e.g., a cytokine for the JAK/STAT pathway).
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 1.5 hours at room temperature. [19] * Incubate with a cocktail of two primary antibodies (e.g., rabbit anti-phospho-protein and mouse anti-total protein or loading control) overnight at 4°C. [12]
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells extensively with PBS + 0.1% Tween-20.
-
Incubate with a cocktail of two near-infrared (NIR) dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour at room temperature, protected from light. [19] * Wash the wells again, remove all residual buffer, and allow the plate to dry.
-
Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).
-
-
Data Analysis:
-
Quantify the integrated fluorescence intensity for each channel (e.g., 700 nm for the loading control and 800 nm for the phospho-protein).
-
Normalize the phospho-protein signal to the loading control signal for each well.
-
Plot the normalized signal against compound concentration to determine the IC50 for pathway inhibition.
-
Data Presentation: Interpreting ICW Results
| Compound | Pathway Target | Cellular IC50 (nM) for Phosphorylation Inhibition | Interpretation |
| Novel Pyrazole 1 | p-STAT3 (JAK/STAT) | 95 | Confirms functional inhibition of the target pathway |
| Novel Pyrazole 2 | p-STAT3 (JAK/STAT) | >10,000 | No functional effect on the pathway at tested concentrations |
| Reference Inhibitor | p-STAT3 (JAK/STAT) | 30 | Validated pathway inhibition |
IV. Signaling Pathways and Pyrazole-Based Inhibitors
Many pyrazole-based compounds are designed as ATP-competitive kinase inhibitors. [21]Understanding the specific signaling pathways they target is essential for designing relevant cellular assays. For instance, if a pyrazole compound is designed to inhibit a Janus Kinase (JAK), an appropriate downstream readout for an ICW assay would be the phosphorylation of STAT proteins. [1]
Conclusion: An Integrated Approach to Target Validation
Validating the target engagement of novel pyrazole-based compounds requires a multi-faceted and logical approach. No single assay can provide all the necessary information. CETSA offers undeniable proof of direct physical binding in a native context. NanoBRET™ provides high-throughput, quantitative affinity data from live cells, essential for ranking compounds. The In-Cell Western™ assay confirms that this binding translates into the desired functional outcome on a cellular signaling pathway.
By understanding the principles, strengths, and limitations of each method, and by carefully considering the causality behind each experimental step, researchers can build a robust and comprehensive data package. This integrated strategy will provide the necessary confidence to advance the most promising pyrazole-based candidates through the drug discovery pipeline.
References
-
Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]
-
In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). Bio-protocol. Retrieved from [Link]
-
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]
-
Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Retrieved from [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Pyrazole derivatives as anticancer agents. Molecules. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Abdeen, S., & Alam, Q. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Hardy, A., et al. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Sawyer, J. S., et al. (2004). Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. Cancer Research. Retrieved from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]
-
Mureșan, S., & Crișan, O. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Retrieved from [Link]
-
van den Hurk, R., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
-
Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cancer Biology - Protein. Retrieved from [Link]
-
Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved from [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]
-
Mureșan, S., & Crișan, O. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Retrieved from [Link]
-
Asquith, C. R. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Shaw, J., et al. (2020). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]
-
Kamal, A., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Ways to represent the data from different CETSA formats. Retrieved from [Link]
-
Miettinen, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. annualreviews.org [annualreviews.org]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. products.advansta.com [products.advansta.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eubopen.org [eubopen.org]
- 19. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 20. biomol.com [biomol.com]
- 21. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Guide to Proper Disposal of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
This document provides essential procedural guidance for the safe and compliant disposal of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 1403333-94-7). As a specialized reagent in pharmaceutical and agrochemical synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established laboratory safety principles.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, it is crucial to understand its hazard profile. While comprehensive data for this specific compound is limited, information from structurally similar pyrazole carboxylic acids and cyclopropane carboxylic acids indicates that it should be treated as a hazardous substance.
Primary Hazards: Based on data from analogous compounds, this compound is presumed to be:
Incompatible Materials: To prevent dangerous chemical reactions, this compound must be kept away from:
-
Acids should never be stored in steel containers.[7]
Required Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[1][2]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, consider additional protective clothing.[1]
-
Respiratory Protection: All handling of the solid material that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[8]
First Aid in Case of Exposure
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing.[6] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][6] If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Seek immediate medical assistance.[8]
| Chemical and Physical Properties | |
| IUPAC Name | This compound |
| CAS Number | 1403333-94-7 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White crystalline powder |
| pKa | ~3.6 (for the carboxylic acid group) |
| Incompatibilities | Strong oxidizing agents, Strong bases[2][5] |
| Primary Hazard Classes | Skin Irritant, Eye Irritant, Acute Toxicity (Oral)[1][2][3] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound waste falls into the category of solid, acidic, organic hazardous waste .
The foundational principle of safe chemical waste management is segregation. Mixing incompatible waste streams can lead to violent reactions, emission of toxic gases, or fire.
Causality of Segregation:
-
Acid-Base Reactions: As a carboxylic acid, this compound will react exothermically with bases. Mixing with basic waste streams could cause a rapid temperature and pressure increase within a sealed waste container.
-
Reactions with Oxidizers: Mixing with strong oxidizing agents can create a risk of fire or explosion.
-
Toxic Gas Formation: Storing acids separately from cyanides or sulfides is critical to prevent the generation of highly toxic hydrogen cyanide or hydrogen sulfide gas.[7]
Therefore, all waste containing this compound must be collected in a dedicated container, clearly labeled, and stored separately from other waste categories.
Step-by-Step Disposal Protocols
Disposal procedures vary based on the form of the waste. The overarching directive is that final disposal must be conducted through an approved waste disposal plant or your institution's Environmental Health & Safety (EH&S) office.[1][4][6]
Protocol 3.1: Disposal of Unused or Expired Product
This protocol applies to the pure, solid chemical in its original container.
-
Do Not Alter: Keep the chemical in its original, sealed container if possible.
-
Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "this compound" and the associated hazards (e.g., "Irritant").
-
Waste Tagging: Attach a hazardous waste tag, filled out according to your institution's and local regulations. This tag must identify the contents and associated hazards.
-
Storage: Place the sealed and tagged container in a designated Satellite Accumulation Area (SAA).[7] This area must be within the laboratory where the waste was generated, secure, and away from incompatible materials.
-
Arrange Pickup: Contact your institution's EH&S department or a licensed chemical waste contractor to schedule a pickup.
Protocol 3.2: Disposal of Contaminated Labware and PPE
This protocol covers items such as gloves, weigh boats, and paper towels that are lightly contaminated with the compound.
-
Segregation: These items are now considered solid hazardous waste and must not be placed in the regular trash.[9]
-
Collection: Place all contaminated solid waste into a dedicated, clearly labeled container. A common practice is to use a double-bagged, clear plastic bag or a designated pail for solid chemical waste.[9][10]
-
Labeling: The container or bag must be labeled as "Hazardous Waste" and specify the contaminant (e.g., "Solid Waste contaminated with this compound").[9]
-
Storage and Disposal: Once the container is full, seal it and move it to the SAA to await pickup by your hazardous waste management service.
Protocol 3.3: Management and Disposal of Small Spills
This protocol provides guidance for cleaning up minor spills (typically <100g) within a chemical fume hood.
-
Ensure Safety: Keep the area well-ventilated. Ensure you are wearing the full required PPE as described in Section 1.
-
Containment: Prevent the spill from spreading.
-
Cleanup: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][8] Do not use combustible materials like paper towels for the initial absorption. Avoid creating dust.
-
Collection: Carefully sweep or vacuum the absorbed material into a sealable, chemically compatible container (e.g., a wide-mouth glass or polyethylene jar).[1]
-
Labeling and Disposal: Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste according to Protocol 3.1.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials (e.g., wipes) must also be disposed of as contaminated solid waste (Protocol 3.2).
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:
-
DO NOT DISPOSE OF DOWN THE DRAIN: This compound is an organic chemical whose environmental and aquatic toxicity has not been fully characterized.[1][8] Organic acids are generally not suitable for sewer disposal.[7]
-
DO NOT DISPOSE OF IN REGULAR TRASH: As a hazardous chemical, it must not be mixed with non-hazardous general waste.[9] Contaminated lab equipment must also be treated as hazardous waste.[9]
-
DO NOT ATTEMPT IN-LAB NEUTRALIZATION FOR BULK DISPOSAL: While acid-base neutralization is a standard technique, neutralizing bulk quantities of organic acids without a proper setup can generate significant heat and is not recommended.[11] All waste should be disposed of via your institution's official hazardous waste stream.
By adhering to these protocols, you ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with environmental and safety regulations. When in doubt, always consult your institution's Environmental Health & Safety department.
References
- (Time in Kalkaska County, US not used in this context)
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
University of Essex. Laboratory Waste Disposal Handbook. Available at: [Link]
-
PubChem. 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
- (KamulinBiotechco.ltd. MSDS not directly applicable but supports general lab handling principles)
- (University of Rochester. Waste handling in the organic chemistry lab not directly cited but informs general principles)
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. Available at: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). Available at: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. essex.ac.uk [essex.ac.uk]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 1403333-94-7). As a key intermediate in the development of pharmaceuticals like nonsteroidal anti-inflammatory drugs (NSAIDs) and in agrochemical synthesis, understanding its safe handling is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist, explaining the rationale behind each procedural step to build a comprehensive safety framework for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Compound
This compound is a white crystalline powder.[1] While specific toxicological data is limited, information from suppliers and data on structurally similar pyrazole carboxylic acids provide a clear hazard profile that mandates careful handling. The primary risks are associated with irritation and potential harm upon ingestion.
A consolidated hazard summary points to the following classifications based on available safety data sheets (SDS) for the compound and its analogues:
-
Acute Oral Toxicity
These hazards necessitate a multi-layered approach to personal protective equipment (PPE) to prevent exposure through all potential routes: dermal contact, ocular contact, inhalation, and ingestion.
Core PPE Directives: A Task-Based Approach
The selection of PPE is not static; it must adapt to the specific procedure being performed. The fundamental principle is to establish a barrier between you and the chemical hazard.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause serious eye irritation.[3][4] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum standard for any work in a laboratory where this chemical is present.[5][6]
-
Enhanced Protection (Splash/Dust Hazard): For operations involving the transfer of the solid powder, dissolution, or any procedure with a risk of splashing, chemical splash goggles are required.[6] Goggles provide a complete seal around the eyes, offering superior protection against dust particles and liquid splashes.[6]
-
Maximum Protection (High-Risk Procedures): When handling larger quantities or performing vigorous reactions where the risk of splashing is significant, a full-face shield must be worn in addition to safety glasses or goggles.[5][7] A face shield alone does not provide adequate eye protection and must always be paired with a primary protective eyewear device.[8]
Hand Protection: Preventing Dermal Absorption
This compound is classified as a skin irritant.[2][4] Proper glove selection is critical to prevent dermal contact.
-
Recommended Material: Disposable nitrile gloves are the standard for incidental contact.[6] They offer good resistance to a wide range of chemicals and are suitable for handling this compound.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.[5]
-
Never reuse disposable gloves.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Body Protection: Shielding Skin and Clothing
Protecting your body and personal clothing from contamination is a standard laboratory practice.
-
Laboratory Coat: A clean, fully-buttoned lab coat must be worn at all times.[9] This provides a removable barrier in the event of a spill.
-
Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[6][9]
Respiratory Protection: Mitigating Inhalation Risks
As a fine crystalline powder, this compound presents an inhalation hazard, primarily as dust.[5] Engineering controls are the most effective way to manage this risk.
-
Primary Control: All handling of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood.[5][10] This contains any dust generated and vents it safely away from the user.
-
Secondary Control: If engineering controls like a fume hood are insufficient or unavailable, a NIOSH-approved respirator is required.[5] The type of respirator depends on the potential exposure level, but an N95 dust mask may be suitable for low-level exposure.[7] A formal respiratory protection program, including fit testing, is necessary for mandatory respirator use.
Operational and Disposal Plans
A safe workflow involves preparation before handling and diligence after the procedure is complete.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on the specific handling task.
Step-by-Step Handling Protocol
A. Pre-Handling and Donning PPE:
-
Ensure the work area, particularly the chemical fume hood and balance, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3][10]
-
Don PPE in the following order: lab coat, safety glasses/goggles, and finally, gloves.
B. Handling the Compound:
-
Weighing: Carefully weigh the powder on a weigh boat inside a fume hood to contain any dust.[5] Avoid pouring from a height or any action that could aerosolize the powder.
-
Transfer: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly.
-
Work Practice: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn, and before leaving the laboratory.[5][11] Do not eat, drink, or smoke in laboratory areas.[5][11]
C. Post-Handling and Doffing PPE:
-
Decontamination: Clean any contaminated surfaces and equipment.
-
Doffing Sequence: To prevent cross-contamination, remove PPE in the correct order, typically in an anteroom or designated area outside the immediate workspace.
-
Remove gloves first, peeling them off without touching the outside.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove eye and face protection last.
-
-
Wash hands thoroughly.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Chemical Waste: Unused compound and reaction mixtures must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][12] Do not discharge to sewer systems.[12]
Summary of PPE Requirements
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) |
| Eye Contact | Causes serious eye irritation.[1][3][4] | Minimum: Safety glasses with side shields. Recommended for Splash/Dust: Chemical splash goggles. High Risk: Face shield worn over goggles.[5][6] |
| Skin Contact | Causes skin irritation.[2][4] | Chemical-resistant gloves (e.g., disposable nitrile gloves).[6] Fully-buttoned lab coat.[9] Long pants and closed-toe shoes.[6] |
| Inhalation | May cause respiratory irritation from dust.[2] | Primary Control: Handle solid material in a chemical fume hood.[5][10] Secondary Control: If engineering controls are insufficient, a NIOSH-approved respirator is required.[5] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas.[5] Wash hands thoroughly after handling.[11] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
What PPE Should You Wear When Handling Acid 2024? . LeelineWork. [Link]
-
Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate . Cole-Parmer. [Link]
-
Personal Protective Equipment . US EPA. [Link]
-
Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]
-
Proper Protective Equipment . Chemistry LibreTexts. [Link]
-
Material Safety Data Sheet - Pyrazole, 98% . Cole-Parmer. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Personal Protective Equipment in Chemistry . Environmental Health and Safety, Dartmouth College. [Link]
-
5-cyclopropyl-1H-pyrazole-3-carboxylic acid Hazard Information . PubChem. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. leelinework.com [leelinework.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






